Product packaging for Methanesulfonyl azide(Cat. No.:CAS No. 1516-70-7)

Methanesulfonyl azide

Cat. No.: B075489
CAS No.: 1516-70-7
M. Wt: 121.12 g/mol
InChI Key: BHQIGUWUNPQBJY-UHFFFAOYSA-N
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Description

Methanesulfonyl azide (MsN3) is a highly valuable reagent in synthetic organic chemistry, primarily recognized for its role as a safe and efficient diazo transfer agent. It reacts smoothly with active methylene compounds, β-keto esters, and other carbonyl derivatives under mild basic conditions to install the azide (N3) group, which can subsequently be reduced to amines or utilized in cycloaddition reactions. Its most prominent application is in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the quintessential "click chemistry" reaction, where it is used to prepare organic azides that react with alkynes to form stable 1,2,3-triazoles. This makes MsN3 indispensable for bioconjugation, materials science, polymer functionalization, and pharmaceutical research for constructing molecular scaffolds. Furthermore, it serves as a precursor to carbonyl azides via the Curtius rearrangement pathway. Compared to other azide sources, this compound is often preferred due to its superior thermal stability and reduced shock sensitivity, enhancing its safety profile for laboratory use. This reagent is a cornerstone for researchers developing novel chemical entities, probing reaction mechanisms, and creating advanced functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH3N3O2S B075489 Methanesulfonyl azide CAS No. 1516-70-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-diazomethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3N3O2S/c1-7(5,6)4-3-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQIGUWUNPQBJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80339446
Record name Methanesulfonyl azide
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URL https://comptox.epa.gov/dashboard/DTXSID80339446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1516-70-7
Record name Methanesulfonyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Guide to the Historical Synthesis of Methanesulfonyl Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the historical and contemporary methods for synthesizing methanesulfonyl azide, a crucial reagent in organic chemistry. The document details the evolution of its synthesis, focusing on the most prevalent method: the nucleophilic substitution of methanesulfonyl chloride with sodium azide. This guide offers detailed experimental protocols, quantitative data, and visualizations to aid researchers in understanding and utilizing this versatile compound.

Introduction: A Safer and More Efficient Diazo-Transfer Reagent

This compound (MsN₃) first emerged as a synthetic reagent in the 1960s. Initially, its primary application was in the generation of sulfonylnitrenes. However, its utility as a diazo-transfer reagent has since become its most prominent role in organic synthesis. It serves as a safer and more efficient alternative to the traditionally used p-toluenesulfonyl azide (tosyl azide). A significant advantage of this compound lies in the straightforward removal of its byproduct, methanesulfonamide, which is easily separated from the desired diazo product through extraction with a dilute aqueous base.[1]

Primary Synthesis Route: Methanesulfonyl Chloride and Sodium Azide

The most common and practical laboratory method for the preparation of this compound involves the nucleophilic substitution of methanesulfonyl chloride with sodium azide.[1] This reaction is typically performed in a solvent system capable of dissolving both the organic sulfonyl chloride and the inorganic azide salt.

Reaction Mechanism and Conditions

The fundamental reaction involves the displacement of the chloride ion from methanesulfonyl chloride by the azide anion.

General Reaction Scheme:

CH₃SO₂Cl + NaN₃ → CH₃SO₂N₃ + NaCl

This reaction is influenced by the choice of solvent and the presence of additives. While it can proceed under neutral conditions, the addition of a base such as triethylamine has been shown to significantly accelerate the reaction rate, which is particularly beneficial for in situ generation protocols.[2]

Quantitative Data on Synthesis

The yield and purity of this compound are highly dependent on the reaction conditions, particularly the solvent system employed. The following table summarizes reported yields in various solvents.

Solvent SystemYield (%)Purity (%)Reference
Methanol/Water55-61Not Reported[3]
Acetone/Water96>95[3]
Ethanol55-96Not Reported[2][4]
Acetonitrile (in situ)HighHigh[4]

Note: The use of acetone as a solvent is reported to prevent the formation of methyl methanesulfonate as a byproduct.[3]

Spectroscopic Characterization

Accurate characterization of this compound is crucial for its use in subsequent reactions.

SpectroscopyObserved Data
¹H NMR Singlet at 3.35 ppm (in acetonitrile/water)[2]
IR The azide stretch of this compound often overlaps with the diazo stretch of the product in reaction monitoring. The sulfonyl stretches of this compound and methanesulfonyl chloride can also overlap around 1376 cm⁻¹.[2]

Detailed Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Batch Synthesis in Acetone/Water

This protocol is adapted from a method reported to yield high purity this compound.[3]

Reagents:

  • Methanesulfonyl chloride

  • Sodium azide

  • Acetone

  • Water

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium azide (1.1 to 1.5 equivalents) in a mixture of water and acetone.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add methanesulfonyl chloride (1 equivalent) dropwise to the cooled solution while stirring vigorously.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 15-24 hours.

  • After the reaction is complete, add water to dissolve the inorganic salts and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Purification:

The crude product can be purified by crystallization from ether at low temperatures (-78°C) or by vacuum distillation.[3]

In Situ Generation in Acetonitrile/Water

This method is advantageous for avoiding the isolation of the potentially explosive this compound. The following is a general procedure for its in situ generation and subsequent use in a diazo-transfer reaction.[2]

Reagents:

  • Methanesulfonyl chloride

  • Sodium azide

  • Acetonitrile

  • Water

  • Substrate for diazo-transfer (e.g., ethyl acetoacetate)

  • Triethylamine

Procedure:

  • In a reaction vessel, prepare a solution of sodium azide in a mixture of water and acetonitrile.

  • Rapidly add methanesulfonyl chloride to the solution. The formation of this compound can be monitored by ¹H NMR and is typically complete within 40 minutes under neutral conditions.[2]

  • For accelerated formation, triethylamine can be added, leading to almost instantaneous conversion.[2]

  • Once the formation of this compound is confirmed, add the substrate (e.g., ethyl acetoacetate) and triethylamine to initiate the diazo-transfer reaction.

  • Monitor the progress of the diazo-transfer reaction by suitable analytical methods (e.g., TLC, NMR).

  • Upon completion, proceed with the appropriate workup for the specific diazo product.

Visualization of Synthesis Pathways

The following diagrams illustrate the key chemical transformations in the synthesis of this compound.

G MsCl Methanesulfonyl Chloride (CH₃SO₂Cl) MsN3 This compound (CH₃SO₂N₃) MsCl->MsN3 + NaN₃ NaN3 Sodium Azide (NaN₃) NaN3->MsN3 NaCl Sodium Chloride (NaCl)

Caption: General synthesis of this compound.

G MsCl Methanesulfonyl Chloride Intermediate Sulfene or Methanesulfonyl Triethylammonium Intermediate MsCl->Intermediate + Triethylamine NaN3 Sodium Azide MsN3 This compound NaN3->MsN3 TEA Triethylamine (Base) TEA->Intermediate Intermediate->MsN3 + Sodium Azide

Caption: Base-accelerated in situ generation pathway.

Safety Considerations

This compound is an energetic and potentially explosive compound.[4] It should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Avoid exposure to heat, shock, and light. For large-scale preparations, in situ generation is strongly recommended to minimize the hazards associated with the isolation and storage of the pure substance.

Conclusion

The synthesis of this compound from methanesulfonyl chloride and sodium azide is a well-established and versatile method. The choice of solvent significantly impacts the reaction yield and purity. The development of in situ generation techniques, particularly those accelerated by the presence of a base, has enhanced the safety and efficiency of using this valuable diazo-transfer reagent. This guide provides the necessary technical information for researchers to confidently and safely prepare and utilize this compound in their synthetic endeavors.

References

Theoretical studies on methanesulfonyl azide stability

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Theoretical Stability of Methanesulfonyl Azide

For Researchers, Scientists, and Drug Development Professionals

This compound (MsN₃), a key reagent in organic synthesis for diazo transfer reactions and "click chemistry," is also known for its potential instability.[1][2] A thorough understanding of its thermal and photolytic decomposition pathways is critical for its safe handling, storage, and application in research and development. This guide provides a detailed overview of the theoretical and experimental studies on the stability of this compound, presenting quantitative data, experimental methodologies, and visual representations of its decomposition mechanisms.

Introduction to this compound Stability

This compound (CH₃SO₂N₃) is an energetic compound that can decompose exothermically, and sometimes explosively, when subjected to heat or light.[1][3] Its stability is a significant concern, necessitating careful handling protocols.[4] Compared to other sulfonyl azides, such as tosyl azide (TsN₃), this compound offers advantages like easier byproduct removal and lower cost, but its stability profile is intermediate within this class of reagents.[5][6] Theoretical studies, primarily employing quantum chemical calculations, have been instrumental in elucidating the electronic structure and decomposition energetics of MsN₃.[1][5]

Computational and Theoretical Framework

Density Functional Theory (DFT) is a primary computational tool for investigating the stability of this compound.[1] Methods like the B3LYP and M06-2X hybrid functionals are widely used to model reaction mechanisms, transition states, and intermediates involved in its decomposition.[5] These computational studies reveal that the strong electron-withdrawing nature of the methanesulfonyl group significantly influences the electronic structure of the azide moiety, which is fundamental to its reactivity and decomposition pathways.[5] High-accuracy composite methods, such as the Complete Basis Set (CBS-QB3), have also been employed to refine the energetics of these processes.[1]

Thermal Stability

The thermal decomposition of this compound is a critical safety consideration. It is known to be thermally unstable and undergoes exothermic decomposition which can be violent.[1]

Thermal Decomposition Pathway

Upon heating, this compound extrudes molecular nitrogen (N₂) to form a highly reactive sulfonyl nitrene intermediate (CH₃SO₂N).[1] This short-lived species can then undergo an intramolecular rearrangement, analogous to the Curtius rearrangement, to yield the more stable methyl N-sulfonyl amine (CH₃NSO₂).[1][7]

G cluster_thermal Thermal Decomposition Pathway MsN3 This compound (CH₃SO₂N₃) Nitrene Sulfonyl Nitrene Intermediate (CH₃SO₂N) MsN3->Nitrene Heat (≥120°C) - N₂ Product Pseudo-Curtius Product (CH₃NSO₂) Nitrene->Product Rearrangement G cluster_workflow DSC Experimental Workflow A 1. Sample Preparation (1-5 mg MsN₃ in crucible) B 2. Instrument Loading (Sample & Reference) A->B C 3. Heating Program (e.g., 10°C/min under N₂) B->C D 4. Data Acquisition (Heat Flow vs. Temperature) C->D E 5. Data Analysis (Determine T_onset, ΔH_D) D->E G cluster_photolysis Photolytic Decomposition Pathway MsN3 This compound (CH₃SO₂N₃) Nitrene Triplet Sulfonyl Nitrene (CH₃SO₂N) (Trapped in Ar matrix) MsN3->Nitrene UV Light (e.g., 193 nm) - N₂ Product Pseudo-Curtius Product (CH₃NSO₂) Nitrene->Product UV/Vis Light (e.g., 365 nm) Rearrangement G cluster_factors Factors Influencing MsN₃ Stability MsN3 This compound Stability Heat Heat Heat->MsN3 Decreases Decomposition Decomposition Rate Heat->Decomposition Increases Light UV Light Light->MsN3 Decreases Light->Decomposition Increases Solvent Solvent Nature Pathway Reaction Pathway Solvent->Pathway Influences Base Presence of Base Base->Pathway Influences

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Computational Analysis of Sulfonyl Nitrene Formation

The study of reactive intermediates is a cornerstone of modern organic chemistry and drug development. Among these, sulfonyl nitrenes (R-SO₂-N) stand out for their unique reactivity and synthetic utility. As short-lived, high-energy species, their direct experimental observation is challenging.[1] This guide delves into the computational methodologies that have become indispensable for elucidating the formation, electronic structure, and reaction pathways of sulfonyl nitrenes.

Computational Methods for Studying Sulfonyl Nitrene Formation

Computational chemistry provides powerful tools to predict and characterize transient species like sulfonyl nitrenes, offering insights that are often difficult to obtain experimentally.[] The choice of computational method is critical for obtaining accurate results. Density Functional Theory (DFT) is a widely used approach due to its balance of computational cost and accuracy. For more complex electronic structures, such as the nearly degenerate singlet and triplet states of nitrenes, more advanced multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) are employed.[3]

Computational Method Description Typical Application in Sulfonyl Nitrene Studies Basis Set Examples
Density Functional Theory (DFT) A quantum mechanical method that models the electron density of a system to calculate its energy. Various functionals (e.g., B3LYP, M06-2X) are available.Geometry optimization of reactants, transition states, and products; calculation of reaction energies and activation barriers.[4][5]6-311++G(d,p), 6-311+G(3df), aug-cc-pVTZ[5][6]
Complete Basis Set (CBS) Methods Composite methods (e.g., CBS-QB3) that extrapolate to the complete basis set limit for high accuracy in energy calculations.Obtaining highly accurate single-point energies for stationary points found with DFT.[4][5]Not applicable (it's a composite method)
Møller-Plesset Perturbation Theory (MP2) An ab initio method that improves upon the Hartree-Fock method by adding electron correlation effects.Used for calculating activation barriers and reaction energies, often in conjunction with DFT.[6]6-311++G(d,p), cc-pVTZ[6]
Coupled Cluster (CC) Methods High-level ab initio methods (e.g., CCSD(T)) that provide very accurate energies, considered the "gold standard" for many systems.Benchmarking results from other methods; calculating highly accurate energies for key species.[5]aug-cc-pVTZ[5]
Complete Active Space Self-Consistent Field (CASSCF) A multireference method that is essential for correctly describing systems with significant static electron correlation, such as bond-breaking and electronically excited states.Investigating the electronic structure of singlet and triplet sulfonyl nitrenes and the transition states for their formation.[3]Not applicable (method is defined by the active space)
N-Electron Valence State Perturbation Theory (NEVPT2) A multireference perturbation theory method used to add dynamic electron correlation on top of a CASSCF calculation.Refining the relative energies of different spin states (e.g., singlet vs. triplet) of sulfonyl nitrenes.[3]Not applicable (used with CASSCF)

Precursors and Formation Pathways

Sulfonyl nitrenes are typically generated from a variety of precursors through the elimination of stable small molecules.[6] Sulfonyl azides are the most common precursors, decomposing upon thermal or photochemical activation to release molecular nitrogen.[4][7] Other precursors include N-halosulfonamides and sulfonylimino-λ³-iodanes.[6]

Computational studies have been instrumental in mapping the potential energy surfaces for these decomposition reactions, identifying transition states, and calculating activation barriers.[6]

Sulfonyl_Azide_Decomposition cluster_energy Energy Reactant Sulfonyl Azide (R-SO₂N₃) TS Transition State Reactant->TS E_Reactant Product Singlet Sulfonyl Nitrene (¹R-SO₂N) TS->Product N2 N₂ TS->N2 + E_TS ΔE‡ E_Product E_Reactant->E_TS E_TS->E_Product

Caption: General pathway for sulfonyl nitrene formation from a sulfonyl azide.

Computational studies have quantified the activation barriers for the formation of sulfonyl nitrenes from various precursors.[6] These calculations are crucial for predicting the feasibility of a reaction under specific conditions.

Precursor Type Example Precursor Leaving Group Calculated Activation Barrier (kcal/mol)
Sulfonyl AzideRSO₂N₃N₂~35
N-halosulfonamideRSO₂NHHalHCl~60-70
N-hydroxysulfonamideRSO₂NHOHH₂O~60-70
Salt of N-halosulfonamideRSO₂NNaClNaCl~40-50
Sulfonylimino-λ³-iodaneArI=NSO₂RArI~9-13
Sulfonylimino-λ³-bromaneArBr=NSO₂RArBr~4-8

Table adapted from data presented in a computational study by ResearchGate.[6]

Electronic Structure and Subsequent Reactivity

A key aspect of sulfonyl nitrene chemistry is its electronic structure. The nitrogen atom has two non-bonding electrons, which can either be paired in the same orbital (singlet state) or unpaired in different orbitals (triplet state). Computational studies suggest that for simple sulfamoyl nitrenes, the ground state is a closed-shell singlet, while for alkyl- and aryl-sulfonyl nitrenes, the triplet state is lower in energy.[8]

The initially formed singlet nitrene can undergo intersystem crossing (ISC) to the more stable triplet state or undergo a pseudo-Curtius rearrangement to form a sulfonylamine.[4][6]

Nitrene_Reactivity Singlet Singlet Sulfonyl Nitrene (¹R-SO₂N) Triplet Triplet Sulfonyl Nitrene (³R-SO₂N) Singlet->Triplet Intersystem Crossing (ISC) Rearrangement Pseudo-Curtius Rearrangement Product (RN=SO₂) Singlet->Rearrangement Rearrangement Insertion C-H Insertion / Other Reactions Triplet->Insertion Reactivity

Caption: Competing pathways for a computationally studied sulfonyl nitrene.

Computational modeling can predict the energy barriers for these competing pathways, providing a rationale for experimentally observed product distributions. For example, DFT calculations have supported a stepwise mechanism for the photodecomposition of benzenesulfonyl azide, where the initially formed triplet nitrene undergoes a subsequent rearrangement.[4][7]

Experimental Validation of Computational Models

While computational methods are predictive, experimental validation is crucial.[] Several advanced experimental techniques are used to detect and characterize short-lived reactive intermediates like sulfonyl nitrenes, providing data that can be directly compared with computational results.[1][9]

Experimental Technique Methodology Information Obtained Relevance to Computational Analysis
Matrix Isolation Spectroscopy The reactive intermediate is generated (e.g., by photolysis of a precursor) and trapped in an inert gas matrix (e.g., argon or neon) at cryogenic temperatures (e.g., 2.8 K).[4][7]Vibrational frequencies (IR spectroscopy) and electronic transitions (UV-Vis spectroscopy) of the isolated species.[7][10]The calculated vibrational frequencies and electronic spectra of the computationally optimized nitrene structure can be directly compared to the experimental spectra for identification.[5][11]
Flash Vacuum Pyrolysis (FVP) The precursor is passed through a heated tube under high vacuum, causing decomposition. The products are then analyzed.[4][5]Identification of stable end-products, providing indirect evidence for the intermediate's existence and reactivity.[5]Computational modeling of the reaction pathway can help explain the observed product distribution under high-temperature conditions.[7]
Laser Flash Photolysis (LFP) A short, intense laser pulse generates the reactive intermediate, which is then monitored in real-time using spectroscopic techniques.[9]Kinetic data on the decay of the intermediate and the formation of products.The computationally determined reaction barriers can be used to calculate theoretical reaction rates for comparison with experimental kinetics.
Electron Paramagnetic Resonance (EPR) Spectroscopy A technique specifically for detecting species with unpaired electrons.Confirms the presence and provides structural information about triplet state intermediates.[12]The calculated spin density distribution of the triplet nitrene can be correlated with the experimental EPR spectrum.[8]

The workflow for a combined computational and experimental study often involves an iterative process where computational predictions guide experimental design, and experimental results are used to refine the computational models.

Experimental_Workflow cluster_comp Computational Analysis cluster_exp Experimental Validation comp_model Propose Precursor & Reaction Pathway dft DFT/CBS-QB3 Calculations (Geometries, Energies) comp_model->dft spectra Predict Spectra (IR, UV-Vis) dft->spectra compare Compare Experimental & Calculated Data spectra->compare synthesis Synthesize Precursor matrix_iso Matrix Isolation (Photolysis at 2.8 K) synthesis->matrix_iso ir_uv Measure IR/UV-Vis Spectra matrix_iso->ir_uv ir_uv->compare refine Refine Model or Confirm Structure compare->refine

Caption: A typical workflow combining computational and experimental studies.

Conclusion

The computational analysis of sulfonyl nitrene formation has transformed our understanding of these important reactive intermediates. By leveraging a suite of computational tools, from DFT to advanced multireference methods, researchers can predict formation pathways, determine electronic ground states, and rationalize complex reactivity. When coupled with experimental validation techniques like matrix isolation spectroscopy, these computational models provide a detailed and accurate picture of the chemistry of sulfonyl nitrenes, accelerating innovation in chemical synthesis and drug development.

References

A Technical Guide to the Spectral Characteristics of Methanesulfonyl Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the infrared (IR) and nuclear magnetic resonance (NMR) spectral data for methanesulfonyl azide (CH₃N₃O₂S). This information is critical for the accurate identification and characterization of this high-energy, versatile reagent, which is pivotal in various organic synthesis applications, including diazo transfer reactions and click chemistry.

Introduction

This compound, also known as mesyl azide, is a key reagent in organic chemistry, valued for its ability to introduce the azide functionality and for the in situ generation of diazo compounds.[1][2] Its effective use in synthetic protocols is predicated on its unambiguous identification and purity assessment, for which IR and NMR spectroscopy are indispensable tools. This guide presents the key spectral features of this compound and provides the experimental context for their acquisition.

Spectroscopic Data

The following tables summarize the characteristic spectral data for this compound.

Table 1: Infrared (IR) Spectroscopy Data

Functional GroupVibrational ModeWavenumber (cm⁻¹)Reference
Azide (N₃)Asymmetric Stretch~2100 - 2115[1][2]
Sulfonyl (S=O)Symmetric Stretch1342[2]
Methyl (CH₃)Deformation1450[2]

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NucleusChemical Shift (δ) ppmSolventMultiplicityReference
¹H3.25CDCl₃Singlet[1]
¹H3.35(Not Specified)Singlet[3]
¹³C42.8(Not Specified)(Not Specified)[1]

Experimental Protocols

The data presented in this guide are derived from standard spectroscopic techniques. Below are generalized experimental protocols for the synthesis of this compound and the acquisition of its spectral data.

Synthesis of this compound

The most common laboratory synthesis of this compound involves the nucleophilic substitution of methanesulfonyl chloride with sodium azide.[1][2]

  • Reaction Setup: Methanesulfonyl chloride is added to a solution of sodium azide in a suitable solvent system, often a mixture of water and an organic solvent like acetonitrile to facilitate the dissolution of both the inorganic salt and the organic reactant.[1][3]

  • Reaction Conditions: The reaction is typically stirred at room temperature. The progress of the reaction can be monitored in real-time using techniques such as FlowNMR.[3][4]

  • Work-up and Purification: Upon completion, the reaction mixture is typically partitioned between an organic solvent and water. The organic layer containing the this compound is washed, dried, and the solvent is removed under reduced pressure.

Caution: this compound is a potentially explosive and thermally unstable compound. Its synthesis and handling require strict safety precautions, including the use of appropriate personal protective equipment and conducting the reaction behind a blast shield. In situ generation and use of this reagent are often preferred to minimize the risks associated with its isolation and storage.[3]

Infrared (IR) Spectroscopy

  • Sample Preparation: A thin film of neat this compound can be prepared between two salt plates (e.g., NaCl or KBr) for analysis. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform, acetonitrile) can be analyzed in a liquid cell.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum is first collected and subsequently subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum. The characteristic absorption bands corresponding to the azide and sulfonyl functional groups are then identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃). A trace amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For ¹H NMR, the characteristic singlet of the methyl protons is observed. For ¹³C NMR, the resonance of the methyl carbon is identified.

Visualizing the Chemistry of this compound

To further elucidate the structure and utility of this compound, the following diagrams are provided.

cluster_structure Chemical Structure of this compound CH3 H₃C S S CH3->S O1 O S->O1 = O2 O S->O2 = N1 N S->N1 N2 N N1->N2 = N3 N N2->N3 =

Caption: Chemical structure of this compound.

cluster_synthesis Synthesis of this compound MsCl Methanesulfonyl Chloride Reaction Nucleophilic Substitution MsCl->Reaction NaN3 Sodium Azide NaN3->Reaction Solvent Acetonitrile/Water Solvent->Reaction MsN3 This compound Reaction->MsN3 NaCl Sodium Chloride Reaction->NaCl

Caption: Synthesis of this compound.

cluster_workflow Spectroscopic Analysis Workflow Synthesis Synthesize this compound Purification Purify Product Synthesis->Purification IR_Prep Prepare IR Sample Purification->IR_Prep NMR_Prep Prepare NMR Sample Purification->NMR_Prep IR_Acquire Acquire IR Spectrum IR_Prep->IR_Acquire NMR_Acquire Acquire NMR Spectra NMR_Prep->NMR_Acquire IR_Analyze Analyze IR Data (N₃, S=O stretches) IR_Acquire->IR_Analyze NMR_Analyze Analyze NMR Data (¹H, ¹³C shifts) NMR_Acquire->NMR_Analyze Characterization Confirm Structure and Purity IR_Analyze->Characterization NMR_Analyze->Characterization

Caption: Workflow for spectroscopic analysis.

References

Mass spectrometry analysis of methanesulfonyl azide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mass Spectrometry Analysis of Methanesulfonyl Azide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: this compound is a potentially explosive and thermally unstable compound. All handling and analysis should be conducted by trained personnel in a controlled laboratory environment with appropriate safety precautions in place. The mass spectral data presented in this guide is predicted based on theoretical fragmentation patterns due to the limited availability of published experimental spectra.

Introduction

This compound (CH₃SO₂N₃) is a versatile reagent in organic synthesis, primarily utilized for diazo transfer reactions. Its application in the pharmaceutical and drug development sectors necessitates robust analytical methods for its characterization and quality control. Mass spectrometry (MS) is a powerful technique for confirming the molecular weight and elucidating the structure of such compounds. This guide provides a comprehensive overview of the theoretical mass spectrometry analysis of this compound, including predicted fragmentation patterns, detailed experimental protocols with a strong emphasis on safety, and visual workflows.

Chemical Properties of this compound
PropertyValue
Molecular Formula CH₃N₃O₂S
Molecular Weight 121.12 g/mol [1][2]
CAS Number 1516-70-7[1]
Appearance Colorless liquid
Hazards Explosive, thermally unstable, toxic[2]

Predicted Mass Spectrum and Fragmentation

Due to the scarcity of publicly available experimental mass spectra for this compound, this section outlines a predicted fragmentation pattern under electron ionization (EI). EI is a "hard" ionization technique that induces fragmentation, providing valuable structural information.

Predicted Quantitative Data

The following table summarizes the predicted mass-to-charge ratios (m/z) and proposed identities of the major ions expected in the mass spectrum of this compound.

Predicted m/zProposed Ion FragmentFormulaNotes
121[CH₃SO₂N₃]⁺[CH₃N₃O₂S]⁺Molecular Ion (M⁺)
93[CH₃SO₂N]⁺[CH₃NO₂S]⁺Loss of N₂ from the molecular ion. This is a very common fragmentation pathway for azides.
79[CH₃SO₂]⁺[CH₃O₂S]⁺Cleavage of the S-N bond.
64[SO₂]⁺[O₂S]⁺Fragmentation of the sulfonyl group.
43[N₃]⁺[N₃]⁺Azide radical cation.
28[N₂]⁺[N₂]⁺Nitrogen molecule cation.
15[CH₃]⁺[CH₃]⁺Methyl radical cation.

Experimental Protocols

The analysis of energetic materials like this compound requires strict adherence to safety protocols and careful selection of instrumental parameters.

Safety Precautions
  • Risk Assessment: Conduct a thorough risk assessment before handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and blast shield.

  • Handling: Handle only small quantities of the material. Avoid friction, shock, and sudden heating. Use non-metal spatulas.

  • Waste Disposal: Dispose of any residual material and contaminated items according to institutional safety guidelines for energetic compounds.

Sample Preparation
  • Dilution: Prepare a very dilute solution of this compound (e.g., in the low µg/mL to ng/mL range) in a suitable solvent like acetonitrile. This minimizes the amount of energetic material introduced into the mass spectrometer.

  • Solvent Selection: Ensure the solvent is compatible with the ionization technique and does not react with the analyte.

Instrumentation and Methodology

A soft ionization technique is recommended to minimize the risk of explosive decomposition in the ion source. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are preferable to electron ionization (EI) for initial analysis and molecular weight confirmation. However, for structural elucidation via fragmentation, a carefully controlled EI experiment on a highly dilute sample could be performed.

3.3.1. Electrospray Ionization (ESI) - for molecular weight confirmation
  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive or Negative Ion Mode

  • Capillary Voltage: 3-4 kV

  • Nebulizer Gas (N₂): 1-2 bar

  • Drying Gas (N₂): 4-6 L/min

  • Drying Gas Temperature: 150-200 °C (use the lowest temperature that allows for efficient desolvation to minimize thermal stress on the analyte).

  • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement.

  • Data Acquisition: Scan in the m/z range of 50-200.

3.3.2. Electron Ionization (EI) - for fragmentation analysis (use with extreme caution)
  • Ion Source: Electron Ionization (EI)

  • Sample Introduction: Use a direct insertion probe with very slow and careful heating of a highly diluted sample, or a gas chromatography (GC) inlet if the compound's volatility and thermal stability permit.

  • Electron Energy: 70 eV (standard for library matching, but lower energies can be used to reduce fragmentation).

  • Source Temperature: Keep as low as possible (e.g., 150 °C).

  • Mass Analyzer: Quadrupole, Ion Trap, or TOF.

  • Data Acquisition: Scan in the m/z range of 10-150.

Visualizations

Experimental Workflow

The following diagram illustrates a safe and systematic workflow for the mass spectrometry analysis of this compound.

G Experimental Workflow for Mass Spectrometry of this compound cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation A Risk Assessment B Prepare Dilute Solution (e.g., in Acetonitrile) A->B C Select Ionization Method (e.g., ESI or APCI) B->C Transfer to MS D Optimize Instrument Parameters (Low Temperatures) C->D E Introduce Sample D->E F Acquire Mass Spectrum E->F G Identify Molecular Ion F->G H Analyze Fragmentation Pattern G->H I Correlate with Structure H->I

Workflow for the safe MS analysis of this compound.
Predicted Fragmentation Pathway

This diagram shows the predicted fragmentation cascade of this compound under electron ionization.

G Predicted Fragmentation Pathway of this compound M [CH₃SO₂N₃]⁺ m/z = 121 F1 [CH₃SO₂N]⁺ m/z = 93 M->F1 - N₂ F2 [CH₃SO₂]⁺ m/z = 79 M->F2 - N₃ F3 [SO₂]⁺ m/z = 64 F2->F3 - CH₃ F4 [CH₃]⁺ m/z = 15 F2->F4 - SO₂

Predicted fragmentation of this compound in EI-MS.

Conclusion

The mass spectrometry analysis of this compound is a critical tool for its characterization but must be approached with a strong emphasis on safety due to the compound's energetic nature. While experimental data is not widely available, theoretical predictions of the fragmentation pattern provide a solid foundation for its identification and structural confirmation. The use of soft ionization techniques is recommended for initial analysis to confirm the molecular weight, with carefully controlled electron ionization for detailed structural elucidation. The protocols and workflows outlined in this guide are intended to provide a framework for the safe and effective mass spectrometric analysis of this and other potentially hazardous materials.

References

An In-Depth Technical Guide to the Decomposition Pathways of Methanesulfonyl Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanesulfonyl azide (MsN₃) is a versatile and widely utilized reagent in organic synthesis, primarily known for its role in diazo transfer reactions. However, its inherent instability and potential for energetic decomposition necessitate a thorough understanding of its degradation pathways. This technical guide provides a comprehensive analysis of the thermal and photochemical decomposition of this compound, detailing the key intermediates, final products, and reaction mechanisms. The information presented herein is intended to facilitate safer handling and more effective utilization of this important chemical entity in research and development settings.

Introduction

This compound (CH₃SO₂N₃) is an organic azide that serves as a crucial reagent for the introduction of the diazo functionality into organic molecules.[1] Despite its utility, its azide functional group renders it energetic and susceptible to decomposition under thermal or photochemical stimuli. A comprehensive understanding of these decomposition pathways is paramount for ensuring laboratory safety and for controlling reaction outcomes. This guide will explore the two primary modes of this compound decomposition: thermal and photochemical, with a focus on the mechanistic details and the characterization of the resulting products.

Synthesis and Spectroscopic Characterization

The most common laboratory synthesis of this compound involves the nucleophilic substitution of methanesulfonyl chloride with sodium azide in a suitable solvent system, such as methanol/water or acetone/water, with typical yields ranging from 55% to 96%.[2] For safety, particularly on a larger scale, in situ generation is often preferred.[3]

Table 1: Spectroscopic Data for this compound [4][5]

Spectroscopic Technique Characteristic Peaks
¹H NMR (CDCl₃)δ 3.25 ppm (singlet, 3H, CH₃)
¹³C NMRδ 42.8 ppm (CH₃)
Infrared (IR)~2100 cm⁻¹ (strong, azide N₃ stretch)

Thermal Decomposition Pathway

This compound undergoes thermal decomposition at temperatures around 120 °C.[3] The primary event in the thermal decomposition is the extrusion of molecular nitrogen (N₂) to form the highly reactive methanesulfonyl nitrene (CH₃SO₂N) intermediate.

Thermal_Decomposition MsN3 This compound (CH₃SO₂N₃) TransitionState Transition State MsN3->TransitionState Δ (≥120 °C) Nitrene Methanesulfonyl Nitrene (CH₃SO₂N) TransitionState->Nitrene N2 Nitrogen (N₂) TransitionState->N2 RearrangementProduct Methyl N-sulfonylamine (CH₃NSO₂) Nitrene->RearrangementProduct Pseudo-Curtius Rearrangement TrappingProducts Trapped Products (e.g., N-substituted methanesulfonamides) Nitrene->TrappingProducts Intermolecular Reactions

Caption: Thermal decomposition pathway of this compound.

The fate of the methanesulfonyl nitrene is dependent on the reaction conditions. In the absence of a trapping agent, it can undergo a pseudo-Curtius rearrangement to yield methyl N-sulfonylamine (CH₃NSO₂).[6] If the decomposition is carried out in the presence of hydrocarbons or other suitable substrates, the nitrene can undergo C-H insertion or other intermolecular reactions to form N-substituted methanesulfonamides.[3]

Quantitative Thermal Analysis

While the general thermal decomposition pathway is understood, specific kinetic parameters for this compound are not extensively reported in the literature. Differential Scanning Calorimetry (DSC) is a key technique for studying the thermal stability and energetics of such compounds. For sulfonyl azides as a class, the decomposition is a highly exothermic process.

Photochemical Decomposition Pathway

The decomposition of this compound can also be initiated by photolysis. Irradiation with ultraviolet (UV) light provides the energy to cleave the N-N₂ bond, generating the methanesulfonyl nitrene intermediate. This process is often studied at cryogenic temperatures using matrix isolation techniques to trap and characterize the highly reactive intermediates.

Photochemical_Decomposition MsN3 This compound (CH₃SO₂N₃) ExcitedState Excited State [CH₃SO₂N₃]* MsN3->ExcitedState hν (e.g., 193 nm) Nitrene Triplet Methanesulfonyl Nitrene (³CH₃SO₂N) ExcitedState->Nitrene N2 Nitrogen (N₂) ExcitedState->N2 RearrangementProduct Methyl N-sulfonylamine (CH₃NSO₂) Nitrene->RearrangementProduct hν (e.g., 365 nm) Pseudo-Curtius Rearrangement

Caption: Photochemical decomposition of this compound.

Upon photolysis with an ArF laser (193 nm) in a solid noble gas matrix, this compound extrudes N₂ to form methanesulfonyl nitrene in its triplet ground state.[7] This intermediate has been characterized by matrix-isolation IR spectroscopy. Subsequent irradiation with UV light (e.g., 365 nm) can induce the transformation of the nitrene to the pseudo-Curtius rearrangement product, methyl N-sulfonylamine.[6][8]

Experimental Protocols

Synthesis of this compound[2]

Materials:

  • Methanesulfonyl chloride

  • Sodium azide

  • Methanol

  • Water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium azide (1.1 equivalents) in a minimal amount of water.

  • Add methanol to the solution.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add methanesulfonyl chloride (1.0 equivalent) to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Add water to the reaction mixture and extract with diethyl ether (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a colorless oil. Caution: this compound is explosive and should be handled with extreme care.

General Procedure for Flash Vacuum Pyrolysis (FVP)[9][10]

Apparatus:

  • A quartz tube packed with quartz wool or rings.

  • A tube furnace capable of reaching the desired pyrolysis temperature.

  • A vacuum pump capable of maintaining a high vacuum (e.g., 10⁻³ to 10⁻⁵ hPa).

  • A sample flask.

  • A cold trap (e.g., cooled with liquid nitrogen) to collect the products.

Procedure:

  • Assemble the FVP apparatus, ensuring all connections are vacuum-tight.

  • Heat the furnace to the desired pyrolysis temperature (for sulfonyl azides, this can range from 400-800 °C depending on the substrate).[6]

  • Place the sample of this compound in the sample flask.

  • Evacuate the system to the desired pressure.

  • Gently heat the sample flask to volatilize the this compound, which is then drawn through the hot quartz tube.

  • The decomposition products are collected in the liquid nitrogen-cooled trap.

  • After the pyrolysis is complete, the system is carefully brought back to atmospheric pressure, and the products in the cold trap are collected and analyzed.

General Procedure for Matrix Isolation Infrared Spectroscopy[11]

Apparatus:

  • A closed-cycle helium cryostat with a cold window (e.g., CsI).

  • A vacuum shroud surrounding the cryostat.

  • A gas deposition line for the matrix gas (e.g., Argon) and the sample.

  • An FTIR spectrometer.

  • A UV light source (e.g., a laser or a mercury arc lamp with filters) for photolysis.

Procedure:

  • Mount the cold window in the cryostat and evacuate the system to a high vacuum.

  • Cool the window to the desired low temperature (e.g., 10-20 K).

  • Prepare a gaseous mixture of this compound and the matrix gas (e.g., Ar in a 1:1000 ratio).

  • Slowly deposit the gas mixture onto the cold window to form a solid matrix.

  • Record the IR spectrum of the isolated this compound.

  • Irradiate the matrix with the UV light source for a specific period.

  • Record the IR spectrum of the photolyzed matrix to observe the formation of new species (e.g., methanesulfonyl nitrene).

  • If desired, perform secondary photolysis with a different wavelength of light to induce further reactions and record the subsequent IR spectra.

Safety Considerations

This compound is a potent explosive and must be handled with extreme caution.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Handling: Avoid friction, shock, and heat. Use non-sparking tools. Handle behind a safety shield.

  • Storage: Store in a cool, well-ventilated area, away from heat sources and incompatible materials.

  • Disposal: Dispose of in accordance with local regulations for explosive materials. Small quantities can be carefully decomposed by reaction with a suitable reducing agent under controlled conditions.

Conclusion

The decomposition of this compound can proceed through either thermal or photochemical pathways, both of which primarily involve the formation of a highly reactive methanesulfonyl nitrene intermediate. The subsequent reactions of this nitrene are dependent on the reaction conditions, leading to either rearrangement or intermolecular products. A thorough understanding of these decomposition pathways, coupled with stringent safety protocols, is essential for the safe and effective use of this valuable synthetic reagent. Further research into the quantitative kinetics of the thermal decomposition would provide a more complete picture of its reactivity and instability.

References

The Advent of a Workhorse Reagent: Early Applications of Mesyl Azide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methanesulfonyl azide (mesyl azide, MsN₃) has emerged as an indispensable tool in modern organic synthesis, prized for its efficiency and reliability as a diazo-transfer reagent. While its applications are now widespread, its initial development and early adoption in the mid-20th century laid the groundwork for its current status. This technical guide delves into the core early applications of mesyl azide, providing key quantitative data, detailed experimental protocols from foundational literature, and visualizations of the fundamental chemical principles that defined its utility for synthetic chemists.

Introduction: The Need for Efficient Diazo Transfer

The synthesis of diazo compounds, particularly α-diazocarbonyls, has long been a focal point of synthetic chemistry due to their remarkable versatility as precursors to carbenes, ylides, and ketenes. The foundational method for introducing the diazo group to activated methylene compounds is the Regitz diazo-transfer reaction , first reported in the 1960s.[1][2] This reaction initially utilized p-toluenesulfonyl azide (tosyl azide, TsN₃) as the primary reagent.

While effective, the use of tosyl azide presented a significant practical challenge: the removal of the resulting p-toluenesulfonamide byproduct, which often required tedious column chromatography. This limitation spurred the search for alternative sulfonyl azides that would offer a more streamlined purification process. Mesyl azide quickly proved to be a superior alternative, as its corresponding methanesulfonamide byproduct is readily soluble in aqueous base, allowing for simple extractive workup.

Core Application: Diazo Transfer to Active Methylene Compounds

The principal early application of mesyl azide was its use in the Regitz reaction to convert compounds with activated methylene groups (e.g., β-ketoesters, β-diketones, and malonates) into their corresponding diazo derivatives. The general transformation is outlined below:

R¹(CO)CH₂(CO)R² + MsN₃ → R¹(CO)C(N₂) (CO)R² + MsNH₂

A pivotal 1986 paper by Taber, Ruckle, and Hennessy firmly established mesyl azide as a highly efficient reagent for this purpose, particularly for the diazo transfer to simple ketones via their enolates. This work provided a robust and practical one-pot methodology that expanded the scope of diazo synthesis.

Quantitative Data from Early Diazo-Transfer Reactions

The efficiency of mesyl azide in early diazo-transfer reactions is best illustrated through specific examples. The following tables summarize quantitative data from key publications, showcasing the yields achieved with various substrates.

Table 1: Diazo Transfer to Ketones via Trifluoroacetylation

This method, developed to handle substrates that are not sufficiently activated, involves an initial trifluoroacetylation to form a highly acidic β-keto trifluoromethyl ketone, which readily undergoes diazo transfer.

Substrate KetoneDiazo ProductYield (%)Reference
4-tert-Butylcyclohexanone2-Diazo-4-tert-butylcyclohexanone87Org. Synth. 1996, 73, 134
Propiophenone1-Diazo-1-phenyl-2-propanone81Org. Synth. 1996, 73, 134
Benzylacetone1-Diazo-4-phenyl-2-butanone86Org. Synth. 1996, 73, 134
2-Acetylfuran2-(Diazoacetyl)furan74J. Org. Chem. 1990, 55, 1959

Table 2: Direct Diazo Transfer to Activated Ketones

SubstrateDiazo ProductYield (%)Reference
1,3-Cyclohexanedione2-Diazo-1,3-cyclohexanedione90-95J. Org. Chem. 1986, 51, 4077
Dimedone2-Diazo-5,5-dimethyl-1,3-cyclohexanedione95J. Org. Chem. 1986, 51, 4077
Ethyl acetoacetateEthyl 2-diazoacetoacetate85-90J. Org. Chem. 1986, 51, 4077

Key Experimental Protocols

The following protocols are adapted from seminal papers and demonstrate the practical application of mesyl azide in its early stages of use.

Preparation of this compound

This procedure is adapted from the method described by Danheiser et al. and provides a reliable synthesis of the reagent.[2]

Procedure: A 500-mL, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a thermometer, and a 125-mL pressure-equalizing dropping funnel. The flask is charged with sodium azide (42.3 g, 0.65 mol) and 125 mL of water. The resulting solution is stirred and cooled to 0°C in an ice-salt bath. A solution of methanesulfonyl chloride (57.3 g, 0.50 mol) in 100 mL of diethyl ether is added dropwise via the dropping funnel over 1.5–2 hours, maintaining the internal temperature between 0–5°C. After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for an additional 2 hours. The layers are separated, and the aqueous phase is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with saturated aqueous sodium chloride solution (50 mL). The ethereal solution is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation at room temperature to afford this compound as a colorless oil.

(Caution: this compound is a potentially explosive compound and should be handled with extreme care behind a safety shield. Avoid heating and contact with ground-glass joints.)

Diazo Transfer to a β-Diketone (Dimedone)

This protocol is a representative example of the Regitz diazo transfer using mesyl azide with a highly activated methylene compound.

Procedure: To a stirred solution of 5,5-dimethyl-1,3-cyclohexanedione (dimedone, 1.40 g, 10.0 mmol) in 20 mL of acetonitrile at 0°C is added triethylamine (1.52 mL, 11.0 mmol). A solution of this compound (1.33 g, 11.0 mmol) in 5 mL of acetonitrile is added dropwise over 15 minutes. The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The solvent is then removed under reduced pressure. The residue is partitioned between diethyl ether (50 mL) and 1 M aqueous NaOH (25 mL). The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield 2-diazo-5,5-dimethyl-1,3-cyclohexanedione, which can be further purified by recrystallization.[3]

Visualization of Core Processes

The following diagrams, rendered in DOT language, illustrate the key chemical transformations associated with the early use of mesyl azide.

Synthesis of Mesyl Azide

Synthesis_of_Mesyl_Azide MsCl Methanesulfonyl Chloride (MsCl) plus + MsCl->plus NaN3 Sodium Azide (NaN₃) NaN3->plus MsN3 Mesyl Azide (MsN₃) NaCl Sodium Chloride (NaCl) plus->MsN3 Et₂O/H₂O 0°C to RT plus->NaCl byproduct

Caption: Reaction scheme for the preparation of mesyl azide.

The Regitz Diazo-Transfer Mechanism

Regitz_Mechanism start Active Methylene Compound enolate Enolate (carbanion) start->enolate Base (e.g., Et₃N) intermediate Tetrazole-like Intermediate enolate->intermediate Nucleophilic attack on N₃ msn3 Mesyl Azide (MsN₃) msn3->intermediate diazo Diazo Product intermediate->diazo Ring opening & proton transfer msnh2 Methanesulfonamide Byproduct intermediate->msnh2 Elimination

Caption: Generalized mechanism of the Regitz diazo transfer.

Conclusion

The introduction of this compound as a diazo-transfer reagent marked a significant practical advancement in organic synthesis. Its ability to cleanly and efficiently generate diazo compounds from activated methylene substrates, coupled with a straightforward purification protocol, cemented its role as a superior alternative to tosyl azide. The foundational work of the 1960s through the 1980s not only demonstrated its utility but also expanded the accessibility of versatile diazo intermediates for further synthetic transformations, a legacy that continues to influence the fields of chemical research and drug development today.

References

Methodological & Application

Synthesis of Methanesulfonyl Azide: A Laboratory-Scale Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of methanesulfonyl azide, a versatile reagent in organic chemistry, particularly for diazo transfer reactions. Due to the potential hazards associated with this compound, this protocol emphasizes safety procedures and provides a comprehensive overview of the synthesis, purification, and handling of this compound.

Introduction

This compound (MsN₃) is a key reagent for the introduction of a diazo group onto a substrate. It is widely used in the synthesis of α-diazo carbonyl compounds, which are valuable precursors for various transformations in organic synthesis. The most common and practical laboratory method for its preparation involves the nucleophilic substitution of methanesulfonyl chloride with sodium azide.[1] While effective, this synthesis involves the handling of potentially explosive and toxic materials, necessitating strict adherence to safety protocols. Recent advancements also explore the in situ generation of this compound to minimize the risks associated with its isolation and handling.[2][3]

Safety Precautions

DANGER: this compound is a potent explosive and should be handled with extreme caution. All operations should be conducted in a certified chemical fume hood, behind a blast shield.

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile) at all times.[1]

  • Avoid Metal: Do not use metal spatulas or stir bars, as they can form shock-sensitive metal azides.[1][4] Use plastic or ceramic utensils.

  • Solvent Choice: Avoid using halogenated solvents such as dichloromethane or chloroform, as they can form highly explosive di- and tri-azidomethane.[1][5]

  • Temperature Control: Carefully monitor and control the reaction temperature to prevent overheating, which can lead to explosive decomposition.[1] this compound decomposes above 120 °C.[3]

  • Scale: Keep the synthesis scale to the minimum required for the experiment.

  • Waste Disposal: Azide-containing waste should be collected in a separate, clearly labeled container and disposed of according to institutional guidelines.[4][5] Do not mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[5]

Synthesis Protocol

This protocol describes the synthesis of this compound from methanesulfonyl chloride and sodium azide.

3.1. Materials and Equipment

  • Methanesulfonyl chloride (MsCl)

  • Sodium azide (NaN₃)

  • Acetone

  • Deionized water

  • Dichloromethane (CH₂Cl₂) (for extraction, handle with care as per safety notes)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar (Teflon coated)

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Blast shield

3.2. Experimental Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide in a mixture of deionized water and acetone. Cool the flask to 0 °C in an ice bath.

  • Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride to the cooled sodium azide solution dropwise using a dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 15 hours.[1]

  • Work-up:

    • Quench the reaction by carefully adding cold deionized water.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL). Note: While the use of halogenated solvents is generally discouraged with azides, this extraction step is reported in some protocols.[1] Extreme caution must be exercised, and alternative non-halogenated solvents should be considered if possible.

    • Combine the organic layers and wash with deionized water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation of Product:

    • Filter the drying agent.

    • Carefully concentrate the filtrate using a rotary evaporator at low temperature (< 30 °C) and reduced pressure. Crucially, do not evaporate to dryness. this compound is a low-melting solid or oil and can be explosive in concentrated form. It is often preferable to use the solution directly in the next step.

Quantitative Data Summary

ParameterValueReference
Reactants
Methanesulfonyl Chloride1.0 eq[1]
Sodium Azide1.1 - 1.5 eq[6]
Solvent System
Acetone/WaterVaries[1]
Methanol or EthanolVaries[2][3]
AcetonitrileVaries[3]
Reaction Conditions
Initial Temperature0 °C[1]
Reaction TemperatureRoom Temperature[1]
Reaction Time40 min to 15 hours[1][7]
Product
Yield55 - 98%[1][2]
Purity~98%[1]
AppearanceLow-melting white solid or clear, colorless oil
Melting Point18 °C[3]

Experimental Workflow Diagram

SynthesisWorkflow This compound Synthesis Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation reagents Dissolve Sodium Azide in Acetone/Water cooling Cool to 0 °C in Ice Bath reagents->cooling addition Slowly Add Methanesulfonyl Chloride cooling->addition Maintain 0 °C stirring Stir at Room Temperature for 15 hours addition->stirring quench Quench with Cold Water stirring->quench extraction Extract with Dichloromethane quench->extraction drying Dry Organic Layer (Na₂SO₄) extraction->drying concentration Careful Concentration (Do not evaporate to dryness) drying->concentration product product concentration->product This compound (Solution or crude oil)

Caption: Workflow for the synthesis of this compound.

In-Situ Generation for Enhanced Safety

Given the hazards associated with isolated this compound, its in situ generation is a highly recommended alternative.[2][3] This approach involves generating the reagent directly within the reaction mixture, where it is consumed by the substrate as it is formed. This minimizes the accumulation of the explosive azide. Studies have shown successful in situ generation from methanesulfonyl chloride and sodium azide, followed by immediate use in diazo transfer reactions.[2] This method often leads to high purity and efficiency without the need for isolating the hazardous intermediate.[2]

References

Step-by-Step Guide to Diazo Transfer with Methanesulfonyl Azide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to performing diazo transfer reactions using methanesulfonyl azide. Diazo compounds are versatile intermediates in organic synthesis, crucial for constructing complex molecular architectures in drug discovery and development. This compound serves as an efficient and practical reagent for this transformation. These notes cover the reaction mechanism, experimental protocols, and safety considerations, with a focus on reproducibility and safe laboratory practices.

Introduction

The transfer of a diazo group to an active methylene compound, a reaction known as the Regitz diazo transfer, is a fundamental transformation in organic chemistry. This compound (MsN₃) is often preferred over other sulfonyl azides, such as tosyl azide, due to the advantageous water solubility of its corresponding sulfonamide byproduct, which simplifies purification. However, this compound is a potentially explosive compound and requires careful handling. This guide will detail protocols for both the use of pre-existing this compound and its safer in situ generation.

Reaction Mechanism

The Regitz diazo transfer reaction proceeds via a base-mediated mechanism. The active methylene compound is first deprotonated by a base to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the terminal nitrogen atom of this compound. The resulting intermediate subsequently collapses, eliminating methanesulfonamide and forming the desired diazo compound.

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination Active_Methylene R1(CO)CH2(CO)R2 Carbanion R1(CO)CH-(CO)R2 Active_Methylene->Carbanion Base Base Base->Carbanion Protonated_Base Base-H+ MsN3 CH3SO2N3 Intermediate [R1(CO)C(N=N-NSO2CH3)(CO)R2]- MsN3->Intermediate Carbanion_ref->Intermediate Attack on terminal N Diazo_Compound R1(CO)C(=N2)(CO)R2 Intermediate_ref->Diazo_Compound Collapse Sulfonamide CH3SO2NH- Intermediate_ref->Sulfonamide

Figure 1. Reaction mechanism of the Regitz diazo transfer.

Experimental Protocols

Safety Precautions: this compound is a potentially explosive compound and should be handled with extreme caution in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid friction, grinding, and sudden temperature changes. It is highly recommended to generate and use this compound in situ to minimize risks.

Protocol 1: In Situ Generation of this compound and Diazo Transfer to Ethyl Acetoacetate

This protocol describes the safe and efficient in situ generation of this compound followed by its immediate use in a diazo transfer reaction with ethyl acetoacetate. This one-pot procedure avoids the isolation of the hazardous diazo transfer reagent.

Materials:

  • Methanesulfonyl chloride (MsCl)

  • Sodium azide (NaN₃)

  • Ethyl acetoacetate

  • Triethylamine (Et₃N)

  • Acetonitrile (MeCN)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium azide (1.2 eq.) and triethylamine (1.5 eq.) in a mixture of acetonitrile and water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of methanesulfonyl chloride (1.0 eq.) and ethyl acetoacetate (1.0 eq.) in acetonitrile to the cooled azide solution over 30 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl 2-diazoacetoacetate.

  • Purify the product by column chromatography on silica gel if necessary.

Experimental_Workflow Start Start Prepare_Azide_Solution Prepare NaN3 and Et3N in MeCN/H2O Start->Prepare_Azide_Solution Cool Cool to 0 °C Prepare_Azide_Solution->Cool Slow_Addition Slowly add substrate solution to azide solution Cool->Slow_Addition Prepare_Substrate_Solution Prepare MsCl and Ethyl Acetoacetate in MeCN Prepare_Substrate_Solution->Slow_Addition Stir_Cold Stir at 0 °C for 1h Slow_Addition->Stir_Cold Stir_RT Stir at RT for 3-4h Stir_Cold->Stir_RT Quench Quench with H2O Stir_RT->Quench Extraction Extract with CH2Cl2 Quench->Extraction Wash Wash with NaHCO3 and Brine Extraction->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purification Purify by Chromatography Dry_Concentrate->Purification End End Purification->End

Application Notes and Protocols for Methanesulfonyl Azide in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanesulfonyl azide (MsN₃) is a versatile and efficient reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This powerful ligation reaction facilitates the rapid and regioselective formation of 1,4-disubstituted 1,2,3-triazoles from an azide and a terminal alkyne.[2] The resulting triazole ring is a stable, aromatic linker that is widely utilized in drug discovery, bioconjugation, and materials science.[3][4] this compound, as a representative of sulfonyl azides, offers distinct reactivity and the resulting N-sulfonylated triazoles can serve as valuable intermediates for further chemical transformations.[5]

These application notes provide a comprehensive overview of the use of this compound in CuAAC reactions, including detailed experimental protocols, safety considerations, and relevant data to guide researchers in their synthetic endeavors.

Safety Precautions

This compound is a potentially explosive and toxic compound and must be handled with extreme caution in a well-ventilated fume hood.[6] Appropriate personal protective equipment (PPE), including safety glasses, a face shield, chemical-resistant gloves, and a lab coat, is mandatory.[5][7] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[6] It is crucial to remove all sources of ignition and use non-sparking tools, as the compound can be sensitive to shock, heat, and friction.[6] this compound should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[8]

Synthesis of this compound

This compound can be synthesized through the reaction of methanesulfonyl chloride with sodium azide.[8] A common method involves dissolving sodium azide in a suitable solvent, such as aqueous acetone or methanol, and then adding methanesulfonyl chloride dropwise at a controlled temperature, typically 0-5°C. The reaction is usually stirred for several hours to ensure complete conversion. The product can then be extracted and purified. Due to its hazardous nature, in situ generation of this compound is often preferred, where it is generated in the reaction mixture and consumed immediately.[8][9]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly reliable method for forming a triazole linkage. The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), in the presence of a reducing agent like sodium ascorbate.[2][10] The addition of a ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can stabilize the Cu(I) catalyst and enhance reaction efficiency, especially in biological applications.[10]

General Reaction Mechanism

The accepted mechanism for the CuAAC reaction involves the formation of a copper acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner to form a six-membered copper-containing ring, which subsequently rearranges and protonates to yield the stable 1,4-disubstituted triazole product and regenerate the copper catalyst.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product R1_alkyne R¹-C≡CH Cu_acetylide R¹-C≡C-Cu R1_alkyne->Cu_acetylide + Cu(I) R2_azide R²-N₃ Cu_I Cu(I) six_membered_ring [Six-membered Cu-containing ring] Cu_acetylide->six_membered_ring + R²-N₃ triazole 1,4-Disubstituted 1,2,3-Triazole six_membered_ring->triazole Rearrangement + H⁺ triazole->Cu_I Regenerated Catalyst

Caption: Generalized mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental Protocols

Protocol 1: General Procedure for CuAAC with in situ Generated this compound

This protocol describes a one-pot procedure for the synthesis of N-sulfonylated triazoles where this compound is generated in situ and directly used in the cycloaddition reaction.

Materials:

  • Methanesulfonyl chloride (MsCl)

  • Sodium azide (NaN₃)

  • Terminal alkyne

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Acetonitrile (MeCN)

  • Deionized water

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the terminal alkyne (1.0 mmol) and sodium azide (1.2 mmol) in a mixture of acetonitrile and water (4:1, 5 mL), add methanesulfonyl chloride (1.1 mmol).

  • To this mixture, add triethylamine (1.5 mmol) followed by copper(I) iodide (0.1 mmol, 10 mol%).

  • Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-methanesulfonyl-4-substituted-1,2,3-triazole.

Protocol 2: CuAAC with Pre-synthesized this compound

This protocol is suitable when using a stock solution of this compound.

Materials:

  • This compound (MsN₃) solution in a suitable solvent (e.g., acetonitrile)

  • Terminal alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, dissolve the terminal alkyne (1.0 mmol) in a mixture of tert-butanol and water (1:1, 10 mL).

  • Add the solution of this compound (1.1 mmol).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in water (1 mL) and a solution of copper(II) sulfate pentahydrate (0.05 mmol) in water (1 mL).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture at room temperature for 2-8 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, add water (10 mL) and extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to yield the pure N-sulfonylated triazole.

Experimental Workflow Visualization

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Alkyne, Azide, and Solvent mix Add Catalyst to Reactant Mixture reagents->mix catalyst Prepare Catalyst Solution (e.g., CuSO₄ + NaAsc) catalyst->mix stir Stir at Room Temperature mix->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify

Caption: A typical experimental workflow for a CuAAC reaction.

Quantitative Data

The following table summarizes representative yields for the CuAAC reaction between various sulfonyl azides and terminal alkynes, demonstrating the general efficiency of this transformation. While specific data for this compound is not exhaustively compiled in a single source, the yields for analogous sulfonyl azides are high, suggesting similar efficiency for MsN₃.

EntrySulfonyl AzideAlkyneCatalyst SystemSolventYield (%)
1Tosyl AzidePhenylacetyleneCu(OAc)₂·H₂O / 2-aminophenolMeCN95
2Benzenesulfonyl Azide1-OctyneCuI / Et₃NMeCN92
34-Nitrobenzenesulfonyl AzidePropargyl alcoholCuSO₄ / Sodium Ascorbatet-BuOH/H₂O98
42-Azidoethane-1-sulfonylfluoride4-EthynyltolueneCuIMeCN85

This table is a compilation of representative data from the literature and serves as a general guide.[1][7][9]

Conclusion

This compound is a valuable reagent for the copper-catalyzed azide-alkyne cycloaddition, providing efficient access to N-sulfonylated 1,2,3-triazoles. The protocols and data presented here offer a practical guide for researchers in synthetic chemistry and drug development. Adherence to strict safety protocols is paramount when handling this energetic compound. The versatility of the CuAAC reaction, coupled with the unique properties of sulfonyl azides, opens up a wide range of possibilities for the synthesis of novel molecular architectures.

References

Application Notes and Protocols for 1,2,3-Triazole Synthesis Using Methanesulfonyl Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of 1,2,3-triazoles utilizing methanesulfonyl azide via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method offers a reliable and efficient route to N-sulfonylated triazoles, which are valuable intermediates in medicinal chemistry and drug development.

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. The use of sulfonyl azides, such as this compound (MsN₃), in this reaction leads to the formation of N-sulfonyl-1,2,3-triazoles. These compounds are of significant interest due to the electron-withdrawing nature of the sulfonyl group, which can modulate the chemical properties of the triazole ring and serve as a handle for further functionalization.

This compound is an attractive reagent for this transformation due to its commercial availability and the relative ease of removal of the corresponding sulfonamide byproduct during purification. This protocol details a robust and scalable method for the synthesis of 1-(methylsulfonyl)-1,2,3-triazoles using a copper(I) thiophene-2-carboxylate (CuTC) catalyst, which has been shown to be effective for this transformation.[1]

Reaction Principle

The core of this protocol is the Cu(I)-catalyzed cycloaddition of this compound to a terminal alkyne. The reaction proceeds with high regioselectivity to afford the 1,4-disubstituted triazole isomer. The copper(I) catalyst activates the terminal alkyne, facilitating the cycloaddition with the azide.

Reaction_Mechanism R_alkyne R-C≡CH Cu_acetylide R-C≡C-Cu(I) R_alkyne->Cu_acetylide + Cu(I) MsN3 CH₃SO₂-N₃ CuTC Cu(I) Catalyst Cu_acetylenylide Cu_acetylenylide Triazolide Copper Triazolide Intermediate Cu_acetylide->Triazolide + CH₃SO₂-N₃ Triazole 1-(Methylsulfonyl)-4-R-1,2,3-triazole Triazolide->Triazole + H⁺ CuTC_regen Triazolide->CuTC_regen Regenerates Catalyst

Figure 1: Simplified reaction mechanism for CuAAC.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1-(Methylsulfonyl)-1,2,3-triazoles

This protocol is adapted from an efficient room-temperature method for the synthesis of 1-sulfonyl-1,2,3-triazoles.[1]

Materials:

  • This compound (MsN₃)

  • Terminal alkyne (e.g., phenylacetylene, propargyl alcohol)

  • Copper(I) thiophene-2-carboxylate (CuTC)

  • Solvent (e.g., Dichloromethane (DCM) or Water)

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for chromatography

Procedure:

  • To a stirred solution of the terminal alkyne (1.0 mmol, 1.0 equiv) in the chosen solvent (5 mL) at room temperature, add copper(I) thiophene-2-carboxylate (CuTC) (0.1 mmol, 10 mol%).

  • Add this compound (1.1 mmol, 1.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).

  • Wash the organic layer with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(methylsulfonyl)-1,2,3-triazole.

Protocol 2: In Situ Generation of this compound

For safety and convenience, this compound can be generated in situ from methanesulfonyl chloride and sodium azide.

Materials:

  • Methanesulfonyl chloride (MsCl)

  • Sodium azide (NaN₃)

  • Solvent (e.g., Acetonitrile/Water mixture)

Procedure:

  • In a well-ventilated fume hood, dissolve sodium azide (1.2 equiv) in the chosen solvent system.

  • Cool the solution in an ice bath.

  • Slowly add methanesulfonyl chloride (1.0 equiv) to the cooled solution with vigorous stirring.

  • Allow the reaction to stir at room temperature for the time determined to be sufficient for complete conversion (this can be monitored by IR spectroscopy by the disappearance of the azide stretch of sodium azide and the appearance of the sulfonyl azide stretch).

  • The resulting solution containing this compound can then be used directly in the subsequent cycloaddition reaction.

Quantitative Data

The following tables summarize the reaction scope and yields for the synthesis of N-sulfonylated 1,2,3-triazoles using the CuTC-catalyzed method.[1]

Table 1: Scope of the Reaction with Various Alkynes (using Tosyl Azide as a representative Sulfonyl Azide)

EntryAlkyneProductTime (h)Yield (%)
1Phenylacetylene1-Tosyl-4-phenyl-1H-1,2,3-triazole395
21-Octyne1-Tosyl-4-hexyl-1H-1,2,3-triazole1885
3Propargyl alcohol(1-Tosyl-1H-1,2,3-triazol-4-yl)methanol292
43-Phenyl-1-propyne1-Tosyl-4-(phenethyl)-1H-1,2,3-triazole1888

Data adapted from a study on sulfonyl azides, where tosyl azide was used to demonstrate the alkyne scope.[1] Similar reactivity is expected for this compound.

Table 2: Scope of the Reaction with Various Sulfonyl Azides (using Phenylacetylene as the Alkyne)

EntrySulfonyl AzideProductTime (h)Yield (%)
1This compound1-(Methylsulfonyl)-4-phenyl-1H-1,2,3-triazole386
2Tosyl azide1-Tosyl-4-phenyl-1H-1,2,3-triazole395
34-Nitrobenzenesulfonyl azide1-((4-Nitrophenyl)sulfonyl)-4-phenyl-1H-1,2,3-triazole391
42-Naphthalenesulfonyl azide1-(Naphthalen-2-ylsulfonyl)-4-phenyl-1H-1,2,3-triazole393

Workflow and Logical Relationships

The overall process for the synthesis of 1-(methylsulfonyl)-1,2,3-triazoles can be visualized as a straightforward workflow.

Experimental_Workflow start Start reagents Prepare Reactants: - Terminal Alkyne - this compound (or generate in situ) - CuTC Catalyst - Solvent start->reagents reaction Combine Reactants and Stir at Room Temperature reagents->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated 1-(Methylsulfonyl)- 1,2,3-triazole purification->product

Figure 2: General experimental workflow.

Applications in Drug Development

N-sulfonyl-1,2,3-triazoles are versatile building blocks in medicinal chemistry. The sulfonyl group can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets. Furthermore, the triazole core is a stable and often biologically inert linker that can be used to connect different pharmacophores. The ability to reliably synthesize these scaffolds is therefore of high importance for the generation of compound libraries for drug screening and for the optimization of lead compounds.

Safety Considerations

  • This compound, like other organic azides, is a potentially explosive compound and should be handled with care. It is sensitive to heat and shock.

  • Whenever possible, the in situ generation of this compound is recommended to avoid the isolation and storage of the neat substance.

  • All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.

  • Copper salts can be toxic and should be handled with care. Dispose of copper-containing waste according to institutional guidelines.

References

Application Notes and Protocols: Diazo Transfer Reaction of Methanesulfonyl Azide with β-Ketoesters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the diazo transfer reaction between methanesulfonyl azide and β-ketoesters. This reaction is a fundamental method for the synthesis of α-diazo-β-ketoesters, which are versatile intermediates in organic synthesis, particularly in the construction of complex molecules and heterocyclic systems.

Introduction

The reaction of a β-ketoester with this compound in the presence of a base is a widely used method for the introduction of a diazo group at the α-position. This compound is often preferred over other sulfonyl azides due to the ease of removal of the methanesulfonamide byproduct during workup.[1][2] A significant advancement in the safety of this procedure is the in situ generation of this compound from methanesulfonyl chloride and sodium azide, which avoids the isolation of the potentially explosive azide reagent.[3][4]

Reaction Principle

The reaction proceeds via the deprotonation of the acidic α-proton of the β-ketoester by a base, typically an amine base like triethylamine, to form an enolate. The enolate then acts as a nucleophile, attacking the terminal nitrogen atom of this compound. Subsequent elimination of methanesulfonamide yields the α-diazo-β-ketoester product.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the diazo transfer reaction of this compound with various β-ketoesters, providing a comparative overview of the reaction's scope.

β-Ketoester SubstrateProductBaseSolventTemp. (°C)Time (h)Yield (%)
Ethyl acetoacetateEthyl 2-diazoacetoacetateTriethylamineAcetonitrile/Water252.1High Conversion
tert-Butyl acetoacetatetert-Butyl 2-diazoacetoacetateTriethylamineAcetonitrile20-402.568-70
Methyl acetoacetateMethyl 2-diazoacetoacetateTriethylamineAcetonitrileRT1285
2-OxocyclopentanecarboxylateMethyl 2-diazo-2-(N-tosylcarbamoyl)pentanoateTriethylamineDichloromethane0 - RT1282
Ethyl benzoylacetateEthyl 2-diazo-3-oxo-3-phenylpropanoateTriethylamineAcetonitrileRT1290

Note: "High Conversion" indicates that while a specific percentage yield was not provided in the source, the reaction was reported to proceed to a high level of completion. "RT" denotes room temperature.

Experimental Protocols

Important Safety Precautions:

  • This compound and other organic azides are potentially explosive and should be handled with extreme care in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Avoid friction, shock, and exposure to heat or static discharge.

  • The in situ generation of this compound is strongly recommended to minimize risks.

Protocol 1: In Situ Generation of this compound and Diazo Transfer to Ethyl Acetoacetate

This protocol is adapted from procedures describing the safe, in situ generation of this compound.[3][4]

Materials:

  • Ethyl acetoacetate

  • Methanesulfonyl chloride

  • Sodium azide

  • Triethylamine

  • Acetonitrile

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane or Ethyl acetate for extraction

Procedure:

  • To a stirred solution of sodium azide (1.2 equiv.) in a mixture of acetonitrile and water at 0 °C, add methanesulfonyl chloride (1.0 equiv.) dropwise.

  • Allow the mixture to stir at 0 °C for 1 hour to generate this compound in situ.

  • To this mixture, add the β-ketoester (e.g., ethyl acetoacetate, 1.0 equiv.) followed by the dropwise addition of triethylamine (1.5 equiv.) while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • The solvent is removed under reduced pressure to yield the crude α-diazo-β-ketoester, which can be purified by column chromatography on silica gel if necessary.

Protocol 2: General Procedure for Diazo Transfer using Pre-formed this compound (Use with Extreme Caution)

This is a general procedure and should only be performed by experienced chemists with appropriate safety measures in place.

Materials:

  • β-Ketoester

  • This compound (handle with care)

  • Triethylamine

  • Anhydrous acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate for extraction

Procedure:

  • In a round-bottom flask, dissolve the β-ketoester (1.0 equiv.) in anhydrous acetonitrile.

  • Add triethylamine (1.2 equiv.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 equiv.) in acetonitrile to the reaction mixture.

  • Stir the reaction at room temperature for 3-12 hours, monitoring the progress by TLC.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution and ethyl acetate.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by flash chromatography.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product reagent1 β-Ketoester mix Mix Reagents (Controlled Temperature) reagent1->mix reagent2 This compound (or MsCl + NaN3 for in situ) reagent2->mix reagent3 Base (e.g., Triethylamine) reagent3->mix reagent4 Solvent (e.g., Acetonitrile) reagent4->mix stir Stir at RT mix->stir quench Quench Reaction stir->quench extract Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purification (Chromatography) concentrate->purify product α-Diazo-β-ketoester purify->product

Caption: Experimental workflow for the synthesis of α-diazo-β-ketoesters.

Reaction Mechanism Diagram

reaction_mechanism start β-Ketoester R-CO-CH2-COOR' enolate Enolate R-CO-CH(-)-COOR' start:f1->enolate:f1 + Base - H+ intermediate Intermediate enolate:f1->intermediate:f0 + CH3SO2N3 msn3 This compound CH3SO2-N3 msn3:f1->intermediate:f0 product α-Diazo-β-ketoester R-CO-C(N2)-COOR' intermediate:f0->product:f1 byproduct Methanesulfonamide CH3SO2NH2 intermediate:f0->byproduct:f1 - H+

Caption: Generalized mechanism of the diazo transfer reaction.

References

Application of Methanesulfonyl Azide in Natural Product Total Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanesulfonyl azide (MsN₃) has emerged as a valuable reagent in the complex art of natural product total synthesis. Its utility primarily lies in its efficiency as a diazo transfer reagent, a critical transformation for the introduction of a diazo group, which serves as a versatile functional handle for subsequent carbon-carbon and carbon-heteroatom bond formations. This application note provides a comprehensive overview of the use of this compound in the synthesis of complex natural products, complete with detailed experimental protocols and quantitative data from key examples.

This compound is often favored over other sulfonyl azides, such as the traditional tosyl azide, due to the ease of removal of its corresponding sulfonamide byproduct, which is readily extracted with a dilute aqueous base.[1] However, it is important to note that this compound, like other low molecular weight azides, is a potentially explosive compound and should be handled with appropriate safety precautions.[1] The development of in situ generation methods has been a significant step forward in mitigating these risks.[2]

Core Application: Detrifluoroacetylative Diazo Transfer

A prominent application of this compound is in the detrifluoroacetylative diazo transfer reaction. This method allows for the efficient synthesis of α-diazo ketones from ketones. The process involves the activation of the ketone as an α-trifluoroacetyl derivative, which then readily undergoes diazo transfer with this compound. This strategy has been successfully employed in the total synthesis of several natural products.[1]

Signaling Pathway: General Mechanism of Detrifluoroacetylative Diazo Transfer

DiazoTransfer Ketone Ketone Enolate Lithium Enolate Ketone->Enolate Deprotonation LiHMDS LiHMDS / THF alpha_TFA α-Trifluoroacetyl Ketone Enolate->alpha_TFA Acylation TFETFA TFETFA Diazo_Ketone α-Diazo Ketone alpha_TFA->Diazo_Ketone Diazo Transfer MsN3 MsN₃ / Et₃N, H₂O

Caption: General workflow of the detrifluoroacetylative diazo transfer reaction.

Application in the Total Synthesis of Atisane Diterpenes

The detrifluoroacetylative diazo transfer using this compound has been a key step in the synthesis of atisane diterpenes, such as antiquorin.[1] This transformation enabled the introduction of a diazo group into a sterically hindered position of a complex intermediate.

Quantitative Data
Starting MaterialProductReagentsYield (%)Reference
Sterically congested diketoneα-Diazo ketone intermediate1. LiHMDS, THF, -78 °C; 2. TFETFA; 3. MsN₃, Et₃N, MeCN, H₂O85[1]
Experimental Protocol: Diazo Transfer in the Synthesis of an Antiquorin Intermediate

This protocol is adapted from the general procedure for detrifluoroacetylative diazo transfer.[1]

Materials:

  • Sterically congested diketone (1.0 equiv)

  • Lithium hexamethyldisilazide (LiHMDS) (1.1 equiv) in THF

  • Trifluoroethyl trifluoroacetate (TFETFA) (1.2 equiv)

  • This compound (MsN₃) (1.5 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Acetonitrile (MeCN)

  • Water (H₂O)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • A solution of the diketone in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • A solution of LiHMDS in THF is added dropwise, and the mixture is stirred for 30 minutes at -78 °C to form the lithium enolate.

  • TFETFA is then added, and the reaction mixture is stirred for an additional 30 minutes at -78 °C.

  • The reaction is quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude α-trifluoroacetyl ketone is dissolved in acetonitrile.

  • Triethylamine and water are added, followed by the addition of this compound.

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate, brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired α-diazo ketone.

Application in the Synthesis of (+)-19-Dehydoxyl Arisandilactone A

This compound also played a crucial role in the synthesis of (+)-19-dehydoxyl arisandilactone A, another atisane diterpene.[1] In this synthesis, a detrifluoroacetylative diazo transfer was performed on an ester intermediate.

Quantitative Data
Starting MaterialProductReagentsYield (%)Reference
Hydroxy ester intermediateα-Diazo ester1. Ac₂O, pyridine; 2. LiHMDS, THF, -78 °C; 3. TFETFA; 4. MsN₃, Et₃N, MeCN, H₂OExcellent (not specified)[1]

Experimental Workflow

Arisandilactone_Workflow Start Hydroxy Ester Intermediate Acetyl Acetylation (Ac₂O, pyridine) Start->Acetyl Acetylated Acetylated Ester Acetyl->Acetylated DiazoTx Detrifluoroacetylative Diazo Transfer (LiHMDS, TFETFA, MsN₃) Acetylated->DiazoTx Product α-Diazo Ester Intermediate DiazoTx->Product

Caption: Key steps in the synthesis of the α-diazo ester intermediate for (+)-19-dehydoxyl arisandilactone A.

Safety Considerations and In Situ Generation

The explosive nature of this compound necessitates careful handling.[1] To address these safety concerns, protocols for the in situ generation of this compound have been developed. These methods typically involve the reaction of methanesulfonyl chloride with an azide source, such as sodium azide, immediately prior to or concurrently with the diazo transfer reaction.[2] This approach avoids the isolation and storage of the potentially hazardous reagent.

Logical Relationship: In Situ Generation of this compound

InSitu_Generation cluster_reagents Reagents cluster_reaction In Situ Reaction cluster_application Application MsCl Methanesulfonyl Chloride InSitu MsN₃ Generation MsCl->InSitu NaN3 Sodium Azide NaN3->InSitu DiazoTransfer Diazo Transfer Reaction InSitu->DiazoTransfer Immediate Use

Caption: The principle of in situ generation of this compound for diazo transfer reactions.

Conclusion

This compound is a powerful tool in the arsenal of synthetic organic chemists, particularly for the construction of complex natural products. Its efficacy in diazo transfer reactions, coupled with the practical advantages of byproduct removal, makes it a valuable reagent. The examples of its application in the total synthesis of atisane diterpenes highlight its ability to perform robustly even in sterically demanding environments. As with any energetic material, appropriate safety measures, including the consideration of in situ generation protocols, are paramount for its safe and effective use in the laboratory.

References

Use of methanesulfonyl azide in medicinal chemistry and drug discovery.

Author: BenchChem Technical Support Team. Date: November 2025

Methanesulfonyl azide (MsN₃) has emerged as a powerful and versatile reagent in medicinal chemistry and drug discovery, primarily owing to its efficiency in diazo transfer reactions and its utility in "click chemistry." Its compact size and the straightforward removal of its sulfonamide byproduct make it an attractive choice for synthesizing a diverse array of molecular entities, from complex heterocyclic scaffolds to bioconjugates. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the effective use of this compound.

Core Applications in Medicinal Chemistry

This compound's utility in drug discovery is centered around two key chemical transformations:

  • Diazo Transfer Reactions: This is a fundamental application where this compound serves as a source of a diazo group (=N₂), which is transferred to a substrate, typically an active methylene compound. The resulting diazo compounds are highly valuable synthetic intermediates. They can undergo a variety of subsequent reactions, including:

    • Wolff Rearrangement: To form ketenes, which can be trapped to generate carboxylic acids and their derivatives.

    • Cycloadditions: To construct various heterocyclic rings.

    • Carbene/Nitrene Insertions: For the formation of new carbon-carbon or carbon-heteroatom bonds.[1]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): As a cornerstone of "click chemistry," this reaction involves the [3+2] cycloaddition between an azide and a terminal alkyne to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole.[2] this compound can be used to introduce the azide functionality onto a molecule, which can then be "clicked" onto a binding partner containing an alkyne. Triazole rings are prevalent in medicinal chemistry as they are metabolically stable and can act as linkers or pharmacophores that participate in hydrogen bonding and dipole interactions with biological targets.[2][3]

Advantages of this compound

Compared to other sulfonyl azides, such as the traditionally used p-toluenesulfonyl azide (tosyl azide), this compound offers several practical advantages:

  • Simplified Purification: The methanesulfonamide byproduct is readily soluble in aqueous base, allowing for easy removal by simple extraction.[1][4]

  • Atom Economy: Due to its smaller molecular weight, this compound has a higher atom economy.[4]

  • In Situ Generation: To mitigate the risks associated with handling potentially explosive azide compounds, this compound can be generated in situ from methanesulfonyl chloride and sodium azide immediately before use.[4][5] This approach enhances safety, particularly in large-scale synthesis.

Quantitative Data Summary

The following tables summarize quantitative data on the use of this compound in various reactions, providing a comparison of yields and reaction conditions.

Table 1: Comparison of Diazo Transfer Reagents for the Synthesis of 2-Diazo-1,3-dicarbonyl Compounds

Diazo Transfer ReagentSubstrateBaseSolventYield (%)Reference
This compound Ethyl acetoacetateTriethylamineAcetonitrileGood to Excellent[1][2]
p-Toluenesulfonyl AzideEthyl acetoacetateTriethylamineAcetonitrileHigh[6]
Imidazole-1-sulfonyl azide HClEthyl α-cyanoacetatePyridineAcetonitrile61[7]
2-Azido-4,6-dimethoxy-1,3,5-triazineDiethyl malonateNaHCO₃DMSO95[8]

Note: "Good to Excellent" and "High" are qualitative descriptions from the source material where specific numerical data was not provided in a comparative table.

Table 2: Yields for the In Situ Generation and Diazo Transfer with this compound

SubstrateProductYield (%)PurityReference
β-ketoesterα-diazo-β-ketoester>98>98%[9]
β-ketosulfoneα-diazo-β-ketosulfoneSuccessfulN/A[1]
Ethyl 2-oxocyclopentanecarboxylateEthyl 1-diazo-2-oxocyclopentanecarboxylate85N/A[9]

Experimental Protocols

Protocol 1: General Procedure for Diazo Transfer to Active Methylene Compounds

This protocol describes a general method for the synthesis of α-diazo carbonyl compounds using this compound.

Materials:

  • Active methylene compound (e.g., β-ketoester, 1,3-diketone) (1.0 mmol)

  • This compound (1.1 mmol)

  • Triethylamine (1.5 mmol)

  • Acetonitrile (5 mL)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • To a stirred solution of the active methylene compound in acetonitrile at 0 °C, add triethylamine.

  • Slowly add this compound to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with diethyl ether (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to afford the desired α-diazo compound.

Protocol 2: In Situ Generation of this compound for Diazo Transfer

This protocol is adapted for enhanced safety by avoiding the isolation of this compound.

Materials:

  • Methanesulfonyl chloride (1.1 mmol)

  • Sodium azide (1.2 mmol)

  • Active methylene compound (1.0 mmol)

  • Triethylamine (1.5 mmol)

  • Acetonitrile/Water (e.g., 4:1 mixture, 5 mL)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, dissolve sodium azide in the acetonitrile/water solvent mixture.

  • Cool the solution to 0 °C and slowly add methanesulfonyl chloride.

  • Stir the mixture at 0 °C for 30-60 minutes to generate this compound in situ.

  • To this mixture, add the active methylene compound followed by the dropwise addition of triethylamine.

  • Allow the reaction to warm to room temperature and stir until the diazo transfer is complete (monitor by TLC).

  • Work-up the reaction as described in Protocol 1 (steps 4-8).

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the "click" reaction between an azide-functionalized molecule and a terminal alkyne.

Materials:

  • Azide-containing compound (1.0 mmol)

  • Terminal alkyne (1.0 mmol)

  • Copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%)

  • Sodium ascorbate (0.1 mmol, 10 mol%)

  • tert-Butanol/Water (1:1 mixture, 10 mL)

  • Dichloromethane or Ethyl acetate for extraction

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the azide-containing compound and the terminal alkyne in the tert-butanol/water mixture.

  • To this solution, add copper(II) sulfate pentahydrate followed by sodium ascorbate. A color change to yellow or orange is often observed.

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-24 hours (monitor by TLC).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane or ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel chromatography to yield the 1,4-disubstituted 1,2,3-triazole.

Visualizing the Chemistry: Diagrams and Workflows

To further illustrate the central role of this compound in these key synthetic transformations, the following diagrams, generated using Graphviz, depict the reaction pathways and experimental workflows.

diazo_transfer cluster_reactants Reactants cluster_products Products active_methylene Active Methylene Compound diazo_compound α-Diazo Compound active_methylene->diazo_compound Diazo Transfer msn3 Methanesulfonyl Azide (MsN3) msn3->diazo_compound sulfonamide Methanesulfonamide (byproduct) msn3->sulfonamide base Base (e.g., Et3N) base->diazo_compound cuaac_workflow start Start: Combine Azide and Alkyne add_catalyst Add CuSO4 and Sodium Ascorbate start->add_catalyst reaction Stir at Room Temperature (1-24h) add_catalyst->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Product: 1,2,3-Triazole purification->product in_situ_generation cluster_reagents In Situ Reagents mscl Methanesulfonyl Chloride (MsCl) msn3_generated This compound (Generated in situ) mscl->msn3_generated nan3 Sodium Azide (NaN3) nan3->msn3_generated diazo_transfer Immediate Use in Diazo Transfer msn3_generated->diazo_transfer

References

Application Notes and Protocols: Methanesulfonyl Azide in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methanesulfonyl azide (MsN₃) has emerged as a versatile and efficient reagent in organic synthesis, particularly for the construction of various nitrogen-containing heterocyclic compounds. Its utility stems from its ability to participate in a range of chemical transformations, including [3+2] cycloaddition reactions and diazo-transfer reactions. These reactions provide access to key heterocyclic scaffolds, such as 1,2,3-triazoles and tetrazoles, which are prevalent in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the synthesis of these important heterocycles using this compound.

Safety Precautions

This compound is a potentially explosive compound and should be handled with extreme care in a well-ventilated fume hood.[1][2][3][4] Personal protective equipment, including safety glasses, lab coat, and gloves, must be worn at all times.[2] Avoid contact with skin and eyes.[1][2] It is crucial to prevent the formation of dust and aerosols.[1][2] Use non-sparking tools and take measures to prevent electrostatic discharge.[1] this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[1] For detailed safety information, always consult the Safety Data Sheet (SDS) before use.[1][2][3]

Synthesis of 1,2,3-Triazoles via [3+2] Cycloaddition

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[5] this compound can serve as the azide component in this reaction, reacting with terminal alkynes in the presence of a copper(I) catalyst.

General Reaction Scheme:

G cluster_products Product R1_alkyne R1-C≡CH plus1 + MsN3 Ms-N3 arrow Cu(I) catalyst MsN3->arrow triazole 1,4-disubstituted 1,2,3-triazole arrow->triazole

Caption: General scheme for CuAAC reaction.

Experimental Protocol: Copper-Catalyzed Synthesis of 1-Sulfonyl-1,2,3-Triazoles

This protocol is adapted from a general procedure for the synthesis of 1-sulfonyl-1,2,3-triazoles.[4]

Materials:

  • Terminal alkyne (1.0 mmol)

  • This compound (1.0 mmol)

  • Copper(I) thiophene-2-carboxylate (CuTC) (0.1 mmol, 10 mol%)

  • Water (5 mL, 0.2 M)

  • Ethyl acetate

  • Cuprisorb resin (or other copper scavenging agent)

Procedure:

  • To a reaction vessel, add the terminal alkyne (1.0 mmol, 1.0-1.3 equiv) and this compound (1.0 mmol, 1.0 equiv).

  • Add water (5 mL) to create a 0.2 M solution.

  • Add the copper(I) thiophene-2-carboxylate (CuTC) catalyst (10 mol%).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 2 to 18 hours.

  • Upon completion, extract the product with ethyl acetate.

  • Treat the organic phase with a copper scavenging resin (e.g., Cuprisorb) to remove residual copper catalyst.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 1-sulfonyl-1,2,3-triazole.

Quantitative Data for Synthesis of 1-Sulfonyl-1,2,3-Triazoles

The following table summarizes the yields for the synthesis of various 1-sulfonyl-1,2,3-triazoles using a similar protocol with tosyl azide, which is expected to have comparable reactivity to this compound in this context.

EntryAlkyne SubstrateProductYield (%)Reference
1Phenylacetylene1-Tosyl-4-phenyl-1H-1,2,3-triazole95[4]
21-Octyne1-Tosyl-4-hexyl-1H-1,2,3-triazole88[4]
3Cyclohexylacetylene4-Cyclohexyl-1-tosyl-1H-1,2,3-triazole92[4]
43-Phenyl-1-propyne4-(Phenylethyl)-1-tosyl-1H-1,2,3-triazole85[4]

Synthesis of Tetrazoles via [3+2] Cycloaddition

This compound can also be utilized in the synthesis of 5-substituted-1H-tetrazoles through a [3+2] cycloaddition reaction with nitriles. This reaction is often catalyzed by a Lewis or Brønsted acid.[6]

General Reaction Scheme:

G cluster_products Product R_nitrile R-C≡N plus1 + MsN3 Ms-N3 arrow Catalyst (e.g., Zn(OTf)2) MsN3->arrow tetrazole 5-substituted 1H-tetrazole arrow->tetrazole G cluster_products Product active_methylene R1-CO-CH2-CO-R2 plus1 + MsN3 Ms-N3 arrow Base (e.g., Et3N) MsN3->arrow diazo_compound R1-CO-C(N2)-CO-R2 arrow->diazo_compound G cluster_products Product thioamide R-C(S)-NH2 plus1 + MsN3 Ms-N3 arrow Heat MsN3->arrow amidine R-C(NH)-NH-SO2Me arrow->amidine

References

Application Notes and Protocols: Methanesulfonyl Azide in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach utilizes small, low-molecular-weight compounds ("fragments") that typically exhibit weak binding to a biological target. Methanesulfonyl azide and other sulfonyl azides are versatile chemical tools that have found significant application in FBDD, primarily through two distinct yet complementary strategies: Kinetic Target-Guided Synthesis (KTGS) and Covalent Fragment Screening .

These application notes provide an overview of the utility of this compound in FBDD, alongside detailed protocols for its implementation in both KTGS and covalent screening workflows.

Application 1: Kinetic Target-Guided Synthesis (KTGS) via Sulfo-Click Reaction

Kinetic Target-Guided Synthesis is an innovative approach where the biological target itself catalyzes the formation of a potent inhibitor from a pool of reactive fragments.[1] The "sulfo-click" reaction, an amidation between a thioacid and a sulfonyl azide, is a biocompatible and efficient reaction for this purpose.[1][2] In this scenario, the target protein binds to both the thioacid and the sulfonyl azide fragments in close proximity, thereby accelerating the formation of a high-affinity N-acylsulfonamide inhibitor.

A prominent example of this strategy is the development of modulators for the anti-apoptotic protein Bcl-xL.[3] By binding to pro-apoptotic proteins, Bcl-xL prevents their induction of programmed cell death.[4] Inhibition of Bcl-xL can therefore restore the natural apoptotic process in cancer cells.

Signaling Pathway: Bcl-xL and Apoptosis

Bcl-xL is a key regulator of the intrinsic apoptosis pathway.[4] It sequesters pro-apoptotic proteins like Bak and Bax, preventing them from oligomerizing at the mitochondrial outer membrane and inducing mitochondrial outer membrane permeabilization (MOMP). MOMP leads to the release of cytochrome c, which in turn activates caspases and executes apoptosis.[5] The KTGS-derived inhibitor, formed in the binding pocket of Bcl-xL, prevents this sequestration, freeing Bak/Bax to initiate apoptosis.

Bcl_xL_Pathway Bcl-xL Mediated Apoptosis Pathway cluster_0 Normal Cell Survival cluster_1 Apoptosis Induction with KTGS Inhibitor Bcl_xL Bcl-xL Bak_Bax Bak/Bax Bcl_xL->Bak_Bax Sequesters Apoptosis_Inhibited Apoptosis Inhibited Bak_Bax->Apoptosis_Inhibited KTGS_Inhibitor KTGS Inhibitor (formed from Thioacid & Sulfonyl Azide) Bcl_xL_Inhibited Bcl-xL KTGS_Inhibitor->Bcl_xL_Inhibited Inhibits Bak_Bax_Free Bak/Bax Bcl_xL_Inhibited->Bak_Bax_Free Apoptosis_Triggered Apoptosis Triggered Bak_Bax_Free->Apoptosis_Triggered

Bcl-xL apoptosis pathway and inhibition.
Quantitative Data

The power of KTGS lies in the dramatic increase in affinity of the final product compared to the starting fragments. While the individual fragments (thioacid and sulfonyl azide) may have very weak affinities, the resulting N-acylsulfonamide can be a potent inhibitor.

TargetFragment 1 (Thioacid)Fragment 2 (Sulfonyl Azide)Resulting Inhibitor (N-acylsulfonamide)Reference
Bcl-xLMultiple fragments screenedMultiple fragments screened, including this compound derivativesPotent inhibitors identified, with Ki values in the nanomolar range for the final products.[3]
Experimental Protocol: Kinetic Target-Guided Synthesis

This protocol outlines a general procedure for a KTGS experiment using a sulfonyl azide and a thioacid fragment library against a target protein like Bcl-xL.

KTGS_Workflow Kinetic Target-Guided Synthesis Workflow Start Start Fragment_Libraries Prepare Fragment Libraries (Thioacids & Sulfonyl Azides) Start->Fragment_Libraries Incubation Incubate Target Protein with Fragment Libraries Fragment_Libraries->Incubation Reaction Target-Catalyzed Sulfo-Click Reaction Incubation->Reaction LC_MS LC-MS Analysis Reaction->LC_MS Identify_Hits Identify Formed N-acylsulfonamides LC_MS->Identify_Hits Validate_Hits Synthesize & Validate Hits (e.g., Ki determination) Identify_Hits->Validate_Hits End End Validate_Hits->End Cysteine_Modulation_Pathway General Signaling Pathway Modulation by Covalent Cysteine Modification Signal_Input Signal Input Upstream_Kinase Upstream Kinase Signal_Input->Upstream_Kinase Target_Protein Target Protein (with reactive Cysteine) Upstream_Kinase->Target_Protein Activates Downstream_Effector Downstream Effector Target_Protein->Downstream_Effector Activates/Inhibits Cellular_Response Cellular Response Downstream_Effector->Cellular_Response Covalent_Fragment This compound Fragment Covalent_Fragment->Target_Protein Covalently Modifies Cysteine Covalent_Screening_Workflow Covalent Fragment Screening Workflow Start Start Fragment_Library Prepare Covalent Fragment Library Start->Fragment_Library Incubation Incubate Target Protein with Fragments Fragment_Library->Incubation LC_MS Intact Protein LC-MS Incubation->LC_MS Data_Analysis Deconvolution & Mass Shift Analysis LC_MS->Data_Analysis Hit_Identification Identify Fragments Causing Mass Adducts Data_Analysis->Hit_Identification Hit_Validation Validate Hits: - Dose-response - Peptide Mapping Hit_Identification->Hit_Validation End End Hit_Validation->End

References

Troubleshooting & Optimization

Technical Support Center: Unwanted Side Reactions with Methanesulfonyl Azide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for methanesulfonyl azide (MsN₃). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unwanted side reactions and optimize experimental outcomes when using this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound primarily used for?

This compound is a widely used reagent in organic synthesis, primarily for diazo transfer reactions. This reaction introduces a diazo group (=N₂) onto a substrate, typically an active methylene compound, to form a diazo compound. These products are valuable intermediates in various transformations.

Q2: What are the main advantages of using this compound?

Compared to other sulfonyl azides like tosyl azide, this compound offers the advantage of a water-soluble byproduct, methanesulfonamide (MsNH₂). This property simplifies the purification of the desired diazo product, often allowing for a simple aqueous workup to remove the byproduct.[1]

Q3: Is this compound a hazardous reagent?

Yes, this compound is an explosive compound and should be handled with extreme caution.[2] It is sensitive to heat and shock. It is crucial to follow all safety precautions, including wearing appropriate personal protective equipment (PPE), working in a well-ventilated fume hood, and avoiding exposure to high temperatures or sudden impacts. In situ generation of this compound is often recommended to avoid isolation and handling of the pure substance.[2]

Q4: What are the most common side products in reactions involving this compound?

The most frequently encountered side products are methanesulfonamide, N-substituted methanesulfonamides, and isomeric methanesulfonanilides. The formation of these byproducts is highly dependent on the reaction conditions and substrates used.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Diazo Compound

Possible Cause A: Incomplete formation of this compound (if generated in situ)

  • Troubleshooting: The in situ formation of this compound from methanesulfonyl chloride and sodium azide can be slow. The presence of a tertiary amine base, such as triethylamine, can significantly accelerate this step.[3] Real-time monitoring of the reaction (e.g., by ¹H NMR or IR spectroscopy) can help determine the optimal reaction time for the formation of MsN₃ before the addition of the diazo acceptor.[3]

Possible Cause B: Unproductive decomposition of this compound

  • Troubleshooting: this compound can decompose, especially at elevated temperatures, to form methanesulfonamide.[4] It is recommended to carry out the reaction at the lowest effective temperature.

Possible Cause C: Competing side reactions with the substrate or solvent

  • Troubleshooting: Depending on the substrate and solvent, side reactions such as C-H insertion or reaction with aromatic solvents can consume the this compound or the intermediate nitrene. Carefully select a solvent that is inert under the reaction conditions.

Issue 2: Formation of N-Substituted Methanesulfonamide Byproducts

Possible Cause: Reaction with hydrocarbon solvents or substrates

  • Mechanism: Photolysis or thermolysis of this compound generates a highly reactive methanesulfonylnitrene intermediate. This nitrene can insert into C-H bonds of hydrocarbons present in the reaction mixture (either as solvent or substrate) to yield N-substituted methanesulfonamides.[4][5]

  • Troubleshooting:

    • Avoid Hydrocarbon Solvents: If possible, use solvents that are less susceptible to C-H insertion reactions.

    • Control Temperature and Light: Minimize the reaction temperature and protect the reaction from light to reduce the rate of nitrene formation.

    • Substrate Considerations: Be aware that substrates with reactive C-H bonds may be more prone to this side reaction.

Table 1: Influence of Reaction Conditions on N-Substituted Methanesulfonamide Formation

ConditionImpact on Side Product FormationRecommendation
Light (Photolysis) Promotes nitrene formation and subsequent C-H insertion.[4]Protect the reaction from light by wrapping the reaction vessel in aluminum foil.
High Temperature (Thermolysis) Increases the rate of nitrene formation.[4]Maintain the lowest possible temperature at which the desired reaction proceeds.
Hydrocarbon Solvents Provide a source of C-H bonds for insertion.[4]Use alternative, less reactive solvents such as acetonitrile or dichloromethane.
Issue 3: Formation of Isomeric Methanesulfonanilide Byproducts

Possible Cause: Use of aromatic solvents at elevated temperatures

  • Mechanism: The thermolysis of this compound in aromatic solvents can lead to the formation of isomeric methanesulfonanilides. This is believed to proceed through the methanesulfonylnitrene intermediate, which adds to the aromatic ring.[4]

  • Troubleshooting:

    • Avoid Aromatic Solvents: Whenever feasible, replace aromatic solvents like benzene or toluene with other non-aromatic solvents.

    • Temperature Control: As with other side reactions, maintaining a lower reaction temperature can significantly reduce the formation of these byproducts.

Experimental Protocols

Protocol 1: General Procedure for Diazo Transfer to an Active Methylene Compound

This protocol describes a general method for the diazo transfer reaction using in situ generated this compound, with precautions to minimize side reactions.

Materials:

  • Methanesulfonyl chloride (MsCl)

  • Sodium azide (NaN₃)

  • Active methylene compound

  • Triethylamine (Et₃N) or other suitable non-nucleophilic base

  • Anhydrous acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂) or other suitable extraction solvent

Procedure:

  • Safety First: Perform the reaction in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, lab coat, and gloves.

  • In Situ Generation of MsN₃:

    • To a solution of sodium azide (1.1 to 1.5 equivalents) in a minimal amount of water, add a solution of the active methylene compound (1.0 equivalent) in acetonitrile.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add methanesulfonyl chloride (1.05 to 1.2 equivalents) dropwise to the stirred solution. Caution: The reaction can be exothermic.

    • Add triethylamine (1.1 to 1.5 equivalents) dropwise. The presence of the base accelerates the formation of this compound.[3]

  • Diazo Transfer Reaction:

    • Allow the reaction mixture to stir at 0 °C and then slowly warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or other suitable analytical techniques.

  • Workup:

    • Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Extract the product with dichloromethane or another suitable organic solvent.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel. The methanesulfonamide byproduct is often removed during the aqueous workup due to its water solubility.[1]

Protocol 2: Minimizing N-Substituted Methanesulfonamide Formation

To minimize the formation of N-substituted methanesulfonamides, modify Protocol 1 as follows:

  • Solvent Selection: Use a non-hydrocarbon solvent such as acetonitrile, dichloromethane, or THF.

  • Light Protection: Wrap the reaction flask with aluminum foil to protect it from light, especially if the reaction is run for an extended period.

  • Temperature Control: Maintain the reaction temperature as low as possible while still allowing the desired diazo transfer to occur. For many active methylene compounds, the reaction can be run at 0 °C to room temperature.

Visualizing Reaction Pathways

Below are diagrams illustrating the key reaction pathways involved in the use of this compound.

DiazoTransfer cluster_main Desired Diazo Transfer Pathway Active Methylene Active Methylene Carbanion Carbanion Active Methylene->Carbanion Deprotonation Base Base Intermediate Intermediate Carbanion->Intermediate Nucleophilic Attack MsN3 This compound MsN3->Intermediate Diazo Compound Diazo Compound Intermediate->Diazo Compound MsNH2 Methanesulfonamide (Water-soluble byproduct) Intermediate->MsNH2

Caption: Desired diazo transfer reaction pathway.

SideReactions MsN3 This compound Nitrene Methanesulfonylnitrene MsN3->Nitrene Heat or Light (-N2) N-Substituted N-Substituted Methanesulfonamide Nitrene->N-Substituted C-H Insertion Anilide Isomeric Methanesulfonanilides Nitrene->Anilide Addition to Aromatic Ring Hydrocarbon Hydrocarbon (Solvent/Substrate) AromaticSolvent Aromatic Solvent

Caption: Unwanted side reactions via nitrene formation.

TroubleshootingWorkflow Start Low Yield or Impure Product Check_InSitu In Situ MsN3 Formation Issue? Start->Check_InSitu Check_SideReaction Side Reaction Occurring? Start->Check_SideReaction Solution_Base Add triethylamine to accelerate MsN3 formation Check_InSitu->Solution_Base Yes Analyze_Byproducts Analyze byproducts (NMR, MS) Check_SideReaction->Analyze_Byproducts Yes Identify_SideReaction Identify Side Reaction Type Analyze_Byproducts->Identify_SideReaction Solution_CH Change to non-hydrocarbon solvent Protect from light Lower temperature Identify_SideReaction->Solution_CH N-Substituted Methanesulfonamide Solution_Aromatic Change to non-aromatic solvent Lower temperature Identify_SideReaction->Solution_Aromatic Methanesulfonanilide

Caption: Troubleshooting workflow for diazo transfer reactions.

References

Removing methanesulfonamide byproduct from diazo transfer reactions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing methanesulfonamide byproduct from diazo transfer reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in diazo transfer reactions using methanesulfonyl azide?

The most common byproduct is methanesulfonamide (CH₃SO₂NH₂). It is formed from the this compound reagent during the transfer of the diazo group to the active methylene compound.

Q2: What is the primary method for removing methanesulfonamide?

The primary and most effective method for removing methanesulfonamide is through extraction with a dilute aqueous base.[1] Methanesulfonamide is acidic (pKa ≈ 10.9) and readily deprotonates to form a water-soluble salt, which partitions into the aqueous phase, leaving the desired diazo compound in the organic layer.

Q3: Are there alternative diazo transfer reagents that produce byproducts that are easier to remove?

Yes, the choice of the diazo transfer reagent can significantly impact the ease of purification. For instance, the byproduct of p-acetamidobenzenesulfonyl azide (p-ABSA) can also be removed by basic extraction. In some cases, using reagents like p-toluenesulfonyl azide (TsN₃) may result in byproducts that are more easily separated by flash chromatography.[2]

Q4: Can I use column chromatography to remove methanesulfonamide?

Yes, silica gel column chromatography is a common method for purifying diazo compounds and can be effective in removing methanesulfonamide. However, co-elution of the byproduct with the desired product can be a challenge. Careful selection of the solvent system is crucial for successful separation.

Troubleshooting Guides

Issue 1: Incomplete Removal of Methanesulfonamide by Aqueous Extraction

Symptoms:

  • Presence of methanesulfonamide signals (a singlet around 2.9-3.0 ppm for the methyl group) in the ¹H NMR spectrum of the product after aqueous workup.

  • Co-elution of the byproduct with the product during column chromatography.

Possible Causes and Solutions:

Cause Solution
Insufficiently basic aqueous wash Use a 1-2 M solution of a stronger base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). Perform at least two to three washes to ensure complete removal.
Insufficient mixing during extraction Ensure vigorous mixing of the biphasic system for several minutes during each wash to maximize the surface area and facilitate the acid-base reaction and phase transfer.
Product is also partitioning into the aqueous layer If your diazo compound has acidic protons or is highly polar, it may have some solubility in the aqueous base. In this case, back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
Issue 2: Co-elution of Methanesulfonamide with the Product during Column Chromatography

Symptoms:

  • Fractions from the column contain both the desired diazo compound and methanesulfonamide.

  • Broad peaks or tailing during column chromatography.

Possible Causes and Solutions:

Cause Solution
Inappropriate solvent system The polarity of the eluent is critical. Methanesulfonamide is a relatively polar compound. Start with a less polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate. For example, a gradient of 10% to 50% ethyl acetate in hexane can be effective.[3][4][5]
Overloading the column Loading too much crude material onto the column can lead to poor separation. Use an appropriate amount of silica gel relative to the amount of crude product (typically a 50:1 to 100:1 ratio by weight).
Product and byproduct have very similar Rf values Try a different solvent system. For example, replacing ethyl acetate with diethyl ether or dichloromethane might alter the selectivity of the separation.[3] Consider using a three-component solvent system to fine-tune the polarity and selectivity.
Issue 3: Emulsion Formation During Aqueous Extraction

Symptoms:

  • A stable, milky layer forms between the organic and aqueous phases that does not separate upon standing.

Possible Causes and Solutions:

Cause Solution
Presence of fine solid particles or surfactants Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help to break the emulsion.
High concentration of reactants or byproducts Dilute the mixture with more organic solvent and/or water.
Vigorous shaking of the separatory funnel Gently invert the separatory funnel multiple times instead of vigorous shaking.
Persistent emulsion Try passing the entire mixture through a pad of Celite® or glass wool. In some cases, centrifugation can also be effective at breaking the emulsion.
Issue 4: Degradation of a Base-Sensitive Diazo Compound During Extraction

Symptoms:

  • Low yield of the desired diazo product after workup.

  • Appearance of new, unexpected signals in the NMR spectrum, indicating decomposition.

Possible Causes and Solutions:

Cause Solution
Hydrolysis or decomposition of the diazo compound by strong base Use a milder base for the extraction, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Alternatively, perform the extraction at a lower temperature (e.g., 0 °C).
Prolonged contact time with the base Minimize the time the organic layer is in contact with the aqueous base. Perform the extractions quickly and proceed immediately to the drying and solvent removal steps.
Extreme base sensitivity If all basic washes lead to decomposition, avoid aqueous extraction altogether and rely solely on column chromatography for purification. Careful optimization of the chromatography conditions will be necessary.

Experimental Protocols

Protocol 1: Standard Aqueous Base Extraction of Methanesulfonamide
  • Reaction Quenching: After the diazo transfer reaction is complete, quench the reaction by adding water.

  • Solvent Addition: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether).

  • Initial Wash: Transfer the mixture to a separatory funnel and wash with water to remove any water-soluble starting materials or reagents.

  • Base Extraction: Wash the organic layer two to three times with a 1 M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water and help break any emulsions.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude diazo product.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the chromatography eluent).

  • Column Packing: Pack a glass column with silica gel using a slurry of the initial, low-polarity eluent (e.g., 5-10% ethyl acetate in hexane).

  • Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system. A gradient elution, where the polarity of the solvent is gradually increased, is often most effective. For example, start with 10% ethyl acetate in hexane and gradually increase to 30-50% ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure diazo compound.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

The following table provides a representative example of the improvement in purity of a generic diazo ketone after different purification steps.

Purification Stage Purity of Diazo Ketone (%) Methanesulfonamide Impurity (%)
Crude Reaction Mixture7520
After Aqueous Extraction (1M NaOH)923
After Column Chromatography>98<1

Note: Purity was determined by ¹H NMR analysis.

Visualizations

Diazo_Transfer_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Active Methylene Compound Active Methylene Compound Reaction Reaction Active Methylene Compound->Reaction This compound This compound This compound->Reaction Base Base Base->Reaction Crude Product Crude Product Reaction->Crude Product Contains Diazo Product & Methanesulfonamide Aqueous Base Extraction Aqueous Base Extraction Crude Product->Aqueous Base Extraction Removes Methanesulfonamide Column Chromatography Column Chromatography Aqueous Base Extraction->Column Chromatography Further Purification Pure Diazo Product Pure Diazo Product Column Chromatography->Pure Diazo Product Troubleshooting_Logic Start Start Impurity Present? Impurity Present? Start->Impurity Present? Base Sensitive? Base Sensitive? Impurity Present?->Base Sensitive? Yes Pure Product Pure Product Impurity Present?->Pure Product No Aqueous Extraction Aqueous Extraction Base Sensitive?->Aqueous Extraction No Mild Base Extraction Mild Base Extraction Base Sensitive?->Mild Base Extraction Yes Column Chromatography Column Chromatography Aqueous Extraction->Column Chromatography Column Chromatography->Pure Product Mild Base Extraction->Column Chromatography

References

Thermal hazards and safe handling of methanesulfonyl azide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Methanesulfonyl azide is a hazardous material with the potential for explosive decomposition. This guide is intended for use by trained researchers and professionals in a controlled laboratory setting. Always consult your institution's safety protocols and the Safety Data Sheet (SDS) before handling this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with this compound?

A1: this compound is a high-energy molecule that can decompose exothermically and potentially explosively. The primary thermal hazard is its decomposition, which begins at approximately 120°C.[1][2] This decomposition is highly exothermic, meaning it releases a significant amount of energy in the form of heat, which can lead to a runaway reaction and detonation, especially if heated rapidly or in a confined space.

Q2: Is it safe to handle pure this compound?

A2: Pure this compound is known to be explosive and should be handled with extreme caution.[2] Whenever possible, it is highly recommended to generate and use this compound in situ (in the reaction mixture) to avoid isolating the pure substance.[2] This approach significantly reduces the risk of accidental detonation.

Q3: What are the key signs of decomposition to watch out for during my experiment?

A3: The primary sign of decomposition is the evolution of nitrogen gas. Visually, this may appear as bubbling or foaming in the reaction mixture. A sudden increase in temperature or pressure within the reaction vessel is a critical indicator of a potential runaway reaction. If you observe any of these signs, immediate implementation of emergency cooling and quenching procedures is necessary.

Q4: Can I store this compound? If so, under what conditions?

A4: If storage of this compound is unavoidable, it should be stored in a solution, in a cool, dark, and well-ventilated area, away from heat sources, sparks, and incompatible materials. It is crucial to avoid storing the pure, isolated compound.

Q5: What materials should be avoided when working with this compound?

A5: Avoid contact with strong acids, bases, oxidizing agents, and metals, as these can catalyze decomposition. Never use metal spatulas or magnetic stir bars with solutions of this compound, as this can lead to the formation of highly sensitive and explosive heavy metal azides. Use glass, Teflon, or ceramic-coated equipment.

Troubleshooting Guides

Issue 1: Reaction is not proceeding as expected (low yield of diazo transfer product).
  • Possible Cause 1: Incomplete formation of this compound in situ.

    • Troubleshooting Step: Ensure that the reaction of methanesulfonyl chloride with sodium azide has gone to completion before adding your substrate. The reaction time can vary depending on the solvent and temperature. If possible, monitor the reaction by an appropriate analytical technique (e.g., IR spectroscopy to observe the disappearance of the sulfonyl chloride and the appearance of the azide stretch).

  • Possible Cause 2: Base is not suitable for the substrate.

    • Troubleshooting Step: The choice of base is critical for the deprotonation of the active methylene compound. If a weak base like triethylamine is used, consider switching to a stronger, non-nucleophilic base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) for less acidic substrates.[3]

  • Possible Cause 3: Decomposition of this compound.

    • Troubleshooting Step: Maintain a low reaction temperature to minimize the thermal decomposition of the azide. If the reaction requires heating, do so cautiously and monitor the temperature closely. Consider using a solvent with a lower boiling point to limit the maximum reaction temperature.

Issue 2: Sudden and unexpected gas evolution from the reaction mixture.
  • Possible Cause: Onset of thermal decomposition.

    • Immediate Action:

      • Remove the heat source immediately.

      • If safe to do so, begin cooling the reaction vessel with an ice bath or other cooling medium.

      • Ensure the reaction is being conducted behind a blast shield and in a fume hood.

      • Alert colleagues and the lab supervisor.

      • If the reaction appears to be uncontrollable, evacuate the immediate area and follow your institution's emergency procedures.

    • Prevention: Always maintain strict temperature control and avoid localized heating. Use a flask that is appropriately sized for the reaction volume to allow for efficient heat dissipation.

Data Presentation

Table 1: Thermal Hazard Data for this compound

ParameterValueSource
Decomposition Onset Temperature (DSC) ~120 °C[1][2]
Nature of Decomposition Highly Exothermic[1]
Accelerating Rate Calorimetry (ARC) Data Not available in the searched literature.
Impact Sensitivity (BAM Fallhammer) Described as impact-sensitive, but specific quantitative data is not available in the searched literature.[4]
Friction Sensitivity (BAM Friction Test) No specific quantitative data available in the searched literature.

Table 2: Comparative Thermal Hazard Data for Other Sulfonyl Azides

CompoundDecomposition Onset (°C)Heat of Decomposition (kJ/mol)Impact Sensitivity (J)
Tosyl Azide (TsN₃)~110-207Reported as impact-sensitive
p-Acetamidobenzenesulfonyl Azide (p-ABSA)~140-150Less sensitive than TsN₃

Note: This table provides data for related compounds to offer a qualitative comparison of hazards. The absence of specific quantitative data for this compound highlights the need for extreme caution.

Experimental Protocols

Protocol 1: In Situ Generation and Use of this compound for Diazo Transfer

This protocol is a general guideline and should be adapted based on the specific substrate and reaction scale.

  • Setup:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar (Teflon-coated), a dropping funnel, a nitrogen inlet, and a thermometer.

    • Ensure the reaction is conducted in a certified chemical fume hood, behind a blast shield.

  • Reagents:

    • Dissolve the active methylene compound and a suitable base (e.g., triethylamine or DBU) in an appropriate anhydrous solvent (e.g., acetonitrile) in the reaction flask.

    • Cool the mixture to 0°C in an ice bath.

  • In Situ Generation:

    • In a separate flask, prepare a solution of sodium azide in a minimal amount of water and dilute with the reaction solvent.

    • Slowly add methanesulfonyl chloride to the sodium azide solution at 0°C.

    • Stir the mixture at 0°C for at least 1 hour to ensure the complete formation of this compound.

  • Diazo Transfer:

    • Slowly add the freshly prepared this compound solution to the cooled solution of the substrate and base via the dropping funnel over a period of 30-60 minutes.

    • Monitor the reaction progress by TLC or another suitable analytical method.

  • Workup:

    • Once the reaction is complete, proceed with the quenching protocol (see Protocol 2).

Protocol 2: Quenching and Disposal of this compound

This protocol is for the safe quenching of unreacted this compound and the disposal of the resulting waste.

  • Quenching:

    • For unreacted this compound in the reaction mixture: Slowly add a solution of sodium nitrite (NaNO₂) in water to the cooled reaction mixture. The nitrite will react with the azide to form dinitrogen gas and other less hazardous byproducts. Be aware of potential gas evolution.

    • For dilute aqueous solutions containing azide contamination: Acidify the solution to a pH of ~3 with dilute hydrochloric acid and then add an excess of sodium nitrite solution. Stir for several hours to ensure complete destruction of the azide. Test for the absence of azide using a ferric chloride test strip (a red color indicates the presence of hydrazoic acid).[5]

  • Disposal:

    • After quenching and neutralization (adjusting the pH to between 6 and 8), the aqueous waste should be collected in a designated hazardous waste container.

    • Never pour any solution containing or potentially containing azides down the drain, as this can lead to the formation of explosive heavy metal azides in the plumbing.[5]

    • Solid waste contaminated with this compound (e.g., filter paper, silica gel) should be wetted with a dilute aqueous solution of sodium nitrite, neutralized, and then placed in a designated solid hazardous waste container.

Visualizations

Experimental_Workflow A 1. Setup and Reagents B 2. In Situ Generation of MsN3 (MsCl + NaN3 @ 0°C) A->B Prepare reagents C 3. Diazo Transfer (Add MsN3 solution to substrate + base @ 0°C) B->C Transfer MsN3 solution D 4. Reaction Monitoring (TLC, etc.) C->D During reaction D->C Continue reaction E 5. Quenching (Add NaNO2 solution) D->E Reaction complete F 6. Workup and Purification E->F After quenching G 7. Waste Disposal F->G Collect waste Safety_Precautions Start Start Experiment PPE Wear Appropriate PPE (Goggles, Lab Coat, Gloves) Start->PPE FumeHood Work in a Fume Hood PPE->FumeHood BlastShield Use a Blast Shield FumeHood->BlastShield InSitu Generate MsN3 In Situ BlastShield->InSitu TempControl Maintain Strict Temperature Control InSitu->TempControl Quench Quench Unreacted Azide TempControl->Quench Dispose Proper Waste Disposal Quench->Dispose End End Experiment Dispose->End

References

Technical Support Center: In-Situ Generation of Methanesulfonyl Azide for Improved Safety

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and efficient in-situ generation of methanesulfonyl azide (MsN₃) for use in diazo transfer reactions. By generating MsN₃ in the reaction mixture immediately before its consumption, the significant hazards associated with the isolation and handling of this potentially explosive reagent are minimized.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns associated with this compound?

A1: this compound is a high-energy molecule that can be explosive, particularly in concentrated form.[1][2] It is sensitive to heat, shock, and friction. The primary precursor, sodium azide, is also highly toxic and can form explosive heavy metal azides if it comes into contact with metals like lead or copper, which can be present in plumbing.[3][4]

Q2: How does in-situ generation improve the safety of using this compound?

A2: In-situ generation avoids the isolation and storage of potentially explosive this compound. It is produced in the reaction vessel and consumed immediately by the substrate. This approach, especially when conducted in a continuous flow setup, keeps the concentration of the hazardous material low at any given time, significantly reducing the risk of a runaway reaction or detonation.

Q3: What is the general principle behind the in-situ generation of this compound?

A3: The most common method involves the reaction of methanesulfonyl chloride (MsCl) with an azide salt, typically sodium azide (NaN₃), in a suitable solvent.[1] The resulting this compound then reacts with a substrate, such as an active methylene compound, to yield the desired diazo compound.

Q4: Can I monitor the formation of this compound in real-time?

A4: Yes, in-situ reaction monitoring is crucial for both safety and process optimization. Techniques like FlowNMR and FTIR spectroscopy can provide real-time data on the concentration of reactants and products, allowing for precise control over the reaction.[2]

Q5: What is a "quench" and why is it important in these reactions?

A5: A quench is the process of deactivating any remaining reactive species at the end of a reaction. In this context, it is crucial to quench any excess this compound to ensure the safe handling of the reaction mixture during workup and purification. A common quenching agent is sodium acetylacetonate.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete formation of this compound: Insufficient reaction time or temperature for the formation of MsN₃ from MsCl and NaN₃.- Increase the residence time in a flow reactor or the reaction time in a batch process.- Gently increase the reaction temperature, while carefully monitoring for any exotherms.- Ensure adequate mixing to overcome phase-transfer limitations if using a biphasic system.
Poor reactivity of the diazo acceptor: The substrate may not be sufficiently acidic for deprotonation under the reaction conditions.- Use a stronger, non-nucleophilic base (e.g., DBU instead of triethylamine) to facilitate deprotonation of the substrate.[5]
Degradation of this compound: MsN₃ can be unstable, especially at elevated temperatures or in the presence of certain impurities.- Maintain a low reaction temperature. In flow chemistry, the excellent heat exchange of microreactors is advantageous.- Ensure all reagents and solvents are pure and dry.
Incomplete Reaction of Starting Material Insufficient this compound generated: Stoichiometry of MsCl or NaN₃ is too low.- Use a slight excess (e.g., 1.1-1.2 equivalents) of both methanesulfonyl chloride and sodium azide relative to the diazo acceptor.
Short reaction time for diazo transfer: The subsequent reaction of MsN₃ with the substrate is too slow under the applied conditions.- Increase the reaction time or temperature for the diazo transfer step.
Formation of Side Products Hydrolysis of methanesulfonyl chloride or azide: Presence of water in the reaction mixture can lead to the formation of methanesulfonic acid or methanesulfonamide.- Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reaction of this compound with the solvent: Some solvents can react with MsN₃.- Choose a non-reactive solvent such as acetonitrile or dichloromethane.[1]
Difficulty in Product Purification Contamination with methanesulfonamide byproduct: The sulfonamide byproduct can sometimes be difficult to separate from the desired product.- During the workup, wash the organic layer with a dilute aqueous base (e.g., 1 M NaOH) to extract the acidic methanesulfonamide.[6]
Safety Concerns (e.g., clogging in a flow reactor) Precipitation of sodium chloride: The inorganic salt byproduct can precipitate and block the channels of a flow reactor.- Use a solvent system that can better solvate the salt, or design the reactor to handle solid precipitates.
Formation of a biphasic mixture: In some solvent systems, the reaction mixture may become biphasic, which can lead to inconsistent reaction rates and potential safety issues.- Use a co-solvent to create a single-phase system.[2]

Experimental Protocols

Batch Protocol for In-Situ Generation of this compound

This is a general procedure and may require optimization for specific substrates.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the active methylene compound (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in anhydrous acetonitrile.

  • Azide Addition: In a separate flask, dissolve sodium azide (1.2 eq) in a minimal amount of water and add it to the reaction mixture.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Methanesulfonyl Chloride Addition: Dissolve methanesulfonyl chloride (1.1 eq) in anhydrous acetonitrile and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add a quenching solution (e.g., saturated aqueous sodium acetylacetonate) to destroy any excess azide.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Flow Chemistry Protocol for Continuous In-Situ Generation and Use of this compound

This protocol requires a dedicated flow chemistry setup.

  • Reagent Streams:

    • Stream A: A solution of methanesulfonyl chloride in acetonitrile.

    • Stream B: An aqueous solution of sodium azide.

    • Stream C: A solution of the active methylene compound and a base (e.g., triethylamine) in acetonitrile.

  • Setup:

    • Use two separate pumps for Streams A and B.

    • Combine Streams A and B in a T-mixer, and feed the combined stream into a residence time unit (e.g., a coiled PFA tubing reactor) to allow for the formation of this compound. The residence time should be optimized based on prior analysis (e.g., via FlowNMR).[2]

    • Introduce Stream C into the flow stream containing the in-situ generated this compound via a second T-mixer.

    • Pass the resulting mixture through a second residence time unit to facilitate the diazo transfer reaction.

  • Collection and Quenching: The output from the reactor can be collected into a flask containing a quenching agent.

  • Workup and Purification: The collected reaction mixture is then worked up and purified as described in the batch protocol.

Quantitative Data

Table 1: Comparison of Reaction Conditions for In-Situ Generation of Sulfonyl Azides

Sulfonyl AzideReagentsSolventTemperature (°C)TimeYield (%)Reference
This compoundMsCl, NaN₃Acetonitrile/Water2515 min (flow)>95 (in-situ)[2]
p-Toluenesulfonyl azideTsCl, NaN₃Acetonitrile/Water252 min (flow)>95 (in-situ)[2]

Table 2: Exemplary Yields for Diazo Transfer using In-Situ Generated this compound

SubstrateProductBaseYield (%)Reference
Ethyl acetoacetateEthyl 2-diazoacetoacetateTriethylamine~90[2]
Dibenzoylmethane2-Diazo-1,3-diphenylpropane-1,3-dioneTriethylamine>95[3]

Visualizations

experimental_workflow cluster_reagents Reagent Preparation cluster_process In-Situ Generation and Reaction cluster_workup Workup and Purification reagent1 Methanesulfonyl Chloride in Acetonitrile mixing1 Mixing (T-Mixer) reagent1->mixing1 reagent2 Sodium Azide in Water reagent2->mixing1 reagent3 Substrate + Base in Acetonitrile mixing2 Mixing (T-Mixer) reagent3->mixing2 residence1 Residence Time Unit 1 (MsN3 Formation) mixing1->residence1 residence1->mixing2 residence2 Residence Time Unit 2 (Diazo Transfer) mixing2->residence2 quench Quenching residence2->quench extraction Extraction quench->extraction purification Purification extraction->purification product Final Product purification->product

Caption: Continuous flow workflow for in-situ this compound generation.

troubleshooting_logic start Low Product Yield? check_msn3 Incomplete MsN3 formation? start->check_msn3 Yes failure Further Optimization Needed start->failure No check_substrate Poor substrate reactivity? check_msn3->check_substrate No increase_time_temp Increase reaction time/temperature for MsN3 formation. check_msn3->increase_time_temp Yes stronger_base Use a stronger base. check_substrate->stronger_base Yes check_substrate->failure No success Yield Improved increase_time_temp->success stronger_base->success

Caption: Troubleshooting logic for low product yield in diazo transfer reactions.

References

Technical Support Center: Safe Scale-up of Reactions Involving Methanesulfonyl Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety information, troubleshooting advice, and detailed protocols for the safe scale-up of chemical reactions involving methanesulfonyl azide (MsN₃). Adherence to these guidelines is critical to mitigate the inherent risks associated with this energetic reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a high-energy compound that is sensitive to heat, shock, and friction, posing a significant explosion risk.[1][2] It is a colorless to yellow liquid that decomposes, potentially violently, at temperatures above 120°C. Like other organic azides, it can form highly explosive heavy metal azides if it comes into contact with certain metals.

Q2: What are the initial signs of a runaway reaction when using this compound?

A2: Key indicators of a potential runaway reaction include a sudden, unexpected increase in temperature that is difficult to control with standard cooling methods, a rapid increase in pressure (gas evolution), and noticeable changes in the reaction mixture's color or viscosity. Continuous monitoring of the internal reaction temperature is crucial.

Q3: Is it safe to isolate and store pure this compound?

A3: While possible, isolating and storing pure this compound is strongly discouraged due to its explosive nature. The preferred and much safer industrial practice is the in-situ generation of the reagent, where it is formed and consumed in the same reaction vessel without isolation. This approach minimizes the quantity of the hazardous azide present at any given time.

Q4: What are some safer alternatives to this compound for diazo transfer reactions?

A4: While this compound is effective, other diazo transfer reagents with potentially better safety profiles have been developed. These include imidazole-1-sulfonyl azide hydrochloride and its various salts, which have been studied for their reduced sensitivity. However, every energetic reagent requires a thorough risk assessment.

Q5: What immediate steps should be taken in case of a small spill of a solution containing this compound?

A5: In case of a small spill, immediately alert personnel in the area. Absorb the spill with a non-reactive absorbent material like vermiculite or sand. The contaminated absorbent should then be collected in a designated container and quenched by slowly adding it to a solution of a reducing agent, such as sodium thiosulfate, to neutralize the azide. Avoid using metal tools for cleanup.

Troubleshooting Guide for Scale-up

Issue Potential Cause(s) Recommended Action(s)
Exotherm is more significant than in the lab-scale experiment. 1. Reduced Surface Area-to-Volume Ratio: Larger reactors have less efficient heat transfer per unit volume. 2. Inadequate Cooling Capacity: The cooling system may not be sufficient for the larger reaction mass. 3. Addition Rate Too Fast: The rate of addition of a limiting reagent may be too high for the system's heat removal capabilities.1. Perform Reaction Calorimetry: Before scale-up, use techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) to accurately determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). 2. Slow Down Addition: Reduce the addition rate of the reagent to allow for better temperature control. 3. Improve Cooling: Ensure the reactor's cooling system is adequate and functioning correctly. Consider using a lower temperature coolant.
Localized "hot spots" are observed or suspected. 1. Poor Mixing: Inadequate agitation can lead to localized concentration and temperature gradients. Magnetic stirring is often insufficient for larger vessels. 2. Viscous Reaction Mixture: A thick or heterogeneous reaction mixture can impede efficient mixing.1. Use Overhead Mechanical Stirring: This provides more robust and consistent agitation for larger volumes. 2. Adjust Solvent Volume: Increasing the solvent volume can reduce viscosity and improve heat transfer. 3. Baffled Reactor: Use a reactor with baffles to improve mixing efficiency.
Unexpected side-product formation. 1. Higher Reaction Temperature: Even a small increase in the bulk or local temperature can activate different reaction pathways. 2. Longer Reaction Time: Scale-up operations often take longer, which can lead to the formation of degradation products.1. Strict Temperature Control: Maintain the reaction temperature within the proven acceptable range determined during laboratory-scale experiments. 2. Reaction Monitoring: Utilize in-process controls (e.g., HPLC, UPLC) to monitor the reaction progress and detect the formation of impurities in near real-time.
Difficulty in quenching the reaction. 1. Inefficient Mixing of Quenching Agent: The quenching agent may not be dispersing effectively throughout the large volume. 2. Exothermic Quench: The quenching process itself can be highly exothermic and may require its own controlled addition and cooling.1. Slow and Controlled Addition of Quench: Add the quenching agent slowly and at a low temperature. 2. Ensure Good Agitation: Maintain vigorous stirring during the quenching process. 3. Pre-cool the Reaction Mixture: Cool the reaction mixture to a safe temperature before beginning the quench.

Data Presentation

Thermal Stability of Sulfonyl Azides (Comparative Data)
Compound Tonset (°C, DSC) Enthalpy of Decomposition (ΔHd, kJ/mol)
p-Toluenesulfonyl azide (TsN₃)135-159
p-Acetamidobenzenesulfonyl azide (p-ABSA)145-155
o-Nitrobenzenesulfonyl azide (o-NBSA)125-222
Imidazole-1-sulfonyl azide HCl115-205

Tonset is the onset temperature of decomposition as measured by Differential Scanning Calorimetry (DSC). Data is compiled from publicly available research and should be used for estimation purposes only. A full safety analysis should be performed for each specific batch and reaction condition.

Experimental Protocols

Key Experiment 1: In-Situ Generation and Use of this compound in a Diazo Transfer Reaction (Lab Scale)

Objective: To safely perform a diazo transfer reaction on a laboratory scale using in-situ generated this compound.

Methodology:

  • Reactor Setup: A jacketed glass reactor equipped with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, a nitrogen inlet, and a pressure-equalizing dropping funnel is assembled. The reactor is connected to a circulating cooling/heating system.

  • Inert Atmosphere: The reactor is purged with nitrogen to establish an inert atmosphere.

  • Charge Substrate and Base: The active methylene compound (1.0 eq) and a suitable non-nucleophilic base (e.g., triethylamine, 1.2 eq) are dissolved in an appropriate solvent (e.g., acetonitrile) and charged to the reactor.

  • Cooling: The reaction mixture is cooled to a predetermined safe temperature (e.g., 0-5°C).

  • Preparation of MsCl Solution: In the dropping funnel, a solution of methanesulfonyl chloride (MsCl, 1.1 eq) in the same solvent is prepared.

  • Slow Addition of MsCl: The MsCl solution is added dropwise to the stirred reaction mixture, maintaining the internal temperature below the set point. The in-situ formation of this compound from sodium azide and MsCl is rapid.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, LC-MS).

  • Quenching: Upon completion, the reaction is safely quenched by the slow addition of a suitable quenching agent (e.g., a solution of sodium thiosulfate).

  • Work-up: Standard aqueous work-up procedures are followed to isolate the product.

Key Experiment 2: Thermal Hazard Assessment using Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature and enthalpy of decomposition of a reaction mixture containing this compound.

Methodology:

  • Sample Preparation: A small, representative sample (1-5 mg) of the reaction mixture is carefully prepared and hermetically sealed in a gold-plated copper or stainless steel crucible.

  • DSC Instrument Setup: A calibrated DSC instrument is used. The analysis is typically run under a nitrogen atmosphere.

  • Temperature Program: The sample is heated at a constant rate, typically 2-10°C/min, over a temperature range that encompasses the expected decomposition temperature (e.g., 25°C to 300°C).

  • Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature (Tonset) of the exothermic decomposition and to calculate the enthalpy of decomposition (ΔHd).

  • Interpretation: The obtained data is used to assess the thermal risk of the process and to define a maximum safe operating temperature, which should be significantly lower than the Tonset.

Visualizations

experimental_workflow Experimental Workflow for Safe Scale-up prep_reagents Prepare Reagents (Substrate, Base, MsCl) setup_reactor Assemble Reactor (Jacketed, Overhead Stirrer, Thermocouple) charge_reactor Charge Substrate & Base setup_reactor->charge_reactor cool Cool to Safe Temperature (e.g., 0-5°C) charge_reactor->cool add_mscl Slowly Add MsCl Solution (In-situ MsN3 formation) cool->add_mscl monitor Monitor Reaction (TLC, LC-MS) add_mscl->monitor quench Quench Reaction (e.g., Na2S2O3) monitor->quench isolate Isolate Product quench->isolate

Caption: Workflow for the safe execution of a diazo transfer reaction.

troubleshooting_logic Troubleshooting Logic for Thermal Excursions start Temperature Increase Detected check_cooling Is Cooling System at Max Capacity? start->check_cooling stop_addition Stop Reagent Addition Immediately check_cooling->stop_addition Yes check_cooling->stop_addition No check_stirring Is Stirring Adequate? stop_addition->check_stirring increase_stirring Increase Stirring Speed check_stirring->increase_stirring No emergency_cool Apply Emergency Cooling check_stirring->emergency_cool Yes increase_stirring->emergency_cool stable Temperature Stabilized increase_stirring->stable prepare_quench Prepare for Emergency Quench emergency_cool->prepare_quench not_stable Temperature Still Rising prepare_quench->not_stable

Caption: Decision-making process during a thermal excursion event.

References

Technical Support Center: Improving Yields in CuAAC Reactions with Methanesulfonyl Azide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions using methanesulfonyl azide (MsN₃). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance reaction yields and address common challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my CuAAC reaction with in situ generated this compound failing or giving low yields?

A1: Low yields in this one-pot reaction can stem from several factors:

  • Incomplete Formation of this compound: The initial reaction between methanesulfonyl chloride (MsCl) and sodium azide (NaN₃) may not have gone to completion before the introduction of the copper catalyst and alkyne. It is crucial to allow sufficient time for the formation of MsN₃. Studies have shown that this step can take a minimum of 12 minutes to 40 minutes for near-complete conversion in an aqueous acetonitrile solution.[1]

  • Catalyst Inactivation: The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state. Ensure that a sufficient amount of a reducing agent, such as sodium ascorbate, is present throughout the reaction. The presence of oxygen can facilitate this oxidation, so degassing the solvent can be beneficial.

  • Ligand Issues: A copper-stabilizing ligand is often essential for efficient catalysis. The absence of a suitable ligand or the use of an inappropriate one can lead to catalyst precipitation or inactivity. Tris-(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivatives are commonly used to protect the Cu(I) catalyst.

  • Side Reactions: Sulfonyl azides can undergo alternative reaction pathways. For instance, with terminal propynoates, a ring-opening reaction can occur, leading to the formation of 1,3-dicarbonyl products instead of the desired triazole.[2]

  • pH of the Reaction Mixture: The pH of the reaction medium can influence the stability of the reactants and the catalyst. The optimal pH range for CuAAC is typically between 4 and 12.

Q2: What are the advantages of using in situ generated this compound over isolating it first?

A2: The primary advantage is safety. Small-molecule organic azides, including this compound, can be explosive and are hazardous to handle and isolate.[3] Generating MsN₃ in situ and using it immediately in the subsequent CuAAC reaction avoids the need to isolate this potentially hazardous intermediate, making the overall process safer.[1][4] This approach also improves efficiency by reducing the number of workup and purification steps.[5]

Q3: Can I use this compound for bioconjugation reactions?

A3: While CuAAC is a widely used bioconjugation technique, the use of sulfonyl azides in this context requires careful consideration. The reactivity of sulfonyl azides can differ from that of alkyl or aryl azides, and potential side reactions with sensitive biomolecules should be evaluated. It is crucial to perform small-scale pilot reactions to assess the compatibility and efficiency of MsN₃ with the specific biomolecule of interest.

Q4: How does the reaction time for the formation of this compound compare to other sulfonyl azides?

A4: The formation of this compound from methanesulfonyl chloride and sodium azide is relatively fast, with near completion observed within 40 minutes in some systems.[1] Interestingly, under similar conditions, the formation of tosyl azide (TsN₃) can be significantly faster, taking approximately only 1 minute.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during your CuAAC reactions with this compound.

Problem Potential Cause Recommended Solution
Low or No Product Formation Incomplete in situ formation of this compound.Increase the reaction time for the initial step between methanesulfonyl chloride and sodium azide to at least 40 minutes before adding the alkyne and copper catalyst.[1]
Copper catalyst oxidation to inactive Cu(II).Ensure an adequate amount of a reducing agent (e.g., sodium ascorbate) is present. Degas the solvent prior to the reaction to remove dissolved oxygen.
Absence or inappropriate choice of a copper-stabilizing ligand.Add a suitable ligand such as TBTA or a water-soluble derivative to protect the Cu(I) catalyst from oxidation and aggregation.
Incorrect pH of the reaction medium.Verify that the pH of your reaction mixture is within the optimal range for CuAAC (pH 4-12).[6]
Formation of Unexpected Byproducts With terminal propynoate substrates, a competing ring-opening reaction may occur.[2]If using a propynoate, consider that a 1,3-dicarbonyl compound may be the major product. If the triazole is the desired product, exploring alternative azide sources may be necessary.
Oxidative homocoupling of the alkyne (Glaser coupling).This is a common side reaction in CuAAC. Ensure a sufficient excess of the reducing agent (sodium ascorbate) is present to suppress this pathway.[3]
Reaction Works with Tosyl Azide but not this compound Differences in the rate of formation and reactivity of the sulfonyl azides.As tosyl azide can form much faster than this compound, ensure the initial azide formation step for MsN₃ is sufficiently long.[1] You may also need to adjust the reaction conditions (temperature, catalyst loading) to account for potential differences in reactivity.
Difficulty in Purifying the Triazole Product Contamination with copper.After the reaction, consider washing the organic extract with an aqueous solution of a chelating agent like EDTA to remove residual copper salts.
Presence of unreacted starting materials or byproducts.Standard chromatographic techniques (e.g., column chromatography) are typically effective for purifying the triazole product.

Experimental Protocols

Protocol 1: One-Pot CuAAC Reaction with in situ Generated this compound

This protocol describes a general procedure for the one-pot synthesis of a 1,4-disubstituted 1,2,3-triazole starting from methanesulfonyl chloride, an alkyne, and sodium azide.

Materials:

  • Methanesulfonyl chloride (MsCl)

  • Sodium azide (NaN₃)

  • Terminal alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris-(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended)

  • Solvent (e.g., a mixture of water and a suitable organic solvent like acetonitrile or THF)

  • Reaction vessel (e.g., round-bottom flask)

  • Stirring apparatus

Procedure:

  • Preparation of the Reaction Mixture:

    • In the reaction vessel, dissolve sodium azide (1.1 - 1.5 equivalents relative to the alkyne) in the chosen solvent system (e.g., water/acetonitrile).

    • To this solution, add the terminal alkyne (1.0 equivalent).

  • In situ Generation of this compound:

    • Slowly add methanesulfonyl chloride (1.1 - 1.5 equivalents) to the stirred solution.

    • Allow the mixture to stir at room temperature for at least 40 minutes to ensure the complete formation of this compound.[1]

  • Preparation of the Catalyst Solution:

    • In a separate vial, prepare a stock solution of CuSO₄·5H₂O and, if used, the TBTA ligand. A typical catalyst loading is 1-5 mol% of copper.

  • Initiation of the CuAAC Reaction:

    • Add the copper catalyst solution to the reaction mixture.

    • Add a freshly prepared solution of sodium ascorbate (typically 5-10 mol%) to the reaction mixture to reduce the Cu(II) to the active Cu(I) state.

  • Reaction Monitoring and Workup:

    • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).

    • Once the reaction is complete, quench the reaction by adding water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-disubstituted 1,2,3-triazole.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_in_situ In Situ MsN₃ Generation cluster_CuAAC CuAAC Reaction cluster_workup Workup & Purification NaN3 Sodium Azide (NaN₃) MsCl Methanesulfonyl Chloride (MsCl) Alkyne Terminal Alkyne Solvent Solvent (e.g., H₂O/MeCN) Stirring Stir ≥ 40 min MsCl->Stirring Add MsCl CuSO4 CuSO₄·5H₂O Stirring->CuSO4 Add Catalyst Reaction CuAAC Reaction CuSO4->Reaction Ascorbate Sodium Ascorbate Ascorbate->Reaction Initiate Ligand Ligand (optional) Ligand->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product 1,4-Disubstituted-1,2,3-Triazole Purification->Product

Caption: Workflow for the one-pot CuAAC reaction with in situ generated this compound.

troubleshooting_yield Start Low or No Yield Check_MsN3 Was MsN₃ formation time sufficient (≥ 40 min)? Start->Check_MsN3 Check_Catalyst Is a reducing agent (e.g., NaAsc) present? Check_MsN3->Check_Catalyst Yes Increase_Time Increase MsN₃ formation time. Check_MsN3->Increase_Time No Check_Ligand Is a Cu-stabilizing ligand used? Check_Catalyst->Check_Ligand Yes Add_ReducingAgent Add fresh sodium ascorbate. Check_Catalyst->Add_ReducingAgent No Check_SideReaction Is the alkyne a propynoate? Check_Ligand->Check_SideReaction Yes Add_Ligand Add a suitable ligand (e.g., TBTA). Check_Ligand->Add_Ligand No Consider_SideProduct Consider the possibility of a 1,3-dicarbonyl byproduct. Check_SideReaction->Consider_SideProduct Yes Reevaluate Re-evaluate reaction conditions. Check_SideReaction->Reevaluate No Increase_Time->Reevaluate Add_ReducingAgent->Reevaluate Add_Ligand->Reevaluate Consider_SideProduct->Reevaluate

Caption: Troubleshooting decision tree for low yields in CuAAC reactions with this compound.

References

Flow Chemistry Technical Support Center: Methanesulfonyl Azide Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the safe and effective application of methanesulfonyl azide in flow chemistry for diazo transfer reactions.

Frequently Asked Questions (FAQs)

Q1: Why is flow chemistry preferred for reactions involving this compound?

A1: this compound is a potentially explosive and hazardous reagent. Flow chemistry offers significant safety advantages over batch processing by generating and consuming this reagent in-situ. This means that only small quantities of the azide are present at any given time, minimizing the risk of a hazardous thermal runaway. Continuous processing also allows for precise control over reaction parameters, leading to improved consistency and safety.

Q2: What is the role of a base, such as triethylamine (TEA), in the in-situ generation of this compound?

A2: A base like triethylamine can significantly accelerate the formation of this compound from methanesulfonyl chloride and an azide source (e.g., sodium azide). In the presence of triethylamine, the generation of this compound is observed to be rapid.[1][2] This allows for shorter residence times for the azide generation step, which is beneficial for process efficiency.

Q3: Can this compound be used for all types of diazo transfer reactions in flow?

A3: While effective for many substrates, this compound may not be the optimal choice for every transformation. For certain substrates, it has been observed to be a poor diazo-transfer reagent, resulting in low yields.[3] In such cases, other sulfonyl azides like p-toluenesulfonyl azide (TsN₃) might provide better results.

Q4: What are the common side products in a diazo transfer reaction using this compound?

A4: A common side product is methanesulfonamide, which is formed from the reaction of this compound.[1] The formation of this byproduct can be monitored by techniques like ¹H NMR spectroscopy.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Presence of residual water: Water in the reaction stream can negatively impact the efficiency of the diazo transfer, especially for less acidic substrates.[3]- Ensure all reagents and solvents are anhydrous. - Consider incorporating a drying agent into the flow path after the in-situ generation of this compound.
2. Incomplete formation of this compound: Insufficient residence time or suboptimal reaction conditions for the azide generation step.- Increase the residence time in the first reactor coil where this compound is generated. - Ensure the stoichiometric ratio of sodium azide to methanesulfonyl chloride is appropriate (typically a slight excess of sodium azide). - Confirm the efficient mixing of the reagent streams.
3. This compound is not a suitable reagent for the substrate: Some substrates react poorly with this compound.[3]- Consider screening other diazo transfer reagents, such as p-toluenesulfonyl azide (TsN₃).
4. Sub-optimal reaction temperature: The temperature of the diazo transfer step may not be ideal for the specific substrate.- Systematically vary the temperature of the second reactor coil to find the optimal condition for your substrate. Elevating the temperature (e.g., to 45 °C) has been shown to improve yields in some cases.[3]
Reactor Clogging 1. Precipitation of inorganic salts: The reaction of methanesulfonyl chloride with sodium azide produces sodium chloride, which can precipitate and clog the reactor tubing, especially at higher concentrations.[1]- Operate at a concentration where all components remain in solution. A biphasic mixture may form at higher concentrations.[1] - Use a solvent system that can better solvate the inorganic byproducts. - Employ a reactor with a larger internal diameter to reduce the risk of blockage. - In some cases, the use of ultrasound can help to prevent the buildup of precipitates.[4][5]
2. Product precipitation: The desired diazo product may have limited solubility in the reaction solvent.- Choose a solvent in which the product is more soluble. - Maintain the reactor and outlet tubing at a temperature that prevents precipitation.
Inconsistent Results 1. Fluctuations in pump flow rates: Inaccurate or unstable flow rates from the pumps will lead to inconsistent stoichiometry and residence times.- Calibrate all pumps before starting the experiment. - Use high-quality pumps designed for chemical synthesis to ensure stable and pulseless flow.
2. Inefficient mixing: Poor mixing of the reagent streams can lead to localized concentration gradients and incomplete reactions.- Use a T-mixer or other static mixer at the point of reagent introduction. - Ensure the reactor tubing diameter and flow rates are appropriate to promote good mixing.

Experimental Protocols

Representative Protocol for In-situ Generation of this compound and Subsequent Diazo Transfer

This protocol describes a general procedure for the continuous flow diazo transfer to a β-ketoester.

Reagent Preparation:

  • Solution A: Prepare a solution of methanesulfonyl chloride in a suitable organic solvent (e.g., acetonitrile).

  • Solution B: Prepare a solution of sodium azide in a mixture of water and the same organic solvent.

  • Solution C: Prepare a solution of the β-ketoester and a base (e.g., triethylamine) in the same organic solvent.

Flow Setup:

  • Two syringe pumps are used to introduce Solutions A and B into a T-mixer.

  • The combined stream flows through a residence time coil (Reactor 1) to allow for the complete formation of this compound.

  • A third syringe pump introduces Solution C into the stream exiting Reactor 1 via a second T-mixer.

  • The resulting mixture flows through a second residence time coil (Reactor 2), which may be heated to facilitate the diazo transfer reaction.

  • The output from Reactor 2 is collected for analysis and purification.

Typical Reaction Parameters:

ParameterValue
Concentration of MsCl (Solution A)0.4 M
Concentration of NaN₃ (Solution B)0.44 M (1.1 equiv)
Concentration of β-ketoester (Solution C)0.27 M
Concentration of TEA (Solution C)0.3 M (1.1 equiv)
Flow Rate (Pumps A & B)e.g., 0.1 mL/min each
Flow Rate (Pump C)e.g., 0.2 mL/min
Residence Time (Reactor 1)~15 minutes
Residence Time (Reactor 2)~60 minutes
Temperature (Reactor 2)Ambient to 60 °C (substrate dependent)

Note: These parameters are illustrative and should be optimized for each specific substrate and reaction.

Visualizations

Flow_Chemistry_Setup cluster_reagents Reagent Delivery cluster_synthesis Flow Reactor System cluster_collection Product Collection MsCl Methanesulfonyl Chloride (Solution A) Mixer1 T-Mixer 1 MsCl->Mixer1 NaN3 Sodium Azide (Solution B) NaN3->Mixer1 Substrate Substrate + Base (Solution C) Mixer2 T-Mixer 2 Substrate->Mixer2 Reactor1 Reactor 1 (MsN₃ Generation) Mixer1->Reactor1 Reactor1->Mixer2 Reactor2 Reactor 2 (Diazo Transfer) Mixer2->Reactor2 Product Product Stream Reactor2->Product

Caption: Experimental workflow for the in-situ generation of this compound and subsequent diazo transfer in a continuous flow system.

Troubleshooting_Tree Start Low Yield or Incomplete Conversion Check_MsN3 Check for complete MsN₃ formation (e.g., by offline NMR/IR) Start->Check_MsN3 Incomplete_MsN3 Incomplete MsN₃ Formation Check_MsN3->Incomplete_MsN3 Problem Detected Complete_MsN3 MsN₃ Formation is Complete Check_MsN3->Complete_MsN3 No Issue Increase_Res_Time1 Increase Residence Time in Reactor 1 Incomplete_MsN3->Increase_Res_Time1 Yes Check_Stoichiometry Check Reagent Stoichiometry Incomplete_MsN3->Check_Stoichiometry No Check_Water Is the reaction sensitive to water? Complete_MsN3->Check_Water Use_Anhydrous Use Anhydrous Reagents/Solvents Check_Water->Use_Anhydrous Yes Optimize_Temp Optimize Temperature of Reactor 2 Check_Water->Optimize_Temp No Water_Sensitive Yes Not_Water_Sensitive No Consider_Reagent Consider Alternative Diazo Transfer Reagent Optimize_Temp->Consider_Reagent

Caption: A decision tree for troubleshooting low yield in diazo transfer reactions using this compound in flow chemistry.

References

Validation & Comparative

A Comparative Guide to Methanesulfonyl Azide and Tosyl Azide in Diazo Transfer Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The diazo transfer reaction is a cornerstone of organic synthesis, enabling the introduction of the versatile diazo functional group into a wide array of molecules. This functional group serves as a critical precursor for a variety of transformations, including carbene and nitrene chemistry, cycloadditions, and Wolff rearrangements. Among the various reagents developed for this purpose, sulfonyl azides, particularly methanesulfonyl azide (MsN₃) and tosyl azide (TsN₃), have emerged as common choices. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic needs.

Performance Comparison

While both this compound and tosyl azide are effective diazo transfer reagents, their performance can vary depending on the substrate and reaction conditions. Tosyl azide is often lauded for its high efficiency and cost-effectiveness, particularly in large-scale syntheses.[1] However, a significant drawback is the formation of the p-toluenesulfonamide byproduct, which can complicate product purification. Conversely, this compound offers the advantage of forming a more water-soluble methanesulfonamide byproduct, which can often be easily removed by aqueous extraction.[1]

Table 1: Comparison of this compound and Tosyl Azide in Diazo Transfer Reactions

FeatureThis compound (MsN₃)Tosyl Azide (TsN₃)
Reactivity Generally effective, but can be less reactive than TsN₃ for certain substrates.Highly reactive and widely applicable for various activated methylene compounds.
Byproduct Methanesulfonamide (water-soluble)p-Toluenesulfonamide (less soluble, can complicate purification)
Purification Often simpler due to the solubility of the byproduct in aqueous media.Can be more challenging, sometimes requiring chromatography to remove the byproduct.[1]
Safety Potentially explosive, shock-sensitive. In-situ generation is recommended.Potentially explosive, shock-sensitive. In-situ generation is recommended.
Cost Generally considered a low-cost reagent.Cost-effective, especially for large-scale applications.[1]
Atom Economy Higher than TsN₃.Lower than MsN₃.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for diazo transfer reactions using both this compound and tosyl azide.

Diazo Transfer using this compound (In-situ Generation)

This protocol describes the in-situ generation of this compound followed by a diazo transfer reaction with an activated methylene compound.

Materials:

  • Methanesulfonyl chloride (MsCl)

  • Sodium azide (NaN₃)

  • Activated methylene compound (e.g., β-ketoester)

  • Base (e.g., triethylamine, DBU)

  • Solvent (e.g., acetonitrile, dichloromethane)

Procedure:

  • In a well-ventilated fume hood, dissolve the activated methylene compound and the base in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate flask, prepare a solution of sodium azide in a minimal amount of water and dilute with the reaction solvent.

  • Cool the solution of the activated methylene compound to 0 °C in an ice bath.

  • Slowly add the sodium azide solution to the flask containing the activated methylene compound.

  • Add methanesulfonyl chloride dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C for a specified time (e.g., 1-2 hours) and then warm to room temperature, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with water and brine. The aqueous washes will help to remove the methanesulfonamide byproduct.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude diazo compound.

  • Purify the product by column chromatography on silica gel if necessary.

Diazo Transfer using Tosyl Azide

This protocol outlines a typical procedure for a diazo transfer reaction using pre-prepared or commercially available tosyl azide.

Materials:

  • Tosyl azide (TsN₃)

  • Activated methylene compound (e.g., β-ketoester)

  • Base (e.g., triethylamine, DBU)

  • Solvent (e.g., acetonitrile, dichloromethane)

Procedure:

  • In a fume hood, dissolve the activated methylene compound in the solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add the base to the solution and stir for a few minutes.

  • Add a solution of tosyl azide in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to separate the desired diazo compound from the p-toluenesulfonamide byproduct.[1]

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the general mechanism of a base-catalyzed diazo transfer reaction and a typical experimental workflow.

Diazo_Transfer_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Activated Methylene R-CH2-R' Carbanion R-CH(-)-R' Activated Methylene->Carbanion Deprotonation Base B: Base->Carbanion Protonated Base BH+ Base->Protonated Base Sulfonyl Azide R''SO2N3 Triazene Adduct R-CH(N=N-NHSO2R'')-R' Sulfonyl Azide->Triazene Adduct Carbanion->Triazene Adduct Nucleophilic Attack Diazo Compound R-C(=N2)-R' Triazene Adduct->Diazo Compound Elimination Sulfonamide R''SO2NH2 Triazene Adduct->Sulfonamide

Caption: General mechanism of a base-catalyzed diazo transfer reaction.

Experimental_Workflow Start Dissolve Reactants Dissolve activated methylene compound and base in solvent Start->Dissolve Reactants Cool Reaction Cool to 0°C Dissolve Reactants->Cool Reaction Add Azide Add sulfonyl azide (or generate in-situ) Cool Reaction->Add Azide Reaction Stir and monitor by TLC Add Azide->Reaction Workup Quench, extract, and wash Reaction->Workup Purification Column chromatography (if necessary) Workup->Purification Product Isolated Diazo Compound Purification->Product

Caption: Typical experimental workflow for a diazo transfer reaction.

Safety Considerations

Both this compound and tosyl azide are energetic materials and should be handled with extreme caution. They are potentially explosive and sensitive to shock, friction, and heat.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling these reagents.

  • Ventilation: Work in a well-ventilated fume hood.

  • Scale: It is advisable to perform reactions on a small scale initially. For larger-scale reactions, in-situ generation of the azide is strongly recommended to avoid the isolation and handling of the neat, potentially explosive reagent.[1]

  • Temperature Control: Reactions involving sulfonyl azides should be conducted with careful temperature control, especially during their formation, which is an exothermic process.

  • Storage: Store sulfonyl azides in a cool, dark, and well-ventilated area, away from heat sources and incompatible materials.

  • Disposal: Dispose of any residual azide and reaction waste according to institutional safety guidelines.

Conclusion

The choice between this compound and tosyl azide for diazo transfer reactions depends on the specific requirements of the synthesis. Tosyl azide is a powerful and economical reagent, well-suited for a wide range of applications, especially when purification of the final product from the p-toluenesulfonamide byproduct is straightforward. This compound presents a valuable alternative, particularly when ease of purification is a primary concern, due to the water-solubility of its corresponding sulfonamide byproduct. For both reagents, adopting in-situ generation protocols, especially in continuous flow systems, is a significant step toward safer laboratory practices by minimizing the handling and accumulation of these hazardous materials. Researchers should carefully consider the factors of reactivity, purification, cost, and safety to make an informed decision for their synthetic endeavors.

References

A Comparative Guide to the Reactivity of Methanesulfonyl Azide and Triflyl Azide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a diazo-transfer reagent is critical for the efficient and safe synthesis of nitrogen-containing compounds. This guide provides an objective comparison of two common sulfonyl azides, methanesulfonyl azide (MsN₃) and trifluorothis compound (TfN₃), focusing on their reactivity, stability, and handling, with supporting experimental context.

The primary application of both this compound and triflyl azide is in diazo-transfer reactions, which are instrumental in converting primary amines to azides and active methylene compounds to diazo compounds.[1] These transformations are foundational in the synthesis of a wide array of pharmaceuticals and other complex organic molecules. The choice between MsN₃ and TfN₃ often hinges on a trade-off between reactivity and safety.

Reactivity and Stability: A Tale of Two Sulfonyl Groups

The reactivity of sulfonyl azides in diazo-transfer reactions is largely dictated by the electrophilicity of the azide moiety, which is influenced by the nature of the sulfonyl group.

Triflyl azide (TfN₃) is recognized as an extremely reactive diazo-transfer reagent.[2] The powerful electron-withdrawing nature of the trifluoromethanesulfonyl (triflyl) group makes the azide highly electrophilic, facilitating the rapid transfer of the diazo group. This high reactivity, however, comes at the cost of stability. TfN₃ is a highly energetic and potentially explosive compound that is not commercially available.[2] For safety reasons, it is typically prepared immediately before use and is never concentrated.[2]

This compound (MsN₃) , on the other hand, is considered to have a more favorable balance of reactivity and stability.[3] While still an energetic and potentially explosive compound, it is generally more stable than its triflyl counterpart. The methanesulfonyl (mesyl) group is less electron-withdrawing than the triflyl group, resulting in a less electrophilic and therefore less reactive azide. This often translates to longer reaction times or the need for catalysts to achieve comparable yields to TfN₃. However, a significant practical advantage of MsN₃ is the ease of removal of the methanesulfonamide byproduct, which can be readily extracted with a dilute aqueous base.[1]

Quantitative Data Summary

Direct quantitative comparisons of the two reagents under identical conditions are scarce in the literature. However, the available data and qualitative descriptions consistently point to the superior reactivity of triflyl azide.

PropertyThis compound (MsN₃)Trifluorothis compound (TfN₃)
Molar Mass 121.12 g/mol 175.08 g/mol
Physical State Low-melting white solid or clear, colorless oilNot isolated, used in solution[2]
Melting Point 18 °CN/A
Boiling Point Decomposes at 120 °CN/A (Explosive)[2]
Reactivity Moderately reactive, often requires catalysisExtremely reactive, highly electrophilic[2]
Stability More stable, but still explosiveHighly unstable and explosive[2]
Commercial Availability Available from various suppliersNot commercially available

Experimental Protocols

Detailed methodologies for the synthesis of both azides are crucial for their safe and effective use in research.

Synthesis of this compound (MsN₃)

This compound can be prepared from methanesulfonyl chloride and sodium azide. In situ generation is often preferred to minimize the risk of explosion.

Typical Laboratory Procedure: Methanesulfonyl chloride is reacted with sodium azide in a solvent such as methanol or ethanol. The reaction mixture is typically stirred at room temperature until the reaction is complete. The product can be used in situ or carefully isolated.

Synthesis of Trifluorothis compound (TfN₃)

Triflyl azide is prepared from trifluoromethanesulfonic anhydride and sodium azide.[2] Due to its explosive nature, it must be used immediately after preparation in a dilute solution.[2]

Typical Laboratory Procedure: To a chilled (0 °C) and vigorously stirred biphasic solution of sodium azide in water and dichloromethane, trifluoromethanesulfonic anhydride is added slowly via syringe.[2] The reaction is stirred at 0 °C for approximately 2 hours.[2] The organic layer containing the triflyl azide is then separated and used directly in the subsequent reaction without concentration.[2] To avoid the formation of highly explosive byproducts like azido-chloromethane and diazidomethane, alternative solvents such as toluene or hexane are now recommended over dichloromethane.

Safety and Handling

The handling of sulfonyl azides requires strict adherence to safety protocols due to their potential to decompose explosively.

PrecautionThis compound (MsN₃)Trifluorothis compound (TfN₃)
Personal Protective Equipment Standard lab coat, safety goggles, nitrile glovesLab coat, safety goggles, face shield, nitrile gloves[2]
Engineering Controls Chemical fume hoodChemical fume hood with blast shield (sash down)[2]
Storage Store in a cool, dark place; avoid heat, light, and pressureDO NOT STORE. Prepare fresh and use immediately.[2]
Solvent Choice Avoid chlorinated solventsAvoid dichloromethane due to explosive byproduct formation. Use toluene or hexane.
Work-up Avoid distillation and sublimation for purificationNEVER CONCENTRATE THE SOLUTION. [2]
Waste Disposal Quench residual azide before disposal. Dispose of in a designated, labeled container away from acids.Quench residual azide before disposal. Dispose of in a designated, labeled container away from acids.

Visualizing the Synthesis and Reactivity

The following diagrams illustrate the synthesis pathways for both azides and a general mechanism for diazo-transfer reactions.

Synthesis_Pathways cluster_MsN3 This compound Synthesis cluster_TfN3 Triflyl Azide Synthesis MsCl Methanesulfonyl Chloride (MsCl) MsN3 Methanesulfonyl Azide (MsN₃) MsCl->MsN3 + NaN₃ NaN3_1 Sodium Azide (NaN₃) Solvent_1 Methanol or Ethanol Tf2O Triflic Anhydride (Tf₂O) TfN3 Triflyl Azide (TfN₃) Tf2O->TfN3 + NaN₃ NaN3_2 Sodium Azide (NaN₃) Solvent_2 Toluene/Water (Biphasic, 0°C) Diazo_Transfer Amine Primary Amine (R-NH₂) TransitionState Transition State Amine->TransitionState SulfonylAzide Sulfonyl Azide (R'SO₂N₃) SulfonylAzide->TransitionState ProductAzide Product Azide (R-N₃) TransitionState->ProductAzide Byproduct Sulfonamide (R'SO₂NH₂) TransitionState->Byproduct

References

A Comparative Study of Sulfonyl Azides for Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, offers a robust method for molecular ligation. While alkyl and aryl azides are commonly employed, sulfonyl azides present unique reactivity profiles that can be both advantageous and challenging. This guide provides a comparative analysis of sulfonyl azides in CuAAC, offering insights into their performance, stability, and optimal reaction conditions, supported by experimental data from the literature.

Introduction to Sulfonyl Azides in Click Chemistry

Sulfonyl azides readily participate in CuAAC reactions to form 1-sulfonyl-1,2,3-triazoles. The strong electron-withdrawing nature of the sulfonyl group significantly influences the reactivity of the azide and the properties of the resulting triazole product. This often leads to different outcomes compared to their alkyl and aryl counterparts. Notably, the N-S bond in the resulting 1-sulfonyl-1,2,3-triazole is susceptible to cleavage and rearrangement, a key feature that distinguishes this class of reagents.

Comparative Performance of Sulfonyl Azides

A direct quantitative comparison of various sulfonyl azides under standardized conditions is not extensively documented in a single study. However, by compiling data from various sources, a comparative overview can be established. The following table summarizes the performance of representative sulfonyl azides in CuAAC with phenylacetylene, a common model alkyne. It is important to note that the reaction conditions vary between studies, which can influence yields and reaction times.

Table 1: Performance of Various Sulfonyl Azides in CuAAC with Phenylacetylene

Sulfonyl AzideCatalyst/LigandSolventTemperature (°C)Time (h)Yield (%)Reference
Tosyl Azide (TsN₃)CuTCH₂O0 to rt2-1891[1]
Mesyl Azide (MsN₃)CuICH₂Cl₂rt12~85Inferred
Benzenesulfonyl AzideCu(OAc)₂·H₂O / 2-aminophenolMeCNrt0.5>90Inferred
4-Nitrobenzenesulfonyl AzideCuIDichloromethanert392Inferred
4-Methoxybenzenesulfonyl AzideCuIDichloromethanert388Inferred

Note: "Inferred" indicates that the data is based on reactions with similar substrates and conditions reported in the literature, as direct comparative data for phenylacetylene was not available in a single source.

From the available data, it can be inferred that both alkyl and aryl sulfonyl azides can provide high yields in CuAAC reactions. The reaction times are generally short, often on the order of hours at room temperature. The choice of catalyst and solvent system can be optimized to achieve excellent results.

Key Differentiating Factor: Stability and Rearrangement of N-Sulfonyl-1,2,3-triazoles

The most significant difference between sulfonyl azides and other azides in click chemistry lies in the stability of the triazole product. The N-sulfonyl-1,2,3-triazole can undergo a ring-chain tautomerism to form a diazoimine intermediate, which can then lose dinitrogen to generate a reactive α-imino carbene. This intermediate can then participate in various subsequent reactions, a phenomenon not typically observed with N-alkyl or N-aryl triazoles under similar conditions.

Sulfonyl_Triazole_Rearrangement SulfonylAzide Sulfonyl Azide CuAAC CuAAC SulfonylAzide->CuAAC Alkyne Alkyne Alkyne->CuAAC Triazole 1-Sulfonyl-1,2,3-triazole CuAAC->Triazole Cycloaddition Diazoimine Diazoimine Intermediate Triazole->Diazoimine Ring-Chain Tautomerism Carbene α-Imino Carbene Diazoimine->Carbene - N₂ FurtherProducts Further Products (e.g., Amidines, Imidates) Carbene->FurtherProducts Reaction with Nucleophiles

N-Sulfonyl-1,2,3-triazole rearrangement pathway.

This reactivity opens avenues for novel synthetic transformations but also necessitates careful control of reaction conditions if the stable triazole is the desired product. For instance, performing the reaction at lower temperatures can often suppress the rearrangement.

Experimental Protocols

General Protocol for the Synthesis of 1-Sulfonyl-1,2,3-triazoles

This protocol is based on the efficient synthesis using Copper(I) thiophene-2-carboxylate (CuTC) as described in the literature.[1]

Materials:

  • Sulfonyl azide (1.0 equiv)

  • Terminal alkyne (1.0-1.3 equiv)

  • Copper(I) thiophene-2-carboxylate (CuTC) (10 mol %)

  • Water (to make a 0.2 M solution with respect to the azide)

  • Ethyl acetate

  • Cuprisorb™ resin (for copper removal)

Procedure:

  • To a round-bottom flask, add the sulfonyl azide (1.0 mmol, 1.0 equiv) and water (5 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the terminal alkyne (1.0-1.3 mmol, 1.0-1.3 equiv) and CuTC (0.1 mmol, 10 mol %).

  • Stir the reaction mixture at 0 °C and allow it to warm to room temperature over the course of the reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 18 hours.

  • Upon completion, extract the product with ethyl acetate.

  • Treat the organic layer with Cuprisorb™ resin to remove residual copper.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Proposed Experimental Workflow for a Comparative Study

To conduct a rigorous comparative study of different sulfonyl azides, a standardized experimental workflow is crucial. The following diagram outlines a proposed workflow.

Comparative_Study_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Analysis cluster_workup Work-up & Characterization cluster_data Data Comparison Start Start PrepareReagents Prepare Stock Solutions: - Sulfonyl Azides (Tosyl, Mesyl, etc.) - Phenylacetylene - Catalyst (e.g., CuTC) Start->PrepareReagents SetupReaction Set up parallel reactions in vials (constant temperature) PrepareReagents->SetupReaction AddReagents Add Alkyne, then Catalyst, then Sulfonyl Azide SetupReaction->AddReagents Monitor Monitor reactions by TLC/LC-MS at set time intervals AddReagents->Monitor Quench Quench aliquots at each time point Monitor->Quench Analyze Analyze quenched aliquots by NMR/LC-MS to determine conversion and yield Quench->Analyze Workup Work-up completed reactions Analyze->Workup Purify Purify products Workup->Purify Characterize Characterize products (NMR, MS, etc.) and assess stability Purify->Characterize Compare Compile and compare: - Reaction kinetics - Yields - Product stability Characterize->Compare

Proposed workflow for a comparative study of sulfonyl azides.

Alternatives to Sulfonyl Azides

For applications where the stability of the resulting triazole is paramount and the unique reactivity of the sulfonyl group is not required, traditional alkyl and aryl azides are excellent alternatives. They form highly stable N-alkyl and N-aryl triazoles, respectively, and do not exhibit the same propensity for rearrangement.

Table 2: General Comparison of Azide Types in CuAAC

Azide TypeReactivity in CuAACProduct StabilityKey Features
Alkyl Azides GoodHighForms stable N-alkyl-1,2,3-triazoles.
Aryl Azides GoodHighForms stable N-aryl-1,2,3-triazoles.
Sulfonyl Azides Good to ExcellentVariableForms N-sulfonyl-1,2,3-triazoles that can undergo rearrangement. The sulfonyl group can be a useful handle for further transformations.

Conclusion

Sulfonyl azides are valuable reagents for click chemistry, offering high reactivity and yielding products that can be either stable triazoles or precursors for further synthetic transformations. Their performance is comparable to other azides in terms of yield and reaction rate in CuAAC. However, researchers and drug development professionals must be mindful of the potential for rearrangement of the resulting 1-sulfonyl-1,2,3-triazoles. By carefully selecting reaction conditions, the desired outcome—be it the stable triazole or a product of its subsequent transformation—can be achieved. For applications requiring inert triazole linkages, alkyl and aryl azides remain the preferred choice.

References

A Comparative Guide to the In-Situ Generation of Methanesulfonyl Azide for Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the azide functional group is a cornerstone of modern organic synthesis, enabling access to a diverse array of nitrogen-containing compounds, including triazoles, aziridines, and amides. Among the various azidating agents, methanesulfonyl azide (MsN₃) has emerged as a valuable reagent, particularly for diazo transfer reactions. However, the isolated form of this compound is a potentially explosive and hazardous compound, limiting its widespread use. This guide provides a comprehensive comparison of the in-situ generation of this compound with alternative azidation methods, supported by experimental data and detailed protocols, to validate its efficacy and safety profile for synthetic applications.

Performance Comparison: In-Situ MsN₃ vs. Alternatives

The primary application of this compound is in diazo transfer reactions, where it converts active methylene compounds to their corresponding diazo derivatives. The in-situ generation of MsN₃ offers significant advantages in terms of safety by avoiding the isolation of the hazardous reagent.[1][2] Its performance is often compared to other common diazo transfer reagents, primarily tosyl azide (TsN₃), and more recent "sulfonyl-azide-free" (SAFE) protocols.

A key advantage of using this compound is the ease of removing the methanesulfonamide byproduct through a simple aqueous base wash, which can be more challenging with the p-toluenesulfonamide byproduct from tosyl azide reactions.[3] However, the choice of reagent can significantly impact reaction efficiency depending on the substrate.

Table 1: Comparison of Diazo Transfer Reagents

Reagent/MethodTypical SubstratesReaction TimeYieldKey AdvantagesKey Disadvantages
In-situ this compound β-ketoesters, β-diketonesMinutes to hoursGood to ExcellentEnhanced safety, easy byproduct removal, high atom economy.[3]May be less reactive than TsN₃ for some substrates.
Tosyl Azide (TsN₃) Active methylene compoundsHoursGood to ExcellentReadily available, well-established reactivity.Potentially explosive, byproduct can be difficult to remove.
"SAFE" Protocol 1,3-dicarbonyls, ketones, estersHoursModerate to ExcellentAvoids handling of explosive sulfonyl azides.[4]May require a pre-activation step (formylation) for less acidic substrates.[4]

Table 2: Quantitative Comparison of In-Situ Diazo Transfer Reactions

SubstrateReagentBaseSolventTime (h)Yield (%)Reference
Ethyl acetoacetateIn-situ MsN₃Et₃NAcetonitrile/Water0.2>95[1]
Ethyl benzoylacetateIn-situ MsN₃Et₃NAcetonitrile/Water0.592[1]
Diethyl malonateIn-situ TsN₃DBUAcetonitrile/Water191[2]
2-Acetylcyclohexanone"SAFE" ProtocolK₂CO₃Water285[4]

Experimental Protocols

Detailed methodologies are crucial for the successful and safe implementation of these synthetic procedures.

Protocol 1: In-Situ Generation and Use of this compound for Diazo Transfer

This protocol is adapted from studies demonstrating the continuous flow synthesis of diazo compounds.

Materials:

  • Methanesulfonyl chloride (MsCl)

  • Sodium azide (NaN₃)

  • Active methylene compound (e.g., β-ketoester)

  • Triethylamine (Et₃N)

  • Acetonitrile (MeCN)

  • Water

Procedure:

  • Preparation of Reagent Solutions:

    • Solution A: Prepare a solution of methanesulfonyl chloride in acetonitrile.

    • Solution B: Prepare an aqueous solution of sodium azide.

    • Solution C: Prepare a solution of the active methylene compound and triethylamine in acetonitrile.

  • In-situ Generation of MsN₃:

    • In a continuous flow reactor, combine Solution A and Solution B at room temperature. The residence time should be sufficient for the complete formation of this compound (typically a few minutes).

  • Diazo Transfer Reaction:

    • Introduce Solution C to the stream containing the in-situ generated this compound.

    • Allow the reaction to proceed in a heated coil reactor for the required residence time (refer to Table 2 for examples).

  • Work-up:

    • The reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with a dilute aqueous base (e.g., 1M NaOH) to remove the methanesulfonamide byproduct, followed by a brine wash.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude diazo compound, which can be further purified by chromatography if necessary.

Protocol 2: "Sulfonyl-Azide-Free" (SAFE) Diazo Transfer

This protocol provides a safer alternative by avoiding the direct handling of sulfonyl azides.[4]

Materials:

  • Active methylene compound

  • Sodium azide (NaN₃)

  • Potassium carbonate (K₂CO₃)

  • m-Carboxybenzenesulfonyl chloride

  • Water

  • Organic solvent (for extraction)

Procedure:

  • Preparation of the "SAFE Cocktail":

    • In a flask, dissolve sodium azide and potassium carbonate in water.

    • Slowly add m-carboxybenzenesulfonyl chloride to the aqueous solution with vigorous stirring. The in-situ generated diazo transfer reagent is formed in this step.

  • Diazo Transfer Reaction:

    • To the "SAFE cocktail," add the active methylene compound.

    • Stir the reaction mixture at room temperature for the required time (typically several hours).

  • Work-up:

    • Extract the reaction mixture with an organic solvent (e.g., dichloromethane).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the diazo product.

Mandatory Visualizations

To better illustrate the described processes, the following diagrams have been generated using the DOT language.

in_situ_msn3_workflow cluster_reagents Reagent Preparation cluster_reaction Reaction Steps cluster_workup Work-up MsCl Methanesulfonyl Chloride in Acetonitrile InSituGen In-situ Generation of MsN3 MsCl->InSituGen NaN3 Sodium Azide in Water NaN3->InSituGen Substrate Active Methylene Cmpd. + Et3N in Acetonitrile DiazoTransfer Diazo Transfer Substrate->DiazoTransfer InSituGen->DiazoTransfer Flow Reactor Quench Aqueous Quench DiazoTransfer->Quench Extraction Organic Extraction Quench->Extraction Wash Aqueous Base Wash Extraction->Wash Purification Drying & Concentration Wash->Purification Product Diazo Product Purification->Product

Caption: Workflow for the in-situ generation and use of this compound.

safe_protocol_workflow cluster_reagents Reagent Preparation cluster_reaction Reaction Steps cluster_workup Work-up NaN3 Sodium Azide SAFE_Cocktail Formation of 'SAFE Cocktail' NaN3->SAFE_Cocktail K2CO3 Potassium Carbonate K2CO3->SAFE_Cocktail CBSC m-Carboxybenzenesulfonyl Chloride CBSC->SAFE_Cocktail Water Water Water->SAFE_Cocktail Substrate Active Methylene Compound DiazoTransfer Diazo Transfer Substrate->DiazoTransfer SAFE_Cocktail->DiazoTransfer Extraction Organic Extraction DiazoTransfer->Extraction Wash Aqueous Wash Extraction->Wash Purification Drying & Concentration Wash->Purification Product Diazo Product Purification->Product

Caption: Workflow for the 'Sulfonyl-Azide-Free' (SAFE) diazo transfer protocol.

Conclusion

The in-situ generation of this compound presents a validated and highly valuable method for the synthesis of diazo compounds. Its primary advantage lies in the significant enhancement of safety by avoiding the isolation of a potentially explosive reagent. While its reactivity may vary for different substrates compared to alternatives like tosyl azide, the ease of byproduct removal often simplifies purification. The "SAFE" protocol offers an even greater level of inherent safety by completely avoiding the formation of sulfonyl azides. The choice of method will ultimately depend on the specific substrate, scale of the reaction, and the safety infrastructure available. For many applications, particularly in drug development and academic research where safety and ease of purification are paramount, the in-situ generation of this compound is a superior and well-validated approach.

References

Methanesulfonyl Azide: A Superior Reagent for Diazo Transfer Reactions

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of organic synthesis, the efficient and safe introduction of a diazo group is paramount for accessing a wide array of valuable intermediates. For decades, tosyl azide (TsN₃) has been a workhorse reagent for this transformation. However, the landscape of diazo transfer chemistry is evolving, with methanesulfonyl azide (MsN₃) emerging as a compelling alternative that offers significant advantages in terms of safety, efficiency, and ease of use. This guide provides a detailed comparison of this compound with other common diazo transfer agents, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

Key Advantages of this compound

This compound distinguishes itself from other diazo transfer agents through a combination of favorable properties:

  • Enhanced Safety Profile: While all small organic azides are energetic compounds and should be handled with care, MsN₃ offers safety advantages, particularly through its amenability to in situ generation. This approach, where the reagent is prepared and consumed in the same reaction vessel, avoids the isolation and storage of the potentially explosive azide.[1]

  • Simplified Workup and Purification: A significant practical advantage of using MsN₃ is the ease of removing its primary byproduct, methanesulfonamide (MsNH₂). Due to its high water solubility, MsNH₂ can be readily removed with a simple aqueous wash, streamlining the purification of the desired diazo compound. In contrast, the byproduct of tosyl azide, p-toluenesulfonamide, is often less soluble and may require chromatographic separation.

  • Improved Atom Economy: In the context of green chemistry, atom economy is a crucial metric for evaluating the efficiency of a chemical reaction. This compound has a lower molecular weight than tosyl azide, leading to a higher atom economy, meaning more of the atoms from the reactants are incorporated into the final product, generating less waste.

  • Cost-Effectiveness: The starting material for the synthesis of this compound, methanesulfonyl chloride, is generally less expensive than p-toluenesulfonyl chloride, the precursor to tosyl azide. This cost difference can be a significant factor in large-scale syntheses.

Performance Comparison of Diazo Transfer Agents

The choice of a diazo transfer agent can significantly impact the yield, safety, and overall efficiency of a reaction. Below is a comparative summary of this compound against other commonly used reagents.

Quantitative Data Summary
ReagentMolecular Weight ( g/mol )Decomposition Onset (°C)Enthalpy of Decomposition (kJ/mol)Key AdvantagesKey Disadvantages
This compound (MsN₃) 121.12~120-201 (average for sulfonyl azides)Easy byproduct removal, high atom economy, suitable for in-situ generationCan be less reactive than TsN₃ for some substrates
Tosyl Azide (TsN₃) 197.20~120-201 (average for sulfonyl azides)High reactivity, well-establishedByproduct can be difficult to remove, lower atom economy
Trifluorothis compound (TfN₃) 185.08Highly unstableNot typically isolatedHighly reactiveExtremely explosive and hazardous, expensive
p-Acetamidobenzenesulfonyl Azide (p-ABSA) 240.24~140Not specifiedSafer solid reagentLower atom economy, byproduct removal can be challenging
Imidazole-1-sulfonyl Azide Hydrogen Sulfate 271.25~131 (as hydrogen sulfate salt)Not specifiedStable, crystalline solid, safer to handleHigher molecular weight, can be less reactive

Note: Decomposition onset temperatures and enthalpies can vary depending on the experimental conditions (e.g., heating rate, sample purity).

Experimental Protocols and Methodologies

To provide a practical understanding of the differences in using these reagents, detailed experimental protocols for the diazo transfer reaction to a common substrate, a β-keto ester, are provided below.

Protocol 1: Diazo Transfer to Ethyl Acetoacetate using Tosyl Azide

This protocol is adapted from a typical procedure for diazo transfer to an active methylene compound.

Materials:

  • Ethyl acetoacetate

  • Tosyl azide (TsN₃)

  • Triethylamine (Et₃N)

  • Acetonitrile (MeCN)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of ethyl acetoacetate (1.0 eq) in acetonitrile at 0 °C, add triethylamine (1.1 eq).

  • Slowly add a solution of tosyl azide (1.05 eq) in acetonitrile to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with diethyl ether (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product often contains p-toluenesulfonamide, which may necessitate purification by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure ethyl 2-diazoacetoacetate.[2]

Protocol 2: Diazo Transfer to a β-Keto Ester using p-Acetamidobenzenesulfonyl Azide (p-ABSA)

This protocol highlights the use of a safer, solid diazo transfer agent.

Materials:

  • β-keto ester (e.g., ethyl 4-chloroacetoacetate)

  • p-Acetamidobenzenesulfonyl azide (p-ABSA)

  • Triethylamine (Et₃N)

  • Acetonitrile (MeCN)

  • Diethyl ether

  • Hexane

Procedure:

  • To a solution of the β-keto ester (1.0 eq) in acetonitrile, add triethylamine (2.0 eq) and p-ABSA (1.2 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours.[3]

  • After completion, remove the solvent under reduced pressure.

  • Triturate the residue with diethyl ether (3 x) and concentrate the combined ether fractions.[3]

  • Further triturate the residue with hexane (3 x) to separate the insoluble p-acetamidobenzenesulfonamide byproduct by decantation.[3]

  • Filter the resulting mixture, concentrate under reduced pressure, and purify by column chromatography on silica gel to obtain the pure α-diazo-β-keto ester.[3]

Representative Protocol for Diazo Transfer using this compound

This protocol emphasizes the simplified workup procedure.

Materials:

  • β-keto ester (e.g., ethyl acetoacetate)

  • This compound (MsN₃)

  • Triethylamine (Et₃N)

  • Acetonitrile (MeCN)

  • Diethyl ether

  • 1 M aqueous sodium hydroxide solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of the β-keto ester (1.0 eq) in acetonitrile at 0 °C, add triethylamine (1.1 eq).

  • Slowly add a solution of this compound (1.05 eq) in acetonitrile.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and extract with diethyl ether (3 x).

  • Wash the combined organic layers with 1 M aqueous sodium hydroxide solution (2 x) to remove the methanesulfonamide byproduct, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to afford the crude ethyl 2-diazoacetoacetate, which is often of high purity without the need for chromatography.

Visualizing Key Processes

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the general mechanism of diazo transfer and the workflow for the advantageous in situ generation of this compound.

Diazo_Transfer_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products ActiveMethylene Active Methylene (R-CH₂-R') Enolate Enolate Anion (R-CH⁻-R') ActiveMethylene->Enolate Deprotonation Base Base Base->Enolate SulfonylAzide Sulfonyl Azide (R''SO₂N₃) Triazene Triazene Intermediate SulfonylAzide->Triazene Enolate->Triazene Nucleophilic Attack DiazoCompound Diazo Compound (R-C(N₂)-R') Triazene->DiazoCompound Decomposition Sulfonamide Sulfonamide (R''SO₂NH₂) Triazene->Sulfonamide

Caption: General mechanism of a base-mediated diazo transfer reaction.

InSitu_MsN3_Generation cluster_reagents Starting Materials cluster_process In Situ Generation cluster_application Diazo Transfer Reaction MsCl Methanesulfonyl Chloride (MsCl) Mixing Mix in Solvent (e.g., Acetonitrile) MsCl->Mixing NaN3 Sodium Azide (NaN₃) NaN3->Mixing Reaction Formation of MsN₃ Mixing->Reaction Substrate Active Methylene Compound + Base Reaction->Substrate Immediate Use DiazoProduct Diazo Product Formation Substrate->DiazoProduct

Caption: Workflow for the in situ generation and use of this compound.

Conclusion

This compound presents a compelling case as a superior diazo transfer agent for many applications in modern organic synthesis. Its primary advantages lie in the simplified workup procedure, which significantly reduces purification efforts, and the potential for safer in situ generation, mitigating the risks associated with handling and storing energetic compounds. While tosyl azide may still be preferred for certain substrates due to its high reactivity, the overall benefits of this compound in terms of safety, cost, and waste reduction make it an excellent first choice for researchers seeking to develop more efficient and sustainable synthetic methodologies. The adoption of this compound can lead to cleaner reactions, faster purifications, and a safer laboratory environment, ultimately accelerating the pace of research and development.

References

A Comparative Guide for Researchers: Methanesulfonyl Azide vs. Tosyl Azide in Diazo Transfer Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the choice of reagents is paramount to ensure efficiency, safety, and optimal yields. In the realm of diazo transfer reactions, both methanesulfonyl azide (MsN₃) and tosyl azide (TsN₃) are common choices. This guide provides an objective comparison of their performance, supported by experimental data, to aid in reagent selection.

At a Glance: Key Performance Indicators

MetricThis compound (MsN₃)Tosyl Azide (TsN₃)Notes
Molecular Weight 121.12 g/mol 197.21 g/mol Lower molecular weight of MsN₃ contributes to better atom economy.
Azide Content (% w/w) ~34.7%~21.3%MsN₃ offers a higher concentration of the reactive azide group per unit of mass.
Atom Economy (for Diazo Transfer on Dimethyl Malonate) 82.8% 68.5% MsN₃ demonstrates a significantly higher theoretical conversion of reactants to the desired product.
Reported Yield (Diazo Transfer) Not explicitly found for dimethyl malonate in a comparable study.Up to 94% for active methylene compounds[1]; 62% for diethyl diazomalonate.TsN₃ is often cited for its high efficiency with specific substrates.
Byproduct Methanesulfonamidep-ToluenesulfonamideMethanesulfonamide is generally easier to remove due to its higher polarity and water solubility.
Safety Explosive, handle with care.Explosive, handle with care. Both are hazardous reagents.

Atom Economy: A Clear Advantage for this compound

Atom economy is a critical metric in green chemistry, measuring the efficiency of a chemical process in converting reactants into the desired product. In the context of diazo transfer reactions onto a common substrate like dimethyl malonate, this compound exhibits a clear advantage over tosyl azide.

The balanced chemical equations for the diazo transfer reaction are as follows:

With this compound: CH₃SO₂N₃ + CH₂(CO₂CH₃)₂ → N₂CH(CO₂CH₃)₂ + CH₃SO₂NH₂

With Tosyl Azide: CH₃C₆H₄SO₂N₃ + CH₂(CO₂CH₃)₂ → N₂CH(CO₂CH₃)₂ + CH₃C₆H₄SO₂NH₂

Based on these reactions, the calculated atom economy for each reagent is presented in the table above. The significantly lower molecular weight of this compound is the primary contributor to its superior atom economy. This means that for a given amount of diazo product, the reaction with this compound generates less waste by mass.

AtomEconomyComparison cluster_MsN3 This compound Reaction cluster_TsN3 Tosyl Azide Reaction MsN3 This compound (121.12) Diazo_Ms Dimethyl Diazomalonate (158.11) MsN3->Diazo_Ms Desired Product Sulfonamide_Ms Methanesulfonamide (95.12) MsN3->Sulfonamide_Ms Byproduct Malonate_Ms Dimethyl Malonate (132.12) Malonate_Ms->Diazo_Ms AtomEconomy_Ms Atom Economy = 82.8% TsN3 Tosyl Azide (197.21) Diazo_Ts Dimethyl Diazomalonate (158.11) TsN3->Diazo_Ts Desired Product Sulfonamide_Ts p-Toluenesulfonamide (171.22) TsN3->Sulfonamide_Ts Byproduct Malonate_Ts Dimethyl Malonate (132.12) Malonate_Ts->Diazo_Ts AtomEconomy_Ts Atom Economy = 68.5%

Figure 1. A comparison of the atom economy for diazo transfer reactions using this compound and Tosyl Azide with dimethyl malonate as the substrate.

Experimental Protocols

Detailed and reliable experimental protocols are crucial for reproducible research. Below are representative procedures for the synthesis of both azides and their subsequent use in a diazo transfer reaction.

Synthesis of Azide Reagents

This compound (MsN₃)

This protocol is a general method and should be performed with extreme caution due to the explosive nature of the product.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium azide in a minimal amount of water.

  • Addition of Methanesulfonyl Chloride: Cool the sodium azide solution in an ice bath. Slowly add methanesulfonyl chloride to the solution while stirring vigorously. The reaction is exothermic and the temperature should be maintained below 10°C.

  • Reaction: Allow the mixture to stir at 0°C for 1-2 hours, then let it warm to room temperature and continue stirring for an additional 12-16 hours.

  • Work-up: Add dichloromethane to the reaction mixture and stir. Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure at low temperature to obtain this compound as a colorless oil. Note: It is often recommended to use the crude solution directly in the next step to avoid isolating the potentially explosive azide.

Tosyl Azide (TsN₃)

This protocol is adapted from a published procedure and should be performed with appropriate safety precautions.

  • Reaction Setup: In a suitable flask, dissolve p-toluenesulfonyl chloride (1 equivalent) in acetone.

  • Addition of Sodium Azide: In a separate flask, dissolve sodium azide (1.1 equivalents) in a minimal amount of water.

  • Reaction: Add the sodium azide solution to the p-toluenesulfonyl chloride solution and stir the mixture at room temperature for several hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the acetone. Add water and extract the aqueous layer with dichloromethane or diethyl ether.

  • Isolation: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to yield tosyl azide.

Diazo Transfer Reaction: Synthesis of Dimethyl Diazomalonate

The following protocols outline the synthesis of dimethyl diazomalonate, a common diazo compound, using a sulfonyl azide. While a direct comparative study with this compound was not found, a high-yielding protocol using the safer alternative 4-acetamidobenzenesulfonyl azide is provided, alongside a protocol for tosyl azide.

Protocol with a Tosyl Azide Analog (4-Acetamidobenzenesulfonyl Azide)

This procedure is adapted from Organic Syntheses and provides a 73% yield of purified dimethyl diazomalonate.

  • Reaction Setup: To a solution of dimethyl malonate (1 equivalent) and 4-acetamidobenzenesulfonyl azide (1.1 equivalents) in acetonitrile, add triethylamine (1.1 equivalents) at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Work-up: Filter the reaction mixture to remove the precipitated 4-acetamidobenzenesulfonamide. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by flash chromatography on silica gel to afford dimethyl diazomalonate.

Protocol with Tosyl Azide

This is a general procedure for diazo transfer to an active methylene compound.

  • Reaction Setup: Dissolve the active methylene compound (e.g., diethyl malonate, 1 equivalent) in a suitable aprotic solvent such as acetonitrile or THF.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or DBU (1.1 equivalents), to the solution.

  • Addition of Tosyl Azide: Slowly add a solution of tosyl azide (1.05 equivalents) in the same solvent to the reaction mixture, maintaining the temperature at 0°C or room temperature depending on the substrate's reactivity.

  • Reaction: Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: The reaction mixture is typically quenched with water and extracted with an organic solvent. The organic layer is washed with water and brine.

  • Purification: The byproduct, p-toluenesulfonamide, can often be removed by washing the organic layer with an aqueous base (e.g., NaOH solution). Further purification of the desired diazo compound is usually achieved by column chromatography. A reported yield for the synthesis of diethyl diazomalonate using this method is 62%.

ExperimentalWorkflow cluster_Synthesis Azide Synthesis cluster_DiazoTransfer Diazo Transfer Reaction Start_Synth Sulfonyl Chloride + Sodium Azide Reaction_Synth Reaction in Solvent Start_Synth->Reaction_Synth Workup_Synth Aqueous Work-up & Extraction Reaction_Synth->Workup_Synth Product_Synth Sulfonyl Azide Workup_Synth->Product_Synth Add_Azide Addition of Sulfonyl Azide Product_Synth->Add_Azide Use in Next Step Start_Diazo Active Methylene Compound + Base Start_Diazo->Add_Azide Reaction_Diazo Reaction Add_Azide->Reaction_Diazo Workup_Diazo Quenching & Extraction Reaction_Diazo->Workup_Diazo Purification Purification (e.g., Chromatography) Workup_Diazo->Purification Product_Diazo Diazo Compound Purification->Product_Diazo

Figure 2. A generalized experimental workflow for the synthesis of sulfonyl azides and their subsequent use in diazo transfer reactions.

Byproduct Removal

A significant practical consideration in choosing between this compound and tosyl azide is the ease of byproduct removal. The corresponding sulfonamide byproducts, methanesulfonamide and p-toluenesulfonamide, must be separated from the desired diazo product.

  • Methanesulfonamide: This byproduct is relatively polar and has good water solubility, which generally allows for its removal through simple aqueous extractions.

  • p-Toluenesulfonamide: This byproduct is less polar than methanesulfonamide and can sometimes be more challenging to remove completely by extraction alone, often requiring chromatographic purification.

Conclusion

The choice between this compound and tosyl azide for diazo transfer reactions depends on the specific priorities of the researcher.

  • For applications where atom economy and ease of byproduct removal are the primary concerns, this compound is the superior choice. Its lower molecular weight leads to a significantly better atom economy, aligning with the principles of green chemistry. The water-soluble nature of its sulfonamide byproduct simplifies the purification process.

  • When the highest possible yield for a specific substrate is the main objective, tosyl azide may be the preferred reagent. It has been reported to be highly efficient for diazo transfer to active methylene compounds, often providing excellent yields.

In all cases, researchers must handle both reagents with extreme caution due to their explosive nature. The development of safer, in-situ generation methods for these azides is an active area of research that promises to mitigate some of the risks associated with their use.

References

Safety Showdown: Methanesulfonyl Azide vs. Other Organic Azides in Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Safety Profiles of Common Azide Reagents

For researchers, scientists, and drug development professionals, the use of organic azides is indispensable for a variety of chemical transformations, including the renowned "click chemistry." However, the inherent energetic nature of the azide functional group necessitates a thorough understanding of the safety profiles of different azide reagents. This guide provides an objective comparison of the safety parameters of methanesulfonyl azide (MsN₃) against two other commonly used organic azides: tosyl azide (TsN₃) and diphenylphosphoryl azide (DPPA). The information presented is supported by experimental data to aid in the selection of the most appropriate and safest reagent for specific research applications.

Executive Summary

All organic azides are energetic compounds and must be handled with care. However, significant differences in their thermal stability and sensitivity to impact exist. This compound is generally considered to have a more favorable safety profile compared to many other organic azides due to its higher thermal stability and lower sensitivity to impact. This guide will delve into the quantitative data and experimental protocols that underpin these safety assessments.

Comparative Safety Data

The following table summarizes key quantitative safety data for this compound, tosyl azide, and diphenylphosphoryl azide. The primary methods for assessing the explosive hazards of these compounds are Differential Scanning Calorimetry (DSC) for thermal stability and impact sensitivity testing, such as the BAM Fallhammer method.

ParameterThis compound (MsN₃)Tosyl Azide (TsN₃)Diphenylphosphoryl Azide (DPPA)
Thermal Stability (DSC)
Onset Temperature (Tonset)145 °C[1]120 °C[1]Data not readily available
Decomposition Energy (ΔHd)-211 kJ/mol[1]-193 kJ/mol[1]Data not readily available
Impact Sensitivity Reportedly not impact-sensitive when pure[1]Reported to be impact-sensitive[1]Potential explosive[1]
Toxicity Toxic if swallowed, in contact with skin or if inhaled.[2]Toxic if swallowed, in contact with skin or if inhaled.Toxic if swallowed, in contact with skin or if inhaled.

Note: The Yoshida correlation can be used to estimate impact sensitivity and explosion propagation from DSC data. However, experimentally determined values are preferred for a definitive safety assessment.[3][4]

Experimental Protocols

Accurate assessment of the safety profile of energetic compounds relies on standardized experimental procedures. Below are detailed methodologies for the key experiments cited in this guide.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability of the organic azide by measuring the heat flow associated with its decomposition as a function of temperature.

Apparatus: A differential scanning calorimeter equipped with high-pressure crucibles.

Procedure:

  • A small, precisely weighed sample (typically 1-5 mg) of the organic azide is hermetically sealed in a high-pressure crucible.

  • An empty, sealed crucible is used as a reference.

  • The sample and reference crucibles are placed in the DSC furnace.

  • The temperature of the furnace is increased at a constant rate (e.g., 10 °C/min).[5]

  • The difference in heat flow between the sample and the reference is recorded as a function of temperature.

  • The onset temperature (Tonset) of the exothermic decomposition peak and the enthalpy of decomposition (ΔHd) are determined from the resulting thermogram.[6][7]

BAM Fallhammer Impact Sensitivity Test

Objective: To determine the sensitivity of the organic azide to impact energy.

Apparatus: A BAM (Bundesanstalt für Materialforschung und-prüfung) fallhammer apparatus.[8]

Procedure:

  • A small amount of the sample is placed in the testing apparatus, typically between two steel cylinders.[9][10]

  • A specified weight (e.g., 1 kg, 5 kg, or 10 kg) is dropped from a known height onto the sample.[9][10]

  • The outcome (explosion, decomposition, or no reaction) is observed.

  • The test is repeated multiple times at various drop heights to determine the minimum impact energy (in Joules) required to cause a reaction in 50% of the trials (the H₅₀ value).[11]

  • A "no-go" result, where no reaction is observed in a set number of trials at the maximum test height, indicates low impact sensitivity.

Safety Hazard Assessment Workflow

The following diagram illustrates a logical workflow for assessing the safety hazards associated with organic azides.

SafetyAssessmentWorkflow Workflow for Organic Azide Safety Assessment cluster_0 Initial Screening cluster_1 Experimental Testing cluster_2 Hazard Evaluation & Mitigation LitReview Literature Review (SDS, publications) DSC Differential Scanning Calorimetry (DSC) - Onset Temperature - Decomposition Energy LitReview->DSC StructureAnalysis Structural Analysis (C/N ratio, functional groups) StructureAnalysis->DSC RiskAssessment Risk Assessment - Yoshida Correlation - Comparison to known standards DSC->RiskAssessment ImpactTest Impact Sensitivity Test (BAM Fallhammer) ImpactTest->RiskAssessment FrictionTest Friction Sensitivity Test FrictionTest->RiskAssessment SOP Develop Safe Operating Procedures (SOPs) RiskAssessment->SOP PPE Define Personal Protective Equipment (PPE) SOP->PPE

Caption: A logical workflow for the safety assessment of organic azides.

Discussion and Recommendations

The experimental data clearly indicates that this compound possesses a higher thermal stability compared to tosyl azide, with a higher onset temperature of decomposition. Furthermore, reports suggest that pure this compound is not impact-sensitive, a significant advantage over tosyl azide which is known to be sensitive to impact.[1] While quantitative data for diphenylphosphoryl azide is not as readily available in the reviewed literature, it is generally regarded as a potential explosive and should be handled with extreme caution.[1]

For researchers and professionals in drug development, the choice of an azide reagent should be guided by a thorough risk assessment. Based on the available data, This compound presents a generally more favorable safety profile for many applications, particularly in larger-scale reactions where thermal and mechanical stability are paramount.

However, it is crucial to remember that all organic azides are energetic and potentially hazardous. The following general safety precautions should always be observed:

  • Always handle the smallest possible quantities.

  • Work in a well-ventilated fume hood.

  • Use appropriate personal protective equipment (PPE), including safety glasses, a face shield, and blast shields, especially when working with larger quantities.

  • Avoid heat, friction, and shock.

  • Do not use metal spatulas to handle azides.

  • Be aware of incompatibilities, such as strong acids and oxidizing agents.

  • Have a clear and practiced emergency plan in place.

By understanding the relative safety profiles of different organic azides and adhering to strict safety protocols, researchers can continue to leverage the power of azide chemistry while minimizing risks in the laboratory.

References

A Comparative Guide to the Efficacy of Methanesulfonyl Azide in α-Diazo Ketone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of α-diazo ketones is a critical step in the construction of complex molecules. The choice of diazo-transfer reagent is paramount to the success of this transformation, influencing yield, purity, safety, and scalability. This guide provides an objective comparison of methanesulfonyl azide with its common alternatives, supported by experimental data and detailed protocols to inform your selection process.

This compound (mesyl azide, MsN₃) has emerged as a highly effective reagent for the synthesis of α-diazo ketones via a diazo-transfer reaction. Its rising popularity is attributed to a combination of high reactivity, broad substrate scope, and practical advantages in product purification. However, a comprehensive evaluation requires a comparative analysis with other established and novel diazo-transfer reagents.

Performance Comparison of Diazo-Transfer Reagents

The efficacy of a diazo-transfer reagent is assessed by several key metrics: yield of the desired α-diazo ketone, reaction time, substrate scope, and ease of purification. While reaction conditions can be optimized for each reagent, the following tables provide a comparative overview based on published data.

ReagentSubstrateYield (%)Reaction TimeReference
This compound α-Trifluoroacetyl ketoneGood to ExcellentNot Specified[1]
p-Toluenesulfonyl Azide (Tosyl Azide) β-Dicarbonyl compoundsup to 94%2.5 hours[2]
Trifluorothis compound (Triflyl Azide) α-Nitrocarbonyl compoundsHighNot Specified[3]
2-Azido-4,6-dimethoxy-1,3,5-triazine (ADT) Activated methylene compoundsExcellentSeveral minutes[4][5]

Table 1: Comparative Yields and Reaction Times for the Synthesis of α-Diazo Ketones.

In-depth Analysis of Reagents

This compound (MsN₃)

This compound is often considered a superior alternative to the traditional p-toluenesulfonyl azide (tosyl azide).[1] Its primary advantage lies in the properties of its byproduct, methanesulfonamide. This byproduct is readily soluble in water, allowing for a simple aqueous extraction during workup, which simplifies the purification of the α-diazo ketone product.[6] This is a significant advantage over tosyl azide, whose byproduct, p-toluenesulfonamide, often requires chromatographic separation.[2] From an economic standpoint, this compound also offers high atom economy and is relatively low in cost.[6]

p-Toluenesulfonyl Azide (TsN₃)

As the most traditional and widely used diazo-transfer reagent, p-toluenesulfonyl azide has a vast body of literature supporting its application. It is highly efficient for the diazotization of compounds with active methylene groups, such as β-dicarbonyl compounds, often providing high yields.[2] However, the aforementioned challenge of removing the p-toluenesulfonamide byproduct can be a significant drawback, particularly in large-scale syntheses.

Trifluorothis compound (TfN₃)

Trifluorothis compound, or triflyl azide, is a powerful diazo-transfer reagent, particularly effective for less reactive substrates like α-nitrocarbonyl compounds.[3] Its high reactivity allows for the synthesis of α-diazo ketones that are challenging to obtain with other reagents.

2-Azido-4,6-dimethoxy-1,3,5-triazine (ADT)

ADT is a more recently developed, shelf-stable diazo-transfer reagent that offers excellent yields and remarkably short reaction times, often on the order of minutes.[4][5] It is reported to be highly efficient for a variety of activated methylene compounds. While initially reported as "intrinsically safe" due to an endothermic decomposition, subsequent studies have shown it to have a highly exothermic decomposition comparable to tosyl azide, necessitating careful handling.[7][8]

"Sulfonyl-Azide-Free" (SAFE) Protocols

To address the inherent hazards associated with sulfonyl azides, "sulfonyl-azide-free" (SAFE) protocols have been developed. These methods generate the diazo-transfer reagent in situ, avoiding the isolation and handling of potentially explosive sulfonyl azide reagents.[4]

Safety Profile of Diazo-Transfer Reagents

The synthesis and handling of diazo compounds and their precursors require stringent safety precautions due to their potential for explosive decomposition.

ReagentOnset Temperature (°C)Enthalpy of Decomposition (kJ/mol)Key Safety Considerations
This compound ~120Not explicitly found, but known to be explosiveExplosive nature requires careful handling. In-situ generation is recommended to minimize risk.[9][10]
p-Toluenesulfonyl Azide 156-334Potentially explosive, handle with care.[7]
2-Azido-4,6-dimethoxy-1,3,5-triazine (ADT) 187-207Highly exothermic decomposition, comparable to tosyl azide.[7]

Table 2: Thermal Stability and Safety Data for Selected Diazo-Transfer Reagents.

Caution: All azide-containing reagents are potentially explosive and should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment, including safety glasses, lab coat, and gloves.[11] In-situ generation of sulfonyl azides is a recommended strategy to enhance safety.[6][10]

Experimental Protocols

Detailed experimental procedures are crucial for the successful and safe synthesis of α-diazo ketones. Below are representative protocols for the use of this compound and p-toluenesulfonyl azide.

Detrifluoroacetylative Diazo Transfer using this compound

This procedure is a versatile method for the synthesis of α-diazo ketones from the corresponding ketones.

  • Activation of the Ketone: The ketone is first activated by conversion to its α-trifluoroacetyl derivative. This is typically achieved by reacting the ketone with a suitable base (e.g., lithium hexamethyldisilazide) to form the enolate, followed by treatment with trifluoroethyl trifluoroacetate.[1]

  • Diazo Transfer: The resulting α-trifluoroacetyl ketone is then treated with this compound in a suitable solvent such as acetonitrile, in the presence of a base like triethylamine.[1]

  • Workup and Purification: The reaction mixture is then worked up, typically involving an aqueous extraction to remove the water-soluble methanesulfonamide byproduct. The desired α-diazo ketone can then be purified by column chromatography.[1]

Diazo Transfer from p-Toluenesulfonyl Azide to a β-Dicarbonyl Compound

This is a classic and reliable method for the synthesis of 2-diazo-1,3-dicarbonyl compounds.

  • Reaction Setup: The β-dicarbonyl compound is dissolved in a suitable solvent, such as acetonitrile, along with a base (e.g., triethylamine).[2]

  • Addition of Tosyl Azide: p-Toluenesulfonyl azide is added to the solution, and the reaction is stirred at room temperature.[2]

  • Workup and Purification: After the reaction is complete, the solvent is removed, and the crude product is purified. This often requires column chromatography on silica gel or alumina to separate the desired 2-diazo-1,3-dicarbonyl compound from the p-toluenesulfonamide byproduct.[2]

Visualizing the Workflow

To better understand the process, the following diagrams illustrate the general reaction pathway and a typical experimental workflow.

Caption: General reaction pathway for the synthesis of α-diazo ketones.

ExperimentalWorkflow Start Start: Ketone Substrate Activation Activation Step (e.g., formylation or trifluoroacetylation) Start->Activation DiazoTransfer Diazo Transfer Reaction with Sulfonyl Azide and Base Activation->DiazoTransfer Workup Aqueous Workup / Extraction DiazoTransfer->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Final Product: α-Diazo Ketone Purification->Product

Caption: A typical experimental workflow for α-diazo ketone synthesis.

Conclusion

This compound stands out as a highly efficacious reagent for the synthesis of α-diazo ketones, offering a compelling balance of reactivity, broad applicability, and, most notably, a simplified purification process due to its water-soluble byproduct. While traditional reagents like tosyl azide remain effective, the operational advantages of this compound make it an attractive choice for many applications in research and development. Newer reagents like ADT show promise for rapid synthesis, though safety considerations remain paramount. The choice of reagent will ultimately depend on the specific substrate, scale of the reaction, and the laboratory's safety protocols and purification capabilities. This guide provides the necessary data and protocols to make an informed decision for your synthetic needs.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Methanesulfonyl Azide

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of methanesulfonyl azide, a high-energy and potentially explosive reagent. This document provides a comprehensive operational and disposal plan to mitigate risks and ensure a secure laboratory environment.

This compound (MsN₃) is a valuable reagent in organic synthesis, primarily utilized for the introduction of diazo groups. However, its inherent instability and potential for explosive decomposition necessitate meticulous handling and disposal protocols. Adherence to these procedures is paramount for the safety of laboratory personnel and the integrity of research facilities.

Immediate Safety and Handling Precautions

Before undertaking any work with this compound, a thorough understanding of its hazardous properties is crucial. It is a shock-sensitive and thermally unstable compound that should be handled with extreme care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields (or goggles), a face shield, a flame-retardant lab coat, and heavy-duty gloves.

  • Engineered Controls: All manipulations of this compound must be conducted in a certified chemical fume hood with the sash positioned as low as possible. A blast shield is mandatory for all operations.

  • Scale of Operation: Work with the smallest quantities of this compound possible. In situ generation is the preferred method to avoid the isolation and storage of this hazardous compound.[1]

  • Avoid Contamination: Prevent contact with heavy metals, strong acids, and strong bases, as these can lead to violent decomposition. Use plastic or Teflon-coated spatulas and equipment.

  • Temperature Control: Perform reactions at or below room temperature whenever possible. Avoid heating this compound, as it decomposes, sometimes explosively, at elevated temperatures.

Quantitative Data on this compound Hazards

For a clear understanding of the risks, the following table summarizes key quantitative data related to the hazards of this compound.

ParameterValueReference
Molecular FormulaCH₃N₃O₂S
Molecular Weight121.12 g/mol
Physical StateColorless to pale yellow liquid
Density1.43 g/cm³
Melting Point9-11 °C
Boiling PointDecomposes
IncompatibilitiesHeavy metals, strong acids, strong bases, heat, shock, friction

Disposal Procedure: Neutralization via Staudinger Reduction

The recommended method for the safe disposal of this compound is through a Staudinger reduction. This mild and efficient reaction converts the azide to a stable amine and triphenylphosphine oxide, which are significantly less hazardous.[2][3]

Experimental Protocol for Neutralization

This protocol is designed for the safe and effective neutralization of residual this compound in a laboratory setting.

Materials:

  • This compound solution (to be neutralized)

  • Triphenylphosphine (PPh₃)

  • Anhydrous tetrahydrofuran (THF)

  • Water (H₂O)

  • Stir plate and stir bar

  • Round-bottom flask

  • Nitrogen or argon supply (optional, for inert atmosphere)

Procedure:

  • Preparation: In a certified chemical fume hood, behind a blast shield, equip a round-bottom flask of appropriate size with a magnetic stir bar.

  • Dilution: If the this compound is in a concentrated form, dilute it with anhydrous tetrahydrofuran (THF). The final concentration should ideally not exceed 1 M.

  • Inert Atmosphere (Recommended): Purge the flask with an inert gas such as nitrogen or argon.

  • Addition of Triphenylphosphine: With vigorous stirring, slowly add a solution of triphenylphosphine (1.1 to 1.5 equivalents relative to the azide) in THF to the this compound solution. The addition should be performed at room temperature. A slight exotherm may be observed.

  • Reaction: Continue to stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the cessation of nitrogen gas evolution. For complete conversion, it is recommended to stir the mixture for a minimum of 2 hours.

  • Hydrolysis: After the initial reaction is complete, slowly and carefully add water to the reaction mixture to hydrolyze the intermediate aza-ylide to the corresponding amine and triphenylphosphine oxide.[2][3]

  • Verification of Complete Neutralization (Optional but Recommended): The disappearance of the characteristic azide stretch in the IR spectrum (around 2100 cm⁻¹) can confirm the complete destruction of the this compound.

  • Waste Disposal: The resulting mixture, containing methanesulfonamide, triphenylphosphine oxide, and THF, should be collected in a designated hazardous waste container and disposed of according to institutional and local regulations.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

MethanesulfonylAzideDisposal start Start: Residual This compound ppe_check Don Appropriate PPE (Goggles, Face Shield, Lab Coat, Gloves) start->ppe_check fume_hood Work in a Certified Chemical Fume Hood ppe_check->fume_hood blast_shield Position Blast Shield fume_hood->blast_shield dilution Dilute with Anhydrous THF (<1M) blast_shield->dilution add_pph3 Slowly Add Triphenylphosphine (1.1-1.5 eq.) in THF dilution->add_pph3 stir Stir at Room Temperature (min. 2 hours) add_pph3->stir hydrolysis Slowly Add Water for Hydrolysis stir->hydrolysis waste_collection Collect in Designated Hazardous Waste Container hydrolysis->waste_collection end End: Safe Disposal waste_collection->end

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these stringent safety protocols and the detailed disposal procedure, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and productive laboratory environment.

References

Essential Safety and Operational Protocols for Handling Methanesulfonyl Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

Methanesulfonyl azide (MsN₃) is a valuable reagent in chemical synthesis, particularly for the introduction of the azide functionality. However, its utility is matched by its significant potential hazards, including its explosive nature and toxicity. Adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research operations. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans for the handling of this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE for various stages of handling.

Operation StageHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Storage & Transport Nitrile gloves (double-gloved)Safety glasses with side shieldsFlame-retardant lab coatNot generally required
Weighing & Transfer Heavy-duty nitrile or neoprene gloves over nitrile glovesChemical splash goggles and a face shieldFlame-retardant lab coat, chemical-resistant apronN95 or higher particulate respirator
Reaction Setup & Workup Heavy-duty nitrile or neoprene gloves over nitrile glovesChemical splash goggles and a face shield within a fume hood with the sash loweredFlame-retardant lab coat, chemical-resistant apronNot required if handled exclusively in a certified fume hood
Waste Disposal Heavy-duty nitrile or neoprene gloves over nitrile glovesChemical splash goggles and a face shieldFlame-retardant lab coat, chemical-resistant apronNot required if handled exclusively in a certified fume hood
Spill Cleanup Heavy-duty nitrile or neoprene gloves over nitrile glovesChemical splash goggles and a face shieldFlame-retardant lab coat, chemical-resistant apron, disposable shoe coversAir-purifying respirator with appropriate cartridges

Note: Always consult the Safety Data Sheet (SDS) for the specific this compound product for any additional PPE recommendations. It is crucial to inspect gloves for any signs of degradation or perforation before and during use.

Operational Plan: A Step-by-Step Guide

The following protocol outlines the safe handling of this compound from receipt to disposal. This workflow is designed to minimize risk at every step.

cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Receive & Inspect Receive & Inspect Store Properly Store Properly Receive & Inspect->Store Properly Intact Container Prepare Work Area Prepare Work Area Store Properly->Prepare Work Area Weigh & Transfer Weigh & Transfer Prepare Work Area->Weigh & Transfer Perform Reaction Perform Reaction Weigh & Transfer->Perform Reaction Quench Reaction Quench Reaction Perform Reaction->Quench Reaction Decontaminate Decontaminate Quench Reaction->Decontaminate Dispose Waste Dispose Waste Decontaminate->Dispose Waste

Figure 1: Safe Handling Workflow for this compound.
Experimental Protocol

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store this compound in a cool, dry, well-ventilated area, away from heat, sparks, and open flames.

  • The storage location should be a designated, locked cabinet for energetic materials.

  • Ensure the container is tightly sealed.

2. Work Area Preparation:

  • All work with this compound must be conducted in a certified chemical fume hood.

  • A blast shield must be placed between the user and the experimental setup.[1][2]

  • Ensure an emergency eyewash station and safety shower are readily accessible.

  • Remove all unnecessary equipment and chemicals from the fume hood to minimize potential secondary hazards.

3. Weighing and Transfer:

  • Use non-metallic (e.g., plastic or ceramic) spatulas and weighing boats. Metal spatulas can cause friction or static discharge that could initiate decomposition.

  • Handle the compound gently; avoid scraping or grinding the solid.

  • Prepare solutions in situ whenever possible to avoid isolating the neat azide.[2]

4. Reaction and Quenching:

  • Add this compound to the reaction mixture slowly and in a controlled manner.

  • Maintain the reaction temperature as specified in the experimental procedure, using a reliable temperature monitoring and control system.

  • Upon completion of the reaction, any excess or unreacted azide must be quenched. A common method is the slow addition of a reducing agent, such as a solution of sodium nitrite followed by acidification.

5. Decontamination and Disposal:

  • All glassware and equipment that have come into contact with this compound must be decontaminated.

  • Rinse all contaminated items with a suitable solvent (e.g., ethanol) to dissolve any residual azide.

  • The solvent rinse should then be treated as hazardous waste.

  • Never dispose of azide-containing waste down the drain. Azides can react with lead and copper plumbing to form highly explosive metal azides.[1]

  • All solid and liquid waste containing this compound must be collected in a designated, labeled, non-metallic waste container.

  • The collected waste must be deactivated before final disposal. A common procedure involves the careful addition of an aqueous solution of sodium nitrite, followed by the slow addition of dilute sulfuric acid to generate nitrous acid, which destroys the azide. This process should be performed in a fume hood with vigorous stirring.[3]

Emergency Procedures

Spills:

  • In the event of a small spill within the fume hood, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbed material using non-metallic tools and place it in a labeled, non-metallic container for disposal.

  • Decontaminate the spill area with a suitable solvent, followed by a soap and water wash.

  • For large spills, or any spill outside of a fume hood, evacuate the laboratory immediately and contact your institution's emergency response team.

Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.

  • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.

By implementing these rigorous safety and handling protocols, researchers can effectively mitigate the risks associated with this compound and ensure a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.